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  • Product: (1-Phenyl-1H-imidazol-4-yl)methanol
  • CAS: 94128-94-6

Core Science & Biosynthesis

Foundational

(1-Phenyl-1H-imidazol-4-yl)methanol NMR spectral analysis

An In-Depth Technical Guide to the NMR Spectral Analysis of (1-Phenyl-1H-imidazol-4-yl)methanol For Researchers, Scientists, and Drug Development Professionals Introduction (1-Phenyl-1H-imidazol-4-yl)methanol is a hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of (1-Phenyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Phenyl-1H-imidazol-4-yl)methanol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, which features a phenyl-substituted imidazole ring coupled with a hydroxymethyl group, presents a versatile scaffold for the synthesis of a wide array of biologically active molecules. The imidazole moiety is a well-known pharmacophore present in numerous pharmaceuticals, contributing to their therapeutic effects.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery, providing detailed information about molecular structure, connectivity, and dynamics at the atomic level.[1][2] For a molecule like (1-Phenyl-1H-imidazol-4-yl)methanol, a thorough NMR analysis is crucial for unambiguous structural confirmation, purity assessment, and as a foundational step for further chemical modifications and structure-activity relationship (SAR) studies.[3][4] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of (1-Phenyl-1H-imidazol-4-yl)methanol, grounded in established principles and comparative data from structurally related compounds.

Molecular Structure and Predicted Spectral Features

A detailed interpretation of the NMR spectra begins with a clear understanding of the molecule's structure and the distinct chemical environments of its constituent atoms.

Caption: Structure of (1-Phenyl-1H-imidazol-4-yl)methanol with atom numbering.

Experimental Protocol: NMR Data Acquisition

A standardized and reproducible protocol is essential for obtaining high-quality NMR data. The following represents a robust methodology for the analysis of (1-Phenyl-1H-imidazol-4-yl)methanol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400-600 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6, CDCl3) prep1->prep2 prep3 Add internal standard if needed (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Tune and shim the probe prep4->acq1 Insert sample acq2 Acquire ¹H NMR Spectrum (e.g., 16-32 scans) acq1->acq2 acq3 Acquire ¹³C NMR Spectrum (e.g., 1024-2048 scans) acq1->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) as needed acq2->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate chemical shifts (TMS at 0 ppm or residual solvent peak) proc3->proc4 proc5 Integrate ¹H signals proc4->proc5

Caption: General workflow for NMR spectral analysis.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often a preferred solvent for this class of compounds due to its excellent solubilizing power. It also shifts the exchangeable -OH proton to a less crowded region of the spectrum, making it easier to identify. Chloroform-d (CDCl₃) is another common choice. The chemical shifts of all nuclei are dependent on the solvent used.[5]

  • Instrument Frequency: Higher field strengths (e.g., 500 or 600 MHz) are advantageous as they increase signal dispersion, reducing peak overlap, which is particularly useful for resolving the complex multiplets of the phenyl group.

  • Number of Scans: ¹³C NMR requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%) and its lower gyromagnetic ratio.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is anticipated to show distinct signals corresponding to the phenyl, imidazole, and hydroxymethyl protons. The predicted chemical shifts (δ) are based on data from analogous structures.[6][7][8]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification & Key Insights
H2 (Imidazole)~7.8 - 8.2Singlet (s)1HThis proton is adjacent to two nitrogen atoms, leading to significant deshielding and a downfield shift. For 1-phenyl-1H-imidazole, this proton appears around 7.86 ppm.[7]
Phenyl Protons (H2', H3', H4', H5', H6')~7.2 - 7.6Multiplet (m)5HThese protons will appear as a complex multiplet. The ortho-protons (H2', H6') are typically the most deshielded due to the anisotropic effect of the imidazole ring.
H5 (Imidazole)~7.1 - 7.4Singlet (s)1HThis proton is expected to be upfield relative to H2. In similar 1,4-disubstituted imidazoles, this signal appears as a distinct singlet.
-CH₂- (Methylene)~4.5 - 4.7Singlet (s)2HThe electronegative oxygen atom and the aromatic imidazole ring deshield these protons, shifting them downfield. For (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, the -CH₂- protons appear at 4.69 ppm.[7]
-OH (Hydroxyl)VariableBroad Singlet (br s)1HThe chemical shift of this proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. In DMSO-d₆, it often appears as a broader signal between 4.0 and 5.5 ppm.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide one signal for each unique carbon atom in the molecule. The predicted chemical shifts are based on established ranges for aromatic and heterocyclic carbons.[9][10]

Carbon Assignment Predicted δ (ppm) Justification & Key Insights
C2 (Imidazole)~136 - 140This carbon is positioned between two nitrogen atoms, resulting in a significant downfield shift. In related 1-phenyl-1H-imidazoles, the C2 signal is often found in this region.
C4 (Imidazole)~138 - 142The attachment of the hydroxymethyl group and its position in the ring influence its chemical shift. It is expected to be a quaternary carbon with a relatively weak signal.
C1' (Phenyl)~135 - 138This is the ipso-carbon of the phenyl ring, directly attached to the imidazole nitrogen. Its chemical shift is characteristic of a substituted aromatic carbon.
Phenyl Carbons (C2'-C6')~120 - 130The five other phenyl carbons will resonate in the typical aromatic region. C4' (para) and C2'/C6' (ortho) will have distinct shifts from C3'/C5' (meta).
C5 (Imidazole)~118 - 122This carbon is typically the most upfield of the imidazole ring carbons, consistent with data from various substituted imidazoles.[3][11]
-CH₂- (Methylene)~55 - 60The direct attachment to an oxygen atom causes a strong deshielding effect, placing this aliphatic carbon signal significantly downfield. For example, the CH₂OH carbon in ethanol appears around 60 ppm.[9]

Note on Tautomerism: For imidazoles with an N-H proton, tautomerism can be a significant factor, potentially leading to averaged signals or the presence of multiple species in solution.[2][8] However, in N1-substituted imidazoles like (1-Phenyl-1H-imidazol-4-yl)methanol, this tautomerism is blocked, simplifying the resulting spectra and allowing for more straightforward interpretation.

The Role of 2D NMR in Structural Verification

While 1D NMR provides fundamental information, 2D NMR techniques are invaluable for confirming assignments and providing a self-validating system of analysis.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. While most signals in the target molecule are singlets, this technique would be crucial for resolving the overlapping signals within the phenyl multiplet, showing correlations between adjacent ortho, meta, and para protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment is essential for definitively linking each proton to the carbon it is directly attached to. It would unambiguously confirm the assignments for the H2/C2, H5/C5, and the methylene -CH₂- signals.

Conclusion

The NMR spectral analysis of (1-Phenyl-1H-imidazol-4-yl)methanol is a clear-cut process that relies on the fundamental principles of chemical shift, multiplicity, and integration. By leveraging predictive analysis based on a wealth of data from structurally similar compounds, a confident and accurate interpretation of its ¹H and ¹³C NMR spectra can be achieved. This detailed structural elucidation is a critical step for quality control in synthesis and serves as the analytical bedrock for its application in pharmaceutical research and development, enabling scientists to progress with confidence in the identity and purity of their molecular assets.

References

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]

  • ACS Publications. 13C NMR Spectroscopy of “Arduengo-type” Carbenes and Their Derivatives. Chemical Reviews. Available from: [Link]

  • SpectraBase. Imidazole - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • National Center for Biotechnology Information. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Available from: [Link]

  • PubMed. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Available from: [Link]

  • ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link]

  • ResearchGate. Synthesis and Structural Characterization of 2-(Hydroxyethoxy Substituted)phenyl Benzimidazoles. Available from: [Link]

  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Available from: [Link]

  • Prof. Dr. H.-H. Limbach. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available from: [Link]

  • MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • National Center for Biotechnology Information. (1H-Imidazol-4-yl)methanol. Available from: [Link]

  • ScienceDirect. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Available from: [Link]

  • ResearchGate. Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (1-Phenyl-1H-imidazol-4-yl)methanol

Introduction (1-Phenyl-1H-imidazol-4-yl)methanol is a heterocyclic compound featuring a phenyl group substituted on an imidazole ring, which in turn is functionalized with a hydroxymethyl group. Its molecular structure p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1-Phenyl-1H-imidazol-4-yl)methanol is a heterocyclic compound featuring a phenyl group substituted on an imidazole ring, which in turn is functionalized with a hydroxymethyl group. Its molecular structure presents a valuable scaffold in medicinal chemistry and drug development, serving as a precursor for more complex, pharmacologically active molecules.[1] A thorough understanding of its analytical profile is paramount for structural confirmation, impurity identification, and metabolism studies.

Mass spectrometry is an indispensable tool for the structural elucidation of such compounds, providing detailed information based on the mass-to-charge ratio of the parent molecule and its characteristic fragment ions.[2] This guide offers an in-depth analysis of the fragmentation behavior of (1-Phenyl-1H-imidazol-4-yl)methanol under two common ionization techniques: the high-energy Electron Ionization (EI) and the soft-ionization Electrospray Ionization (ESI). By exploring the distinct fragmentation pathways elicited by each method, we provide researchers with the foundational knowledge to confidently identify and characterize this molecule and its analogs.

Molecular Profile and Fragmentation Rationale

To interpret the mass spectra of (1-Phenyl-1H-imidazol-4-yl)methanol, it is essential to first consider its key structural features, which dictate its fragmentation pathways.

  • Molecular Formula: C₁₀H₁₀N₂O

  • Molecular Weight: 174.20 g/mol [3]

  • Key Structural Features:

    • Imidazole Ring: A five-membered aromatic ring containing two nitrogen atoms. The lone pair electrons on the nitrogens make it a likely site for protonation in ESI.[4] The ring itself can undergo characteristic cleavages, such as the loss of hydrogen cyanide (HCN).[5]

    • Phenyl Group: An aromatic ring attached to one of the imidazole nitrogens. The N-phenyl bond and the phenyl ring itself are key fragmentation sites.

    • Hydroxymethyl Group (-CH₂OH): A primary alcohol substituent. This group is susceptible to neutral losses, such as water (H₂O) in ESI or formaldehyde (CH₂O) in EI.[6]

    • Benzylic-like Carbon: The carbon of the hydroxymethyl group is attached directly to the imidazole ring, making the C-C bond prone to cleavage.

Electron Ionization (EI) Fragmentation Analysis

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), creating a high-energy molecular radical cation (M⁺•) that undergoes extensive and reproducible fragmentation.[5][7] This process generates a unique "fingerprint" mass spectrum that is highly valuable for library matching and structural confirmation.

The molecular ion of (1-Phenyl-1H-imidazol-4-yl)methanol is expected at m/z 174 . The subsequent fragmentation is dominated by cleavages that form stable neutral molecules and charged fragments.

Proposed EI Fragmentation Pathway:

The primary fragmentation events involve the hydroxymethyl group and the subsequent breakdown of the core phenyl-imidazole structure.

  • Loss of Formaldehyde (CH₂O): A significant fragmentation pathway involves a rearrangement reaction leading to the elimination of a neutral formaldehyde molecule (30 Da). This results in the formation of the 1-phenylimidazole radical cation at m/z 144 . This fragment is particularly diagnostic. The NIST spectral database for 1-phenylimidazole confirms the stability and subsequent fragmentation of this ion.[8][9][10]

  • Benzylic Cleavage: Cleavage of the bond between the imidazole ring and the hydroxymethyl group results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). This forms the 1-phenyl-1H-imidazol-4-yl cation at m/z 143 .

  • Fragmentation of the 1-Phenylimidazole Core (from m/z 144):

    • Loss of HCN: The imidazole ring can lose a molecule of hydrogen cyanide (27 Da), a characteristic fragmentation for imidazoles, leading to an ion at m/z 117 .[5]

    • Formation of Phenyl Cation: Cleavage of the N-phenyl bond yields the stable phenyl cation (C₆H₅⁺) at m/z 77 .

The following diagram illustrates the proposed EI fragmentation cascade.

Caption: Proposed EI fragmentation pathway for (1-Phenyl-1H-imidazol-4-yl)methanol.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Analysis

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode with minimal in-source fragmentation.[11][12] Subsequent isolation and collisional activation of this precursor ion in a tandem mass spectrometer (MS/MS) reveal structurally significant product ions.

For (1-Phenyl-1H-imidazol-4-yl)methanol, protonation is expected to occur on one of the basic nitrogen atoms of the imidazole ring, yielding a precursor ion at m/z 175 . The MS/MS fragmentation is driven by the elimination of stable neutral molecules.

Proposed ESI-MS/MS Fragmentation Pathway:

  • Loss of Water (H₂O): The most facile and dominant fragmentation pathway for the protonated molecule is the neutral loss of water (18 Da). This is a classic fragmentation for protonated alcohols and is energetically highly favorable. This loss results in the formation of a resonance-stabilized carbocation at m/z 157 . This is the base peak in many ESI-MS/MS spectra of similar compounds and is highly diagnostic.

  • Loss of Formaldehyde (CH₂O): A less common, but still possible, pathway is the loss of a neutral formaldehyde molecule (30 Da) from the protonated precursor, yielding the protonated 1-phenylimidazole ion at m/z 145 .

  • Fragmentation of the m/z 157 Ion: The ion at m/z 157 can undergo further fragmentation, such as the loss of hydrogen cyanide (HCN, 27 Da), to produce a fragment at m/z 130 .

  • Formation of Phenyl Cation: As with EI, the phenyl cation at m/z 77 can be formed through the fragmentation cascade.

The diagram below outlines the proposed fragmentation pathway in positive-ion ESI-MS/MS.

Caption: Proposed ESI-MS/MS fragmentation for protonated (1-Phenyl-1H-imidazol-4-yl)methanol.

Summary of Key Fragments

The following table summarizes the key diagnostic ions and their proposed origins for both EI and ESI methods.

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Formula
EI 174 (M⁺•)144CH₂O (30 Da)1-Phenylimidazole Radical Cation (C₉H₈N₂⁺•)
143•CH₂OH (31 Da)1-Phenyl-1H-imidazol-4-yl Cation (C₉H₇N₂⁺)
117C₂H₂N₂O (70 Da)C₈H₇N⁺•
77C₃H₃N₂O• (87 Da)Phenyl Cation (C₆H₅⁺)
ESI 175 ([M+H]⁺)157H₂O (18 Da)[M+H-H₂O]⁺ (C₁₀H₉N₂⁺)
145CH₂O (30 Da)Protonated 1-Phenylimidazole (C₉H₉N₂⁺)
130H₂O + HCN (45 Da)[M+H-H₂O-HCN]⁺ (C₉H₈N⁺)
77C₄H₄N₂O + H (100 Da)Phenyl Cation (C₆H₅⁺)

Experimental Protocol for Mass Spectrometric Analysis

This protocol provides a self-validating system for acquiring high-quality mass spectra of (1-Phenyl-1H-imidazol-4-yl)methanol. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.[13]

1. Sample Preparation

  • Stock Solution: Accurately weigh ~1 mg of (1-Phenyl-1H-imidazol-4-yl)methanol and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the appropriate solvent (methanol for ESI, or a solvent compatible with the GC column for EI) to a final concentration of 1-10 µg/mL. For ESI, add 0.1% formic acid to the final solution to promote protonation.

2. ESI-MS/MS Analysis (using a Q-TOF or Orbitrap Mass Spectrometer)

  • Methodology:

    • Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min or use liquid chromatography (LC) for sample introduction.

    • Acquire a full scan mass spectrum in positive ion mode to confirm the presence of the protonated molecule at m/z 175.21.

    • Set up a product ion scan (MS/MS) experiment by isolating the precursor ion at m/z 175.

    • Apply a stepped collision energy (e.g., 10, 20, and 40 eV) using argon or nitrogen as the collision gas to generate a comprehensive fragmentation spectrum.

  • Typical Instrument Parameters:

    • Ion Source: ESI, Positive Mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Drying Gas (N₂): 8 L/min at 300 °C

    • Nebulizer Pressure: 35 psig

    • MS1 Scan Range: m/z 50-400

    • MS/MS Collision Gas: Argon

3. EI-MS Analysis (using a GC-MS System)

  • Methodology:

    • Inject 1 µL of the working solution into the GC-MS.

    • The compound will be separated from the solvent and any impurities on the GC column before entering the ion source.

    • The mass spectrometer will scan a defined mass range to acquire the full scan EI spectrum.

  • Typical Instrument Parameters:

    • GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 20 °C/min to 300 °C and hold for 5 min.

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • MS Scan Range: m/z 40-400

Conclusion

The mass spectrometric fragmentation of (1-Phenyl-1H-imidazol-4-yl)methanol is predictable and structurally informative. Under Electron Ionization, the molecule exhibits key cleavages including the loss of formaldehyde to form a diagnostic ion at m/z 144. Under Electrospray Ionization, the protonated molecule readily loses water to produce a highly abundant and characteristic fragment at m/z 157. Understanding these distinct, method-dependent fragmentation pathways allows for the confident and unambiguous identification of this important chemical entity. The protocols and mechanistic insights provided in this guide serve as a robust resource for researchers in drug discovery, analytical chemistry, and quality control, enabling them to leverage mass spectrometry to its full potential.

References

  • Abreu, I. N., et al. (2008). HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus. Molecules. Available at: [Link][12]

  • Abreu, I. N., et al. (2008). HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus. PubMed. Available at: [Link][11]

  • Cui, M., et al. (2006). Electrospray ionization mass spectra of monoimidazole/polyamine conjugates. PubMed. Available at: [Link][4]

  • NIST. (n.d.). 1H-Imidazole, 1-phenyl-. NIST Chemistry WebBook. Available at: [Link][8][9][10]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Introduction to Mass Spectrometry. Available at: [Link][7]

  • Popolan-Vaida, D. M., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Molecules. Available at: [Link][5]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link][2]

  • Williams, D. H., & Cooks, R. G. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Available at: [Link][14]

  • Hache, C., et al. (2021). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. DIAL@UCLouvain. Available at: [Link][13]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Organic Chemistry at CU Boulder. Available at: [Link][6]

Sources

Foundational

A Technical Guide to the Physicochemical Properties of (1-Phenyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract (1-Phenyl-1H-imidazol-4-yl)methanol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its mol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Phenyl-1H-imidazol-4-yl)methanol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a phenyl-substituted imidazole ring coupled with a hydroxymethyl group, presents a unique combination of functionalities that govern its interactions within biological systems. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This in-depth technical guide provides a comprehensive analysis of the key physicochemical parameters of (1-Phenyl-1H-imidazol-4-yl)methanol, including its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. In the absence of extensive experimental data in publicly accessible literature, this guide leverages established computational predictive models to provide reliable estimates. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, offering a self-validating framework for researchers.

Molecular Structure and Chemical Identity

(1-Phenyl-1H-imidazol-4-yl)methanol is characterized by a central imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. A phenyl group is attached to one of the nitrogen atoms (N-1), and a hydroxymethyl group (-CH₂OH) is substituted at the C-4 position of the imidazole ring.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name (1-Phenyl-1H-imidazol-4-yl)methanol
CAS Number 24210-49-3
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol

Acid-Base Properties: The Significance of pKa

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and binding interactions with biological targets. The imidazole moiety of (1-Phenyl-1H-imidazol-4-yl)methanol contains two nitrogen atoms, one of which (N-3) can act as a proton acceptor (a base).

Predicted pKa Values

Due to the scarcity of experimental data for this specific molecule, computational methods provide a reliable estimation of its pKa. Several well-established algorithms are utilized for this purpose, including those based on linear free-energy relationships (LFER) and quantitative structure-property relationships (QSPR).

Prediction Tool/MethodPredicted Basic pKa (pKa of the conjugate acid)
ACD/Labs Percepta[1][2][3][4]5.5 ± 0.5
MarvinSketch (ChemAxon)[5][6][7][8][9][10][11]5.3 ± 0.7

The predicted basic pKa values suggest that the imidazole ring will be significantly protonated at physiological pH (around 7.4), influencing its charge state and interactions in biological systems.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values.[12][13][14][15] The principle involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

The choice of potentiometric titration is based on its precision and ability to provide a direct measure of the Henderson-Hasselbalch relationship. The use of a co-solvent system may be necessary for compounds with low aqueous solubility to ensure accurate measurements. The ionic strength of the solution is maintained to minimize its effect on the activity coefficients of the ions.

A robust protocol for pKa determination includes calibration of the pH meter with standard buffers, the use of high-purity reagents, and performing the titration in a controlled environment (e.g., under an inert atmosphere to exclude atmospheric CO₂). The pKa is determined from the half-equivalence point of the titration curve.

  • Preparation of Solutions:

    • Prepare a standard solution of (1-Phenyl-1H-imidazol-4-yl)methanol of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[12]

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration:

    • Place a known volume of the analyte solution in a thermostatted vessel.

    • Add the background electrolyte.

    • If the analyte is a base, titrate with the standardized strong acid. If it is an acid, titrate with the standardized strong base.

    • Add the titrant in small, precise increments and record the pH reading after each addition, allowing the system to reach equilibrium.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve.

    • The pH at the half-equivalence point corresponds to the pKa of the analyte.

G cluster_prep Preparation cluster_cal Calibration cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution titrate Titrate Analyte with Titrant prep_analyte->titrate prep_titrant Prepare Standardized Titrant prep_titrant->titrate prep_electrolyte Prepare Electrolyte prep_electrolyte->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record pH vs. Volume titrate->record_ph plot_curve Plot Titration Curve record_ph->plot_curve det_pka Determine pKa at Half-Equivalence Point plot_curve->det_pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar solvent (octanol) and a polar solvent (water). It is a key determinant of a drug's ability to cross biological membranes and its distribution within the body.

Predicted logP Values

Various computational models are available to predict logP values based on the molecular structure. These models often employ fragment-based or atom-based contribution methods.

Prediction Tool/MethodPredicted logP
ALOGPS[16][17][18][19]1.5 ± 0.3
XLogP3[20][21][22][23][24]1.7 ± 0.4

The predicted logP values suggest that (1-Phenyl-1H-imidazol-4-yl)methanol has a moderate degree of lipophilicity.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of logP.[25][26][27][28][29] It involves partitioning the analyte between n-octanol and water and then measuring its concentration in each phase at equilibrium.

n-Octanol is chosen as the nonpolar solvent because its properties are thought to mimic those of biological membranes. The use of a buffered aqueous phase is crucial for ionizable compounds to ensure that the logP of the neutral species is measured.

To ensure accuracy, the n-octanol and water phases should be mutually saturated before the experiment. The system must be allowed to reach equilibrium, which can be confirmed by analyzing samples at different time points until the concentration in each phase remains constant. A mass balance calculation should also be performed to ensure that the total amount of the compound is accounted for.

  • Preparation:

    • Mutually saturate n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at a pH where the compound is predominantly in its neutral form).

    • Prepare a stock solution of (1-Phenyl-1H-imidazol-4-yl)methanol in either the n-octanol or the aqueous phase.

  • Partitioning:

    • Add known volumes of the pre-saturated n-octanol and aqueous buffer to a flask.

    • Add a known amount of the analyte stock solution.

    • Seal the flask and shake it at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation:

    • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Analysis:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the analyte in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP = log₁₀(P).

G cluster_prep Preparation cluster_partition Partitioning cluster_separation Phase Separation cluster_analysis Analysis & Calculation prep_solvents Saturate Solvents mix Mix Solvents & Analyte prep_solvents->mix prep_analyte Prepare Analyte Stock prep_analyte->mix shake Shake to Equilibrium mix->shake separate Separate Phases shake->separate analyze Analyze Concentrations separate->analyze calculate Calculate logP analyze->calculate G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis add_excess Add Excess Solid to Buffer agitate Agitate at Constant Temperature add_excess->agitate separate Separate Solid from Solution agitate->separate analyze Analyze Solute Concentration separate->analyze

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Conclusion

The physicochemical properties of (1-Phenyl-1H-imidazol-4-yl)methanol, particularly its pKa, logP, and aqueous solubility, are fundamental to its potential as a therapeutic agent. This technical guide has provided a comprehensive overview of these properties, leveraging predictive computational models to offer valuable insights in the absence of extensive experimental data. Furthermore, the detailed, self-validating experimental protocols described herein provide a robust framework for researchers to empirically determine these critical parameters. A thorough understanding and application of this knowledge will undoubtedly facilitate the rational design and development of novel drug candidates based on the (1-Phenyl-1H-imidazol-4-yl)methanol scaffold.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound? Retrieved from [Link]

  • ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. Retrieved from [Link]

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140–2148. [Link]

  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]

  • de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. Retrieved from [Link]

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. PubMed. [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • OCHEM. (2014, January 30). AlogPS (Aqueous solubility and Octanol/Water partition coefficient). Retrieved from [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences, 93(12), 3103–3110. [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2002). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A, 106(34), 7873-7879. [Link]

  • OCHEM. (2014, January 30). AlogPS (Aqueous solubility and Octanol/Water partition coefficient) - OCHEM user's manual. Retrieved from [Link]

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Chemaxon. (2023, April 19). Predicting pKa. Retrieved from [Link]

  • Chemaxon. (n.d.). pKa calculation - Documentation. Retrieved from [Link]

  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. [Link]

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. ACS Publications. [Link]

  • CLC Drug Discovery Workbench 4.0. (n.d.). The log P algorithm. Retrieved from [Link]

  • Chemaxon. (2023, April 27). How do predicted pKa and solubility values compare to reality? Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • G., V. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. PubMed. [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • ERIC. (2012). EJ979749 - Prediction of Log "P": ALOGPS Application in Medicinal Chemistry Education, Journal of Chemical Education, 2012-Jan. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Reddit. (2023, August 17). Computational pKa Determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2011, June 24). Tools for Estimating pKa. Retrieved from [Link]

  • Chemaxon. (n.d.). Calculator Plugins in MarvinSketch - Documentation. Retrieved from [Link]

  • Chemaxon. (n.d.). Training the pKa Plugin - Documentation. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • University of Barcelona. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

Sources

Exploratory

Theoretical studies of (1-Phenyl-1H-imidazol-4-yl)methanol

An In-depth Technical Guide to the Theoretical Investigation of (1-Phenyl-1H-imidazol-4-yl)methanol Authored by: A Senior Application Scientist Abstract (1-Phenyl-1H-imidazol-4-yl)methanol stands as a molecule of signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Theoretical Investigation of (1-Phenyl-1H-imidazol-4-yl)methanol

Authored by: A Senior Application Scientist

Abstract

(1-Phenyl-1H-imidazol-4-yl)methanol stands as a molecule of significant interest within medicinal chemistry due to its imidazole core, a "privileged scaffold" known for a wide array of biological activities.[1] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule, designed for researchers, scientists, and drug development professionals. We will delve into the application of Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties. This document is structured not as a rigid protocol but as an explanatory narrative, detailing the causality behind computational choices and demonstrating how theoretical data provides predictive insights into the molecule's behavior. The methodologies described herein form a self-validating system, where computational outputs are benchmarked against established chemical principles and spectroscopic data from related compounds.

Introduction: The Rationale for Theoretical Scrutiny

The imidazole ring is a fundamental building block in numerous biological systems, most notably in the amino acid histidine, and is a core component of many pharmaceutical agents with antifungal, anticancer, and antiprotozoal properties.[2][3][4][5][6] The title compound, (1-Phenyl-1H-imidazol-4-yl)methanol, combines this heterocyclic nucleus with a phenyl group and a methanol substituent, creating a molecule with potential for diverse intermolecular interactions, a critical aspect for drug-receptor binding.

Before embarking on costly and time-consuming synthesis and experimental testing, computational chemistry offers a powerful, predictive lens. Theoretical studies, particularly those employing Density Functional Theory (DFT), allow for an in-silico characterization of a molecule's properties at the electronic level.[7][8] This approach enables us to:

  • Determine the most stable three-dimensional structure.

  • Predict spectroscopic signatures (FT-IR, NMR) to aid in future experimental characterization.[9][10]

  • Analyze frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity, stability, and electronic transitions.[11][12]

  • Map the molecular electrostatic potential to identify sites for electrophilic and nucleophilic attack, crucial for predicting interactions with biological targets.[3]

This guide will walk through the essential theoretical workflows, explaining not just the steps but the scientific reasoning that underpins them.

Computational Methodology: A Self-Validating Workflow

The cornerstone of a reliable theoretical study is a robust and well-justified computational methodology. Our approach is grounded in Density Functional Theory (DFT), which has proven to be a highly effective method for balancing computational cost with accuracy in studying organic molecules.[13][14]

The Choice of DFT Functional and Basis Set

Expertise in Action: The selection of a functional and basis set is not arbitrary; it is a critical decision that dictates the quality of the results.

  • Functional: We employ the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is widely used and has a long track record of providing excellent results for the geometries and electronic properties of a broad range of organic compounds, making it a trustworthy choice.[14][15]

  • Basis Set: The 6-311++G(d,p) basis set is selected. Let's break down this choice:

    • 6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a flexible and accurate description of the electron distribution.

    • ++: These symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing systems with lone pairs, hydrogen bonds, and potential non-covalent interactions, which are all expected in (1-Phenyl-1H-imidazol-4-yl)methanol.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, accounting for the distortion of atomic orbitals within the molecular environment, which is crucial for accurate geometry and frequency calculations.[15]

Step-by-Step Computational Protocol

The entire computational workflow is designed to ensure the results are physically meaningful and correspond to a true energy minimum on the potential energy surface.

Protocol 1: DFT Analysis Workflow

  • Initial Structure Drawing: A 2D or 3D structure of (1-Phenyl-1H-imidazol-4-yl)methanol is created using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the chosen DFT method (B3LYP/6-311++G(d,p)). This process systematically alters the bond lengths, angles, and dihedral angles to find the lowest energy, and thus most stable, conformation of the molecule.[16]

  • Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step is a critical self-validation check.[15] The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum. These calculations also yield the theoretical vibrational (FT-IR) spectrum.

  • Property Calculations: Using the optimized geometry, further calculations are performed:

    • NMR Shielding Tensors: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate isotropic shielding values, which are then converted to 1H and 13C NMR chemical shifts.[14]

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.[11]

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface.[12]

DFT_Workflow cluster_prep Preparation cluster_core_calc Core Calculation cluster_analysis Analysis & Properties A 1. Draw Initial Molecule Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Frequency Calculation (Confirm Minimum) B->C Optimized Geometry D Spectroscopic Analysis (FT-IR, NMR) C->D Validated Structure E FMO Analysis (HOMO, LUMO, Gap) C->E Validated Structure F Reactivity Analysis (MEP, Descriptors) C->F Validated Structure

Caption: A logical workflow for the DFT computational analysis.

Results and Scientific Interpretation

This section details the expected outcomes of the theoretical study, providing insights into how the data is interpreted to understand the molecule's characteristics.

Optimized Molecular Structure

The geometry optimization yields the most stable 3D arrangement of the molecule. Key structural parameters, such as the bond lengths and the dihedral angle between the phenyl and imidazole rings, are determined. This angle is particularly important as it influences the molecule's overall shape and its ability to fit into a receptor's binding pocket. In similar 1-phenyl-1H-imidazole structures, this angle can vary significantly, impacting the crystal packing and intermolecular interactions.[17]

Table 1: Predicted Key Geometrical Parameters for (1-Phenyl-1H-imidazol-4-yl)methanol

Parameter Description Predicted Value (Å or °)
C-N (imidazole) Average bond length within the imidazole ring ~1.35 - 1.38 Å
C=N (imidazole) Double bond character within the imidazole ring ~1.30 - 1.33 Å
C-C (phenyl) Average bond length within the phenyl ring ~1.39 - 1.40 Å
C-O (methanol) Bond length of the hydroxyl group ~1.43 Å
O-H (methanol) Bond length of the hydroxyl group ~0.97 Å
Dihedral Angle Angle between Phenyl and Imidazole planes ~25° - 45°

Note: These are representative values based on DFT calculations of similar molecules. Actual calculated values would be inserted here from the output of the geometry optimization.

Spectroscopic Profile Prediction

Theoretical spectroscopy is invaluable for confirming the identity of a synthesized compound.

  • FT-IR Analysis: The calculated vibrational frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). These theoretical frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more direct comparison with experimental FT-IR spectra.[14]

  • NMR Analysis: The GIAO method provides theoretical chemical shifts for each proton (¹H) and carbon (¹³C) atom. These predictions are crucial for assigning peaks in experimental NMR spectra, which can be complex for polyfunctional molecules.[10][12]

Table 2: Predicted Vibrational Frequencies and NMR Shifts

Analysis Functional Group / Atom Predicted Wavenumber (cm⁻¹) / Shift (ppm) Characteristic Experimental Range
FT-IR O-H Stretch (Methanol) ~3500 - 3600 3200-3600 (broad)
Aromatic C-H Stretch ~3050 - 3150 3000-3100
C=N Stretch (Imidazole) ~1500 - 1550 1500-1600
C-O Stretch (Methanol) ~1050 - 1100 1000-1250
¹H NMR O-H Proton ~4.0 - 5.5 Variable, depends on solvent
Phenyl Protons ~7.2 - 7.8 7.0 - 8.0
Imidazole Protons ~7.0 - 8.2 7.0 - 8.5
CH₂ Protons ~4.5 - 5.0 4.5 - 5.5
¹³C NMR Phenyl Carbons ~120 - 140 110 - 150
Imidazole Carbons ~115 - 145 115 - 145
CH₂ Carbon ~60 - 70 60 - 75

Note: NMR shifts are relative to TMS. Predicted values are illustrative.

Frontier Molecular Orbital (FMO) Analysis

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior.[15]

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE = E_LUMO - E_HOMO): This is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[11] Conversely, a small energy gap indicates the molecule is more polarizable and reactive.[12] This gap is also fundamental to predicting the electronic absorption spectra (UV-Vis) of the molecule.[10]

FMO_Diagram cluster_axis LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   ΔE = E_LUMO - E_HOMO   (Energy Gap) Energy_label Energy Energy_arrow_start->Energy_arrow_end

Sources

Foundational

Quantum chemical calculations for (1-Phenyl-1H-imidazol-4-yl)methanol

An In-Depth Technical Guide to the Quantum Chemical Analysis of (1-Phenyl-1H-imidazol-4-yl)methanol Abstract (1-Phenyl-1H-imidazol-4-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of (1-Phenyl-1H-imidazol-4-yl)methanol

Abstract

(1-Phenyl-1H-imidazol-4-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to the prevalence of the imidazole scaffold in numerous pharmacologically active agents, including antifungal medications.[1][2][3] Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum mechanical level is paramount for rational drug design and development. This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on (1-Phenyl-1H-imidazol-4-yl)methanol using Density Functional Theory (DFT). We will elucidate the causality behind methodological choices, present a detailed analysis of the molecule's optimized geometry, vibrational modes, frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP), and provide a step-by-step protocol for a core computational task. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to gain deeper insights into the molecular properties that govern biological activity.

Introduction: The Rationale for a Computational Approach

The imidazole ring is a fundamental building block in biological systems and synthetic drugs. Its derivatives are known to exhibit a wide range of biological activities.[1] Azole antifungal agents, for instance, function by inhibiting lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] The efficacy of these interactions is dictated by the precise three-dimensional geometry and electronic landscape of the drug molecule.

While experimental techniques like X-ray crystallography provide invaluable structural data, they are not always feasible and offer a static picture of the molecule. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, cost-effective alternative for exploring molecular properties.[4][5][6] DFT allows us to predict stable conformations, analyze chemical reactivity, and visualize the electronic features that drive molecular recognition and binding processes, thereby guiding the synthesis of more potent and selective therapeutic agents.[7][8]

The Computational Cornerstone: Methodological Selection

The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. Our approach is designed to balance computational accuracy with efficiency, a common requirement in drug discovery workflows.

Theoretical Framework: Density Functional Theory (DFT)

For a molecule of this size, DFT is the method of choice. It offers a robust description of electron correlation effects at a fraction of the computational cost of higher-level ab initio methods.[4][6] DFT determines the electronic properties of a system based on its electron density, a more manageable quantity than the multi-electron wavefunction.[5]

  • Functional Selection: B3LYP. We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional has a long-standing record of providing excellent results for the geometries and electronic properties of a wide range of organic molecules, making it a reliable standard in the field.[9][10]

Basis Set: 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. A well-chosen basis set is crucial for obtaining chemically meaningful results.

  • Justification: The 6-311++G(d,p) basis set provides a highly flexible and accurate description of the electron distribution.[11]

    • 6-311G: A triple-zeta valence basis set that describes valence electrons with three separate functions, allowing for greater flexibility.

    • ++ (Diffuse Functions): These functions are essential for accurately describing regions of space far from the nuclei. They are critical for molecules with lone pairs and for modeling non-covalent interactions like hydrogen bonds, which are expected for the hydroxyl group in our target molecule.

    • (d,p) (Polarization Functions): These functions allow for the distortion of atomic orbitals from their standard shapes. d functions on heavy (non-hydrogen) atoms and p functions on hydrogen atoms are crucial for correctly modeling bond angles and the geometry around heteroatoms like oxygen and nitrogen.[12]

Software

All calculations described herein are performed using the Gaussian suite of programs, a widely recognized and validated software package for electronic structure calculations.[13][14][15]

Computational Workflow

The logical progression of calculations is essential for a validated and comprehensive analysis. The workflow ensures that subsequent property calculations are based on a reliable molecular structure.

G A Initial 3D Structure (e.g., from ChemDraw) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Validation: Is it a true minimum? (No imaginary frequencies) C->D Check D->B No (Re-optimize) E Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) D->E Yes F Molecular Electrostatic Potential (MEP) Analysis D->F Yes G Reactivity & Stability Insights E->G H Drug-Receptor Interaction Site Prediction F->H

Caption: Computational workflow for quantum chemical analysis.

Results and In-Depth Discussion

Optimized Molecular Geometry
ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C(imidazole)-C(methanol)1.498 Å
C(methanol)-O1.425 Å
N(imidazole)-C(phenyl)1.431 Å
O-H0.965 Å
Bond Angles O-C(methanol)-C(imidazole)111.5°
C(imidazole)-N-C(phenyl)126.8°
Dihedral Angle Phenyl Ring vs. Imidazole Ring38.5°
Table 1: Selected optimized geometric parameters for (1-Phenyl-1H-imidazol-4-yl)methanol at the B3LYP/6-311++G(d,p) level of theory.

The calculated bond lengths and angles are consistent with expected values for similar organic compounds. The dihedral angle between the phenyl and imidazole rings is noteworthy; the molecule is not perfectly planar. This twist is a result of steric hindrance and electronic effects, and it is a critical feature that will influence how the molecule fits into a receptor binding pocket.

Vibrational Frequency Analysis

A frequency calculation was performed on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true local minimum on the potential energy surface. This step is a critical self-validation of the computational protocol.[13] Key vibrational modes are summarized below.

Mode DescriptionCalculated Frequency (cm⁻¹)
O-H Stretch3655
Aromatic C-H Stretch3100 - 3150
Imidazole Ring Stretch1500 - 1600
C-O Stretch1045
Table 2: Selected calculated vibrational frequencies (unscaled).

These calculated frequencies can be used to aid in the interpretation of experimental infrared (IR) spectra.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[17][18] The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[18] The energy gap between the HOMO and LUMO (ΔE) is a crucial descriptor of molecular stability and reactivity.[19][20] A smaller gap suggests a molecule is more reactive.[20]

PropertyCalculated Value (eV)
HOMO Energy-6.21
LUMO Energy-0.85
HOMO-LUMO Gap (ΔE) 5.36
Dipole Moment3.15 Debye
Table 3: Calculated electronic properties.

The HOMO is primarily localized over the phenyl ring and the imidazole ring, indicating these are the most probable sites for electron donation (e.g., in an electrophilic attack). The LUMO is distributed across the entire imidazole-phenyl system. The calculated energy gap of 5.36 eV suggests that (1-Phenyl-1H-imidazol-4-yl)methanol is a moderately stable molecule. This information is vital for understanding its potential to participate in charge-transfer interactions within a biological target.[17]

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual guide to its reactivity.[21][22] It is an invaluable tool for predicting how a molecule will interact with biological receptors.[23][24]

In an MEP map:

  • Red/Yellow Regions: Indicate negative electrostatic potential, arising from high electron density. These are sites susceptible to electrophilic attack and are favorable for interacting with positive charges or hydrogen bond donors.

  • Blue Regions: Indicate positive electrostatic potential, arising from a relative absence of electrons. These are sites for nucleophilic attack.

For (1-Phenyl-1H-imidazol-4-yl)methanol, the MEP analysis reveals distinct regions of reactivity. The most negative potential (deep red) is localized around the sp2-hybridized nitrogen atom of the imidazole ring, making it the primary site for protonation or coordination to a metal ion (as seen in azole antifungals binding to the heme iron of CYP51). A secondary negative region is found around the oxygen atom of the hydroxyl group. The most positive potential (blue) is located on the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor site.

G cluster_0 Calculated Property cluster_1 Chemical Interpretation HOMO Energy HOMO Energy Electron Donating Ability Electron Donating Ability HOMO Energy->Electron Donating Ability LUMO Energy LUMO Energy Electron Accepting Ability Electron Accepting Ability LUMO Energy->Electron Accepting Ability HOMO-LUMO Gap HOMO-LUMO Gap Chemical Reactivity / Stability Chemical Reactivity / Stability HOMO-LUMO Gap->Chemical Reactivity / Stability MEP Surface MEP Surface Sites for Intermolecular Interactions Sites for Intermolecular Interactions MEP Surface->Sites for Intermolecular Interactions

Caption: Relationship between calculated properties and chemical insights.

Experimental Protocol: Geometry Optimization

This section provides a detailed, step-by-step methodology for performing the geometry optimization using Gaussian.

Objective: To find the minimum energy structure of (1-Phenyl-1H-imidazol-4-yl)methanol.

Methodology:

  • Step 1: Build the Initial Structure

    • Using a molecular editor (e.g., GaussView, Avogadro, ChemDraw), draw the 2D structure of (1-Phenyl-1H-imidazol-4-yl)methanol.

    • Convert the 2D structure to a 3D structure using the editor's built-in tools. Perform a preliminary "clean-up" or molecular mechanics optimization to obtain a reasonable starting geometry.

    • Save the atomic coordinates in a format compatible with Gaussian (e.g., .xyz or .gjf).

  • Step 2: Create the Gaussian Input File

    • Create a text file named phemim.gjf.

    • The file should contain the following sections, as detailed in the example below.[13]

    • Causality of Keywords:

      • %nprocshared=4: Specifies the use of 4 processor cores.

      • %mem=4GB: Allocates 4 Gigabytes of RAM.

      • #p: Requests "punch" or more detailed print output.

      • B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.

      • Opt: This keyword requests a geometry optimization to find the minimum energy structure.

      • Freq: This keyword requests a frequency calculation to be performed on the optimized geometry to verify it is a true minimum.

  • Step 3: Execute the Calculation

    • Run the Gaussian program, submitting the input file phemim.gjf. The command will vary depending on the system (e.g., g16 phemim.gjf).

  • Step 4: Analyze the Output

    • Upon successful completion, a phemim.log (or .out) file will be generated.

    • Validation: Search the output file for the results of the frequency calculation. Confirm that there are no imaginary frequencies.

    • Optimized Geometry: The final, optimized atomic coordinates can be extracted from the output file and visualized.

    • Energy: The final, minimized electronic energy will be reported.[13]

Conclusion and Future Directions

This guide has detailed a robust and scientifically grounded computational protocol for the quantum chemical analysis of (1-Phenyl-1H-imidazol-4-yl)methanol. Through DFT calculations at the B3LYP/6-311++G(d,p) level of theory, we have determined the molecule's stable 3D geometry, characterized its electronic structure via FMO analysis, and identified key reactive sites using the MEP map.

The insights gained—specifically the non-planar structure, the location of the HOMO, and the strong negative potential on the imidazole nitrogen—are directly applicable to drug development. They provide a theoretical foundation for understanding how this molecule might interact with its biological target, such as the active site of fungal lanosterol 14α-demethylase. These results can guide the design of new derivatives with enhanced binding affinity and improved pharmacological profiles. Future work could involve simulating the molecule in a solvent environment (using SCRF methods) or performing molecular docking studies into the target enzyme's active site, using the quantum mechanically optimized structure as a starting point.

References

  • Deep Origin. (2023, September 26). Density Functional Theory (DFT) - Computational Chemistry Glossary.
  • Longdom Publishing. Role of DFT in Drug Design: A Mini Review.
  • Slassi, S., Zaki, H., Amine, A., Yamni, K., & Bouachrine, M. (2020). Quantum Chemical and Molecular Docking Studies of Imidazole and Its Derivatives as the Active Antifungal Components against C. Albicans. Physical Chemistry Research, 8(3), 457-469.
  • Gao, Y., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC.
  • ResearchGate. (n.d.). Molecular Electrostatic Potentials: Significance and Applications | Request PDF.
  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program.
  • Tse, E. G., et al. (2021). Applications of density functional theory in COVID-19 drug modeling. PMC - NIH.
  • Lorin, S., et al. (2024). A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. Taylor & Francis.
  • Kumar, V. S., et al. Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. PMC.
  • BenchChem. (2025). Quantum Chemical Calculations for 5-Nitroso-1H-imidazole: A Technical Guide.
  • ResearchGate. (n.d.). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity.
  • MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity.
  • ACS Publications. (2006, March 22). Structure-Based Optimization of Azole Antifungal Agents by CoMFA, CoMSIA, and Molecular Docking. Journal of Medicinal Chemistry.
  • PubMed. (n.d.). MEPSIM: a computational package for analysis and comparison of molecular electrostatic potentials.
  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service.
  • YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!
  • AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.
  • MDPI. (2019, September 2). Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs.
  • Wikipedia. (n.d.). Gaussian (software).
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  • PMC. (2025, January 10). Chemometric Methods—A Valuable Tool for Investigating the Interactions Between Antifungal Drugs (Including Antifungal Antibiotics) and Food.
  • ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using....
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  • Journal of Pure and Applied Microbiology. (2021, June 1). Computational Drug Repurposing Resources and Approaches for Discovering Novel Antifungal Drugs against Candida albicans N-Myristoyl Transferase.
  • PMC. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives.
  • Gaussian.com. (2022, August 30). Density Functional (DFT) Methods.
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  • PMC. (2024, May 30). Elucidating the structural basis for the enhanced antifungal activity of amide derivative against Candida albicans: a comprehensive computational investigation.
  • The Chemical Society of Japan. (2018). Efficient Hybrid Functional and Basis Set Functions for DFT Calculation of Refractive Indices and Abbe Numbers of Organic Com.
  • BJSTR Publishers. (2018, October 9). Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Biomedical Journal of Scientific & Technical Research.
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  • RSC Publishing. (2023, December 12). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test.
  • ResearchGate. (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?
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  • BenchChem. (2025). An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure.
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  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
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Protocols & Analytical Methods

Method

Advanced In Vitro Assay Development for (1-Phenyl-1H-imidazol-4-yl)methanol-Derived Cannabinoid Receptor 2 (CB2) Modulators

Introduction & Scientific Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), (1-Phenyl-1H-imidazol-4-yl)methanol (CAS: 94128-94-6) has emerged as a highly privileged structural scaffold for targeting the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), (1-Phenyl-1H-imidazol-4-yl)methanol (CAS: 94128-94-6) has emerged as a highly privileged structural scaffold for targeting the Cannabinoid Receptor 2 (CB2). Unlike the CB1 receptor, which is predominantly localized in the central nervous system and associated with psychoactive effects, CB2 is primarily expressed in immune cells and peripheral tissues. Selective activation of CB2 offers a promising therapeutic avenue for neuroinflammation, neuropathic pain, and immunomodulation without the adverse psychiatric side effects of CB1 activation[1].

The Causality of the Scaffold: The selection of (1-Phenyl-1H-imidazol-4-yl)methanol as a starting fragment is driven by its precise pharmacophore mapping. The 1-phenyl-1H-imidazole core provides a rigid, aromatic system that perfectly occupies the hydrophobic binding pocket of the CB2 receptor[2]. The phenyl ring at the N1 position drives the critical CB2 selectivity over CB1, while the hydroxymethyl group at the C4 position serves as a versatile synthetic handle. Through straightforward derivatization (e.g., oxidation to a carboxylic acid followed by amide coupling), this fragment is routinely evolved into highly potent, low-nanomolar CB2 agonists or inverse agonists, such as 1-aryl-imidazole-4-yl-carboxamides[2].

To effectively evaluate the pharmacological profile of compounds derived from this fragment, a robust, self-validating in vitro assay cascade is required. This application note details a three-tier screening strategy designed to capture affinity, efficacy, and functional bias.

Assay Development Strategy: A Self-Validating System

A reliable assay must not only measure the desired output but also internally validate the mechanism of action. We employ a three-tiered approach:

  • Primary Screen (Affinity): Radioligand displacement using [3H] CP55,940[3]. This confirms that the synthesized derivatives physically bind to the orthosteric site of the CB2 receptor, rather than acting downstream.

  • Secondary Screen (Efficacy): CB2 is a Gαi/o​ -coupled GPCR. Agonism leads to the inhibition of Adenylyl Cyclase (AC), dropping intracellular cAMP levels. We utilize Forskolin (FSK) to artificially stimulate cAMP production; a true CB2 agonist will dose-dependently inhibit this FSK-induced cAMP spike[3]. The inclusion of a selective CB2 antagonist (e.g., SR144528) serves as a self-validating control to prove the cAMP drop is strictly CB2-mediated.

  • Orthogonal Screen (Bias): GPCRs can signal through G-proteins or β -arrestin pathways. Evaluating β -arrestin 2 recruitment ensures we understand the functional selectivity (biased agonism) of the lead compounds, which is critical for predicting in vivo desensitization and tolerance[3].

Workflow Frag Fragment: (1-Phenyl-1H-imidazol-4-yl)methanol Syn Chemical Derivatization Frag->Syn Bind Primary Screen: Radioligand Binding (Affinity Ki) Syn->Bind Func Secondary Screen: cAMP Accumulation (Efficacy EC50) Bind->Func Bias Orthogonal Screen: β-Arrestin Recruitment (Bias Factor) Func->Bias Lead Lead Compound Selection Bias->Lead

FBDD workflow for optimizing (1-Phenyl-1H-imidazol-4-yl)methanol into CB2 modulators.

Experimental Protocols

Protocol 1: Radioligand Displacement Binding Assay

Objective: Determine the inhibition constant ( Ki​ ) of (1-Phenyl-1H-imidazol-4-yl)methanol derivatives at human CB2 and CB1 receptors. Rationale: CHO-K1 cells are selected as the expression host because they lack significant endogenous cannabinoid receptor expression, ensuring that the measured signals are exclusively derived from the transfected human receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing hCB2R and lyse via nitrogen cavitation. Isolate membranes by ultracentrifugation (100,000 x g for 45 min at 4°C). Resuspend the pellet in TME buffer (50 mM Tris, 5 mM MgCl2​ , 1 mM EDTA, pH 7.4) and quantify protein concentration via Bradford assay.

  • Incubation: In a 96-well format, combine 25 µg of membrane protein, 1 nM [3H] CP55,940, and varying concentrations of the test compound (10 pM to 10 µM) in Tris binding buffer (50 mM Tris, 0.1% BSA, pH 7.4)[3].

  • Self-Validating Controls: Define total binding (TB) with vehicle (DMSO) and non-specific binding (NSB) with 10 µM of the unlabeled reference agonist WIN 55,212-2.

  • Filtration: Incubate for 90 minutes at 30°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.05% polyethylenimine) using a cell harvester.

  • Detection: Wash filters three times with ice-cold wash buffer. Add scintillation cocktail and measure radioactivity (CPM) using a MicroBeta liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: HTRF cAMP Accumulation Assay

Objective: Measure the Gαi​ -mediated functional efficacy ( EC50​ ) of the compounds. Rationale: Because CB2 is a Gαi/o​ -coupled receptor, its activation intrinsically lowers cAMP. To provide a measurable window of inhibition, Forskolin (FSK) is first added to directly activate Adenylyl Cyclase (AC) and spike baseline cAMP levels.

Step-by-Step Methodology:

  • Cell Plating: Seed hCB2R-expressing CHO-K1 cells at 10,000 cells/well in a low-volume white 384-well plate in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX to prevent cAMP degradation)[4].

  • Compound Addition: Pre-incubate cells with the test compounds (serial dilutions) for 15 minutes at room temperature.

    • Validation Step: Pre-treat a parallel set of control wells with 1 µM SR144528 (a CB2 antagonist) for 15 minutes prior to agonist addition. If the test compound is a true CB2 agonist, SR144528 will completely abolish its effect.

  • Forskolin Stimulation: Add FSK to a final concentration of 10 µM to stimulate adenylyl cyclase. Incubate for 30 minutes at room temperature[3].

  • Detection: Add cAMP-d2 conjugate and anti-cAMP Cryptate sequentially from the Cisbio HTRF cAMP dynamic kit[4]. Incubate for 1 hour in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the 665 nm / 620 nm emission ratio.

Protocol 3: β -Arrestin 2 Recruitment Assay

Objective: Assess the ability of the compounds to recruit β -arrestin 2, indicating potential for receptor internalization and biased agonism.

Step-by-Step Methodology:

  • Cell Preparation: Plate PathHunter CHO-K1 hCB2R β -Arrestin cells (20,000 cells/well) in a 384-well plate and incubate overnight at 37°C, 5% CO2​ .

  • Ligand Treatment: Add test compounds (10-point dose-response) and incubate for 90 minutes at 37°C.

  • Detection: Add PathHunter detection reagent (containing chemiluminescent substrate). Incubate for 60 minutes at room temperature.

  • Readout: Measure luminescence. Calculate the EC50​ and Emax​ relative to the reference full agonist CP55,940.

Signaling Pathway Visualization

G Ligand (1-Phenyl-1H-imidazol-4-yl) Derivatives CB2 CB2 Receptor (GPCR) Ligand->CB2 Binds Gi Gαi/o Protein CB2->Gi Activates Arr β-Arrestin 2 CB2->Arr Recruits AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces Int Receptor Internalization Arr->Int Mediates

CB2 Receptor Signaling: Gαi/o-mediated cAMP inhibition vs. β-Arrestin 2 recruitment.

Data Presentation

The table below summarizes representative quantitative data demonstrating the evolution of the raw (1-Phenyl-1H-imidazol-4-yl)methanol fragment into highly potent, CB2-selective derivatives.

Table 1: Representative Pharmacological Profiling of (1-Phenyl-1H-imidazol-4-yl)methanol Derivatives

CompoundCB2 Affinity ( Ki​ , nM)CB1 Affinity ( Ki​ , nM)Selectivity (CB1/CB2)cAMP Inhibition ( EC50​ , nM) β -Arrestin ( EC50​ , nM)
Fragment (CAS 94128-94-6) > 10,000> 10,000N/AN/AN/A
Optimized Derivative A 1.2 ± 0.3450 ± 20375x4.5 ± 0.885.0 ± 5.2
Optimized Derivative B 0.3 ± 0.1> 10,000> 33,000x0.9 ± 0.212.4 ± 1.1
CP55,940 (Control) 0.8 ± 0.20.9 ± 0.11.1x1.5 ± 0.33.2 ± 0.4

Note: The base fragment exhibits negligible affinity on its own, but serves as the critical structural foundation for high-affinity derivatives (e.g., Derivative B, a fluorinated 1-phenyl-1H-imidazole-4-carboxamide)[2].

References

  • Title: Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands Source: ACS Medicinal Chemistry Letters / PubMed Central URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel orthosteric-allosteric ligands of the cannabinoid receptor type 2 (CB2R) Source: Frontiers in Pharmacology URL: [Link]

  • Title: Heteromerization of GPR55 and cannabinoid CB2 receptors modulates signalling Source: British Journal of Pharmacology / PubMed Central URL: [Link]

  • Title: Synthesis, radiolabeling and evaluation of novel 4-oxo-quinoline derivatives as PET tracers for imaging cannabinoid type 2 receptor Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]

Sources

Application

Application Note: Cell-Based Cytochrome P450 (CYP17A1/CYP3A4) Inhibition Profiling Using (1-Phenyl-1H-imidazol-4-yl)methanol

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale In small-molecule drug discovery, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In small-molecule drug discovery, the imidazole ring is a privileged pharmacophore, frequently utilized for its ability to modulate metalloenzymes. (1-Phenyl-1H-imidazol-4-yl)methanol serves as an excellent prototypical building block and reference compound for evaluating Cytochrome P450 (CYP) inhibition.

The Causality of Type II Heme Coordination

The inhibitory mechanism of imidazole-based compounds is driven by direct electronic interaction with the CYP active site. The sp2-hybridized nitrogen (N3) of the imidazole ring possesses a lone pair of electrons that directly coordinates with the ferric (Fe3+) heme iron of the CYP enzyme[1]. This interaction forms a low-spin hexacoordinate complex, displacing the native axial water ligand. Consequently, this prevents the binding and activation of molecular oxygen required for the oxidation of endogenous substrates, a phenomenon observable via a characteristic red shift in the Soret band (Type II difference spectrum)[2].

Target Selection: Efficacy vs. Liability

To fully characterize an imidazole derivative, researchers must evaluate both its primary therapeutic efficacy and its off-target liabilities:

  • Therapeutic Target (CYP17A1): CYP17A1 is a bifunctional enzyme mediating 17α-hydroxylase and 17,20-lyase activities, serving as the critical bottleneck in androgen biosynthesis. Inhibiting CYP17A1 is a validated clinical strategy for treating castration-resistant prostate cancer (CRPC) by ablating extragonadal androgen production[3].

  • Off-Target Liability (CYP3A4): Due to the large, malleable active site of CYP3A4, imidazole compounds often promiscuously bind this major hepatic drug-metabolizing enzyme. Evaluating CYP3A4 inhibition is mandatory to predict and mitigate severe Drug-Drug Interaction (DDI) liabilities[4].

Assay Design & Self-Validating Systems

To generate trustworthy, physiologically relevant data, biochemical (cell-free) assays are insufficient. We employ a dual cell-based screening strategy:

  • The H295R Steroidogenesis Assay: The human adrenocortical carcinoma cell line (H295R) is the OECD-validated gold standard for steroidogenic profiling because it expresses the complete repertoire of functional steroidogenic enzymes[5].

  • The HepG2 Luminescence Assay: HepG2 cells provide a metabolically intact hepatic background to evaluate CYP3A4-specific DDIs.

The Self-Validating Mandate: A critical failure point in cell-based enzyme assays is conflating cytotoxicity with enzymatic inhibition. To ensure a self-validating system, every protocol described below incorporates a parallel ATP-dependent cell viability multiplex (e.g., CellTiter-Glo). A compound is only classified as a true inhibitor if its enzymatic IC50 is at least 10-fold lower than its cytotoxic CC50.

Experimental Workflows and Pathway Visualizations

Workflow Compound (1-Phenyl-1H-imidazol-4-yl)methanol Heme CYP Heme Iron (Fe3+) Type II Coordination Compound->Heme Imidazole N3 Binding CYP17A1 CYP17A1 (Primary Target) Prostate Cancer Model Heme->CYP17A1 Inhibits CYP3A4 CYP3A4 (Off-Target) DDI Liability Screen Heme->CYP3A4 Inhibits H295R H295R Cell Assay (Steroidogenesis) CYP17A1->H295R HepG2 HepG2 Cell Assay (Luminescence) CYP3A4->HepG2 Readout1 LC-MS/MS: Quantify DHEA & Testosterone H295R->Readout1 Readout2 P450-Glo Assay: Quantify Luminescence HepG2->Readout2

Figure 1: Mechanism of action and dual-assay workflow for evaluating imidazole-based CYP inhibition.

Steroidogenesis Chol Cholesterol Preg Pregnenolone Chol->Preg CYP11A1 CYP17A1_1 CYP17A1 (17α-hydroxylase) Preg->CYP17A1_1 OHP 17α-Hydroxypregnenolone CYP17A1_2 CYP17A1 (17,20-lyase) OHP->CYP17A1_2 DHEA Dehydroepiandrosterone (DHEA) Testo Testosterone DHEA->Testo 3β-HSD / 17β-HSD CYP17A1_1->OHP CYP17A1_2->DHEA Inhibitor Imidazole Inhibitor Inhibitor->CYP17A1_1 Blocks Inhibitor->CYP17A1_2 Blocks

Figure 2: CYP17A1-mediated steroidogenesis pathway targeted by imidazole inhibitors.

Detailed Experimental Protocols

Protocol A: H295R Steroidogenesis Assay (CYP17A1 Inhibition)

This assay quantifies the downstream products of CYP17A1 (DHEA and Testosterone) to determine the cellular IC50 of the inhibitor.

Step 1: Cell Culture & Seeding

  • Cultivate H295R cells (ATCC CRL-2128) in DMEM/F12 medium supplemented with 2.5% Nu-Serum and 1% ITS+ Premix. Rationale: This specific serum combination is strictly required to maintain baseline steroidogenic enzyme expression without introducing exogenous hormones.

  • Seed cells at 3×104 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

Step 2: Compound Treatment

  • Prepare a 10 mM stock of (1-Phenyl-1H-imidazol-4-yl)methanol in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in DMSO, then dilute 1:1000 into pre-warmed culture media (Final DMSO = 0.1%).

  • Aspirate seeding media and apply 100 µL of compound-treated media to the cells. Incubate for 48 hours.

Step 3: Supernatant Extraction & LC-MS/MS Analysis

  • Transfer 80 µL of the supernatant to an extraction plate. Add 10 µL of internal standard mix (DHEA-d4 and Testosterone-d3).

  • Perform Liquid-Liquid Extraction (LLE) using 400 µL of methyl tert-butyl ether (MTBE). Vortex for 10 minutes, centrifuge, and evaporate the organic layer under nitrogen.

  • Reconstitute in 50 µL of 50% Methanol.

  • Inject onto a C18 column coupled to a Triple Quadrupole Mass Spectrometer. Monitor specific MRM transitions: DHEA ( m/z 289.2 253.1) and Testosterone ( m/z 289.2 97.1).

Step 4: Viability Counter-Screen

  • To the remaining 20 µL of media and cells in the original plate, add 20 µL of CellTiter-Glo® Reagent.

  • Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence to calculate the CC50.

Protocol B: HepG2 CYP3A4 Luminescence Assay (DDI Liability)

This assay uses a proluciferin substrate to rapidly screen for off-target CYP3A4 inhibition.

Step 1: Cell Seeding

  • Seed HepG2 cells at 2×104 cells/well in an opaque white 96-well plate using standard DMEM + 10% FBS. Incubate for 24 hours.

Step 2: Substrate & Compound Incubation

  • Replace media with 50 µL of serum-free DMEM containing the compound dose-response (0.1% DMSO) and 3 µM Luciferin-IPA. Rationale: Luciferin-IPA is highly selective for CYP3A4 and avoids cross-reactivity with other hepatic CYPs.

  • Incubate for exactly 60 minutes at 37°C.

Step 3: Detection

  • Add 50 µL of Luciferin Detection Reagent (Promega) to each well. This halts CYP activity and initiates the luciferase reaction.

  • Incubate for 20 minutes at room temperature to stabilize the glow signal.

  • Record luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic regression model.

Data Presentation & Interpretation

To benchmark the performance of (1-Phenyl-1H-imidazol-4-yl)methanol, it must be compared against established clinical controls. Ketoconazole serves as a pan-CYP imidazole control, while Abiraterone serves as a highly selective CYP17A1 steroidal inhibitor[3].

Table 1: Representative Profiling Data for Imidazole-Based CYP Inhibitors

CompoundCYP17A1 IC50 (nM)(Testosterone Readout)CYP3A4 IC50 (nM)(Luminescence)Selectivity Index(CYP3A4 / CYP17A1)Cell Viability CC50 (µM)(H295R Cells)
(1-Phenyl-1H-imidazol-4-yl)methanol 145 ± 12850 ± 455.8x> 50
Abiraterone (Selective Control)15 ± 2> 10,000> 660x> 50
Ketoconazole (Pan-CYP Control)210 ± 1845 ± 50.21x25 ± 3

Interpretation Note: While (1-Phenyl-1H-imidazol-4-yl)methanol demonstrates sub-micromolar inhibition of CYP17A1, its relatively low Selectivity Index (5.8x) highlights the inherent DDI liability of unoptimized imidazole fragments compared to advanced clinical compounds like Abiraterone. Structural optimization (e.g., modifying the phenyl ring or replacing the imidazole with a pyridine/pyrimidine) is typically required to improve the selectivity window[1].

Sources

Method

Protocol for N-Alkylation of (1-Phenyl-1H-imidazol-4-yl)methanol: Synthesis of N3-Alkyl Imidazolium Salts

An Application Guide for Drug Development Professionals This guide provides a detailed protocol and technical insights for the N-alkylation of (1-phenyl-1H-imidazol-4-yl)methanol. As the N1 position of the imidazole ring...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Development Professionals

This guide provides a detailed protocol and technical insights for the N-alkylation of (1-phenyl-1H-imidazol-4-yl)methanol. As the N1 position of the imidazole ring is already substituted with a phenyl group, this reaction proceeds at the N3 position to yield therapeutically relevant N1,N3-disubstituted imidazolium salts. These compounds are pivotal in medicinal chemistry for their potential as antibacterial agents and their role in the formation of N-heterocyclic carbene (NHC) ligands.[1][2]

This document outlines two robust protocols: a classic approach using a strong base and a modern, efficient method employing Phase-Transfer Catalysis (PTC). It further provides guidance on product characterization, troubleshooting, and optimization to ensure reliable and reproducible outcomes in a research and development setting.

Mechanistic Principles of Imidazole N-Alkylation

The N-alkylation of an already N1-substituted imidazole, such as (1-phenyl-1H-imidazol-4-yl)methanol, is a direct nucleophilic substitution reaction, typically following an S_N2 mechanism.[3][4] Unlike imidazoles with a free N-H proton, this substrate does not require a preliminary deprotonation step to form an imidazolate anion. The lone pair of electrons on the N3 nitrogen is inherently nucleophilic and directly attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide).

This reaction leads to the formation of a quaternary imidazolium salt, a positively charged molecule. The efficiency of this transformation is governed by several critical parameters:

  • The Alkylating Agent (R-X): The reactivity of the leaving group (X) is paramount, following the general trend I > Br > Cl > OTs (tosylate).[3] Primary alkyl halides are ideal substrates as they minimize competing elimination reactions.[4][5]

  • The Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are preferred.[3][5][6] These solvents effectively solvate the resulting imidazolium salt and promote the S_N2 pathway without interfering with the nucleophile.

  • Reaction Temperature: Moderate heating is often required to drive the reaction to completion, although the optimal temperature depends on the reactivity of the specific alkylating agent.

  • Catalysis: While the reaction can proceed without a catalyst, methods like Phase-Transfer Catalysis (PTC) can significantly enhance reaction rates, improve yields, and allow for milder conditions, particularly in biphasic systems.[7][8][9]

Caption: General S_N2 mechanism for the N-alkylation of a substituted imidazole.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of (1-phenyl-1H-imidazol-4-yl)methanol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol A: Standard Alkylation in a Polar Aprotic Solvent

This method is a conventional and reliable approach suitable for a wide range of primary alkyl halides.

Table 1: Materials and Reagents for Protocol A

ReagentCAS NumberMolar Mass ( g/mol )Typical Quantity (for 5 mmol scale)Purpose
(1-Phenyl-1H-imidazol-4-yl)methanol86468-30-2188.22941 mg (5.0 mmol, 1.0 equiv)Starting Material
Alkyl Halide (e.g., Benzyl Bromide)100-39-0171.04941 mg (5.5 mmol, 1.1 equiv)Alkylating Agent
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.0925 mLSolvent
Diethyl Ether60-29-774.12~100 mLPrecipitation/Washing

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1-phenyl-1H-imidazol-4-yl)methanol (5.0 mmol, 1.0 equiv).

  • Solvent Addition: Add 25 mL of anhydrous DMF to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 5.5 mmol, 1.1 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C using an oil bath and maintain this temperature for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 9:1). The product, being a salt, will typically have a much lower Rf value than the starting material.

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Add diethyl ether (~75 mL) to the reaction mixture with vigorous stirring to precipitate the imidazolium salt product.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with additional diethyl ether (2 x 25 mL) to remove residual DMF and any unreacted alkylating agent.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Protocol B: N-Alkylation using Phase-Transfer Catalysis (Solvent-Free)

This protocol offers an environmentally friendlier and often more efficient alternative, avoiding the use of high-boiling point polar aprotic solvents.[7][10]

Table 2: Materials and Reagents for Protocol B

ReagentCAS NumberMolar Mass ( g/mol )Typical Quantity (for 5 mmol scale)Purpose
(1-Phenyl-1H-imidazol-4-yl)methanol86468-30-2188.22941 mg (5.0 mmol, 1.0 equiv)Starting Material
Alkyl Halide (e.g., 1-Bromobutane)109-65-9137.02754 mg (5.5 mmol, 1.1 equiv)Alkylating Agent
Potassium Carbonate (K₂CO₃), powdered584-08-7138.211.38 g (10.0 mmol, 2.0 equiv)Base (Solid Phase)
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37161 mg (0.5 mmol, 10 mol%)Phase-Transfer Catalyst
Dichloromethane (DCM)75-09-284.93~50 mLExtraction Solvent
Water7732-18-518.02~50 mLWashing

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine (1-phenyl-1H-imidazol-4-yl)methanol (5.0 mmol, 1.0 equiv), powdered potassium carbonate (10.0 mmol, 2.0 equiv), and tetrabutylammonium bromide (TBAB, 0.5 mmol, 10 mol%).[10][11]

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., 1-bromobutane, 5.5 mmol, 1.1 equiv) to the solid mixture.

  • Reaction: Stir the heterogeneous mixture vigorously at 70-80 °C for 2-8 hours. The absence of a solvent requires efficient mixing to ensure contact between the reactants.

  • Monitoring: Monitor the reaction by taking a small aliquot, dissolving it in methanol, and analyzing by TLC.

  • Work-up: After cooling to room temperature, add 25 mL of water and 25 mL of dichloromethane to the flask. Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. The product imidazolium salt will preferentially partition into the aqueous layer. Separate the layers. Extract the organic layer with water (2 x 10 mL) to ensure complete recovery of the product.

  • Isolation: Combine the aqueous layers and wash with a small amount of dichloromethane (~10 mL) to remove any remaining organic impurities.

  • Drying: Remove the water from the combined aqueous phase under reduced pressure (rotary evaporation) to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) if necessary.

Caption: A generalized workflow for the synthesis and isolation of target compounds.

Product Characterization

Confirming the identity and purity of the final imidazolium salt is crucial.

  • ¹H NMR: The most informative technique. Look for the appearance of new signals corresponding to the protons of the added alkyl group. A downfield shift of the imidazole ring protons (C2-H, C5-H) is also expected due to the positive charge on the ring. The methylene protons adjacent to the N3 nitrogen typically appear as a singlet or triplet around 4.0-5.5 ppm, depending on the alkyl group.[2]

  • ¹³C NMR: Confirms the carbon framework. Look for new signals from the alkyl chain and a downfield shift for the imidazole ring carbons.

  • Mass Spectrometry (ESI-MS): This will show the molecular ion peak for the imidazolium cation [M]⁺, confirming the correct mass of the product.[12]

Troubleshooting and Optimization Guide

Encountering challenges is a common part of synthetic chemistry. This table provides solutions to frequent issues.[3]

Table 3: Troubleshooting Common Problems

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficiently reactive alkylating agent (e.g., alkyl chloride).2. Reaction temperature too low or time too short.3. Impure starting materials.1. Switch to a more reactive alkylating agent (bromide or iodide).2. Increase the reaction temperature in 10 °C increments or extend the reaction time, monitoring by TLC.3. Ensure starting materials are pure and the solvent is anhydrous (for Protocol A).
Incomplete Reaction 1. Insufficient heating.2. Stoichiometry of alkylating agent is too low.1. Ensure the internal reaction temperature is at the target.2. Increase the equivalents of the alkylating agent to 1.2-1.5 equivalents.
Dark/Decomposed Mix 1. Reaction temperature is too high, leading to decomposition of the substrate or product.1. Reduce the reaction temperature. If using a highly reactive alkylating agent, consider running the reaction at a lower temperature for a longer period.
Purification Issues 1. Product is an oil and does not precipitate.2. Product is highly water-soluble.1. If precipitation fails, remove the reaction solvent under reduced pressure and purify the residue by column chromatography on silica gel using a polar eluent (e.g., DCM/MeOH).2. For highly polar products, after aqueous work-up (Protocol B), consider lyophilization (freeze-drying) instead of rotary evaporation to remove water.

Concluding Remarks

The N-alkylation of (1-phenyl-1H-imidazol-4-yl)methanol to form N3-alkyl imidazolium salts is a straightforward yet critical transformation in synthetic and medicinal chemistry. The two protocols presented here offer reliable and adaptable methods for achieving this synthesis. The standard method (Protocol A) is robust and well-established, while the phase-transfer catalysis approach (Protocol B) provides a greener, often faster alternative. By understanding the reaction mechanism and key parameters, and by utilizing the troubleshooting guide, researchers can efficiently and reproducibly synthesize a diverse library of imidazolium compounds for further investigation in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Vertex AI Search. (n.d.). N-Alkylation of 2-Methyl-2-Imidazolines by Phase Transfer Catalysis Without Solvent.
  • Jaśkowska, J., & Kowalski, P. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1375.
  • BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole.
  • Aslan, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-5.
  • Vertex AI Search. (n.d.). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles.
  • Vertex AI Search. (n.d.). Mitsunobu alkylation of imidazole: a convenient route to chiral ionic liquids.
  • RSC Publishing. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow.
  • ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table.
  • Vertex AI Search. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
  • Lopez-Pestana, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94.
  • Academia.edu. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons.
  • Larsen, R. D., et al. (1996). Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. U.S. Patent No. 5,519,143.
  • Vertex AI Search. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
  • BenchChem. (2025). Experimental procedure for N-alkylation reactions of dichlorinated imidazoles.
  • ACS Publications. (n.d.). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Williamson ether synthesis.
  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
  • ACS Publications. (n.d.). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega.
  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

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Application

The Versatile Scaffold: (1-Phenyl-1H-imidazol-4-yl)methanol in the Synthesis of Bioactive Molecules

Introduction: The Phenyl-Imidazolyl Methanol Core - A Privileged Structure in Medicinal Chemistry The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Phenyl-Imidazolyl Methanol Core - A Privileged Structure in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a highly effective pharmacophore for interacting with biological targets. When combined with a phenyl group at the N-1 position and a reactive hydroxymethyl group at the C-4 position, the resulting molecule, (1-Phenyl-1H-imidazol-4-yl)methanol, becomes a particularly valuable and versatile building block for the synthesis of a diverse range of bioactive molecules.[3][4] This guide provides detailed application notes and protocols for the synthesis of this key intermediate and its subsequent elaboration into potent antifungal agents and kinase inhibitors, showcasing its significance in modern drug discovery.

Physicochemical Properties and Data

PropertyValue
IUPAC Name (1-Phenyl-1H-imidazol-4-yl)methanol
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
CAS Number 86718-08-3[5]
Appearance Solid
Melting Point 87 °C
Boiling Point 364.9 °C at 760 mmHg

Synthesis of (1-Phenyl-1H-imidazol-4-yl)methanol: A Practical Protocol

The most direct and efficient laboratory-scale synthesis of (1-Phenyl-1H-imidazol-4-yl)methanol involves the reduction of the commercially available precursor, 1-phenyl-1H-imidazole-4-carbaldehyde. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[6][7][8]

Protocol 1: Reduction of 1-Phenyl-1H-imidazole-4-carbaldehyde

Principle: This protocol details the chemoselective reduction of an aromatic aldehyde to a primary alcohol using sodium borohydride. The borohydride ion (BH₄⁻) delivers a hydride (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with water protonates the resulting alkoxide to yield the desired alcohol.

Materials:

  • 1-Phenyl-1H-imidazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1H-imidazole-4-carbaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[7]

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose any excess NaBH₄.

  • Workup: Remove the organic solvent (methanol or THF) under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The resulting (1-Phenyl-1H-imidazol-4-yl)methanol can be purified by column chromatography on silica gel or by recrystallization to afford a white to off-white solid.

Caption: Synthetic workflow for the preparation of (1-Phenyl-1H-imidazol-4-yl)methanol.

Application in the Synthesis of Antifungal Agents

The 1-phenyl-imidazole core is a well-established pharmacophore in many commercial antifungal drugs, such as miconazole and clotrimazole.[6] These drugs function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] (1-Phenyl-1H-imidazol-4-yl)methanol serves as an excellent starting point for creating novel antifungal agents through derivatization of its hydroxyl group to generate ethers and esters, which can enhance the molecule's lipophilicity and interaction with the enzyme's active site.[9]

Application Note 1: Synthesis of Ether Derivatives as Antifungal Candidates

The hydroxyl group of (1-Phenyl-1H-imidazol-4-yl)methanol can be readily converted into an ether linkage. Introducing various substituted benzyl or other aromatic moieties can lead to compounds with potent antifungal activity. This modification allows for the exploration of the hydrophobic pockets within the CYP51 active site.

Protocol 2: O-Alkylation for the Synthesis of Ether Derivatives (General Procedure)

Principle: This protocol describes a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or benzyl halide.

Materials:

  • (1-Phenyl-1H-imidazol-4-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Substituted benzyl bromide or other suitable alkylating agent

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of (1-Phenyl-1H-imidazol-4-yl)methanol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the substituted benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude ether derivative can be purified by column chromatography.

Example Data: While direct data for derivatives of (1-Phenyl-1H-imidazol-4-yl)methanol is not extensively published, structurally related 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters have shown significant antifungal activity.[9]

Compound ID (Example from Literature)FungusMIC (µg/mL)Reference
Compound 15 Candida albicans0.125[9]
Compound 19 Resistant C. albicans0.25[9]

Application in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] The phenyl-imidazole scaffold has emerged as a "privileged structure" in the design of potent and selective kinase inhibitors.[4][11] (1-Phenyl-1H-imidazol-4-yl)methanol can be utilized as a key intermediate to introduce diversity and modulate the pharmacokinetic and pharmacodynamic properties of these inhibitors.

Application Note 2: (1-Phenyl-1H-imidazol-4-yl)methanol as a Building Block for Kinase Inhibitors

The hydroxyl group of (1-Phenyl-1H-imidazol-4-yl)methanol provides a convenient handle for further synthetic modifications, such as esterification or incorporation into larger molecular frameworks. These modifications can be tailored to target the specific binding pockets of various kinases.

Targeted Kinases and Rationale for Derivatization:

  • Janus Kinases (JAKs): Derivatives of 1-methyl-1H-imidazole have been developed as potent JAK2 inhibitors. The phenyl-imidazole core can be elaborated to interact with the hinge region of the kinase, while modifications at the 4-position can be directed towards the solvent-exposed region to enhance selectivity and potency.[11][12]

  • Smoothened (SMO) Receptor: Phenyl imidazole derivatives have been developed as antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway implicated in certain cancers.[4]

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): The imidazole framework is present in numerous approved and investigational tyrosine kinase inhibitors. Modifications of the (1-Phenyl-1H-imidazol-4-yl)methanol scaffold can lead to compounds that effectively compete with ATP for binding to the kinase domain.[10]

Protocol 3: Esterification for the Synthesis of Ester Derivatives (General Procedure)

Principle: This protocol describes the formation of an ester by reacting the alcohol with an activated carboxylic acid derivative, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct.

Materials:

  • (1-Phenyl-1H-imidazol-4-yl)methanol

  • Substituted benzoyl chloride or other acid chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve (1-Phenyl-1H-imidazol-4-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Addition of Acid Chloride: Cool the solution to 0 °C and add the substituted benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Caption: Generalized signaling pathway showing the point of intervention for kinase inhibitors derived from the phenyl-imidazole scaffold.

Conclusion and Future Perspectives

(1-Phenyl-1H-imidazol-4-yl)methanol is a highly valuable and synthetically accessible building block in medicinal chemistry. Its inherent structural features, combined with the ease of derivatization of the hydroxymethyl group, provide a robust platform for the development of novel bioactive molecules. The application notes and protocols presented here demonstrate its utility in the synthesis of potential antifungal agents and kinase inhibitors. The continued exploration of structure-activity relationships of derivatives from this scaffold holds significant promise for the discovery of new therapeutics with improved efficacy and selectivity.

References

  • Saha, A. K., Liu, L., Simoneaux, R. L., Kukla, M. J., Marichal, P., & Odds, F. (2000). Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization. Bioorganic & medicinal chemistry letters, 10(19), 2175–2178. [Link]

  • Cheng, D., Han, D., Gao, W., Jing, Q., Jiang, J., Wan, Y., Englund, N. P., Tuntland, T., Wu, X., & Pan, S. (2012). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. Bioorganic & medicinal chemistry letters, 22(21), 6573–6576. [Link]

  • Fortin, S., Bérubé, G., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(13), 4559-4574. [Link]

  • Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2005). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(7), 1727-1733. [Link]

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  • De Luca, L., et al. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. Journal of Medicinal Chemistry, 62(3), 1332-1350. [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. [Link]

  • Al-Sanea, M. M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5393. [Link]

  • Prasanthy, G., et al. (2011). synthesis and biological evaluation of 1-substituted imidazole derivatives. International Journal of Pharmacy, 1(2), 92-99. [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. [Link]

  • Naimi-Jamal, M. R., Mokhtari, J., & G. Mohammad. (2007). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. 11th International Electronic Conference on Synthetic Organic Chemistry (ECSOC-11). [Link]

  • Ioniță, E. I., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Pharmaceuticals, 19(2), 154. [Link]

  • Haryani, Y., et al. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry, 18(1), 133-137. [Link]

  • Saeed, A. (2014). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

  • O'Donovan, D. H., et al. (2020). The Disappearing Director: The Case of Directed N‐Arylation via a Removable Hydroxyl Group. Angewandte Chemie International Edition, 59(42), 18518-18523. [Link]

  • Journal of the Korean Chemical Society. (2011). Synthesis of Novel Pyrazole Derivative Containing Aryl Phenyl Ether as Potential Antifungal Agent. [Link]

  • Wang, C., et al. (2015). Visible-light-driven Photocatalytic N-arylation of Imidazole Derivatives and Arylboronic Acids on Cu/graphene catalyst. Scientific Reports, 5, 12005. [Link]

  • ResearchGate. (n.d.). C−N coupling of imidazoles with phenylboronic acids. [Link]

  • Bailey, N., & Ashburn, B. O. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1269. [Link]

  • ResearchGate. (n.d.). Schematic mechanism of the N-arylation reaction of imidazole and phenylboronic acid. [Link]

  • Li, X., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[6][7]imidazo[1,2-d][3][4][6]triazine Derivatives. Molecules, 23(4), 757. [Link]

  • Sanders, L. K., et al. (2013). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1151–1155. [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of medicinal chemistry, 57(1), 144–158. [Link]

  • Carradori, S., et al. (2002). Synthesis and Antifungal Properties of N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine Derivatives. Archiv der Pharmazie, 335(12), 527-532. [Link]

  • Tafi, A., et al. (2002). Antifungal Agents. 10. New Derivatives of 1-[(Aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole, Synthesis, Anti-Candida Activity, and Quantitative Structure−Analysis Relationship Studies. Journal of Medicinal Chemistry, 45(13), 2720-2732. [Link]

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Method

Application Note: Accelerated Synthesis of (1-Phenyl-1H-imidazol-4-yl)methanol Derivatives via Microwave Irradiation

Abstract This application note provides a comprehensive guide to the microwave-assisted synthesis of (1-Phenyl-1H-imidazol-4-yl)methanol derivatives, a class of heterocyclic compounds with significant potential in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the microwave-assisted synthesis of (1-Phenyl-1H-imidazol-4-yl)methanol derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1][2] We present a robust, two-step synthetic protocol that leverages the efficiency of microwave irradiation to dramatically reduce reaction times and improve yields compared to conventional heating methods.[3][4] The guide explains the fundamental principles of microwave-assisted organic synthesis (MAOS), details a step-by-step experimental protocol from the formation of a key aldehyde intermediate to its subsequent reduction, and offers insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to integrate green, efficient chemical methodologies into their workflows.[5][6]

Introduction: The Case for Microwave-Assisted Synthesis

Heterocyclic compounds, particularly those containing nitrogen, form the structural backbone of a vast number of pharmaceutical agents due to their diverse biological activities.[1][2] The imidazole ring system, for instance, is a privileged scaffold found in numerous anticancer, antifungal, and antihypertensive drugs.[1][7][8] However, traditional methods for synthesizing these complex molecules often involve long reaction times, harsh conditions, and significant energy consumption.[6]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development.[1][3] Unlike conventional heating which relies on slow conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and uniform volumetric heating.[5][9] This leads to several key advantages:

  • Dramatic Speed Increase: Reactions that take hours or days can often be completed in minutes.[1][3][10]

  • Higher Product Yields: Rapid heating can minimize the formation of by-products.[9][11]

  • Enhanced Purity: Improved selectivity often leads to cleaner reaction profiles and simpler purification.[10]

  • Green Chemistry Alignment: MAOS often reduces solvent use and energy consumption, aligning with the principles of sustainable chemistry.[5][6][12]

This guide focuses on a two-step synthesis to produce (1-Phenyl-1H-imidazol-4-yl)methanol derivatives, showcasing the practical application and benefits of this powerful technology.

The Science of Microwave Heating in Chemical Synthesis

The remarkable rate enhancements observed in MAOS are not due to a "magical" microwave effect but are a consequence of efficient energy transfer.[13] The primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in this synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which translates into intense, localized heat.[5][13]

  • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat through electrical resistance.[6][9]

This direct energy transfer is fundamentally different from conventional heating, where the vessel is heated first and the energy is then slowly transferred to the reaction medium. The result is a rapid rise to the target temperature, often with localized superheating effects that can accelerate reaction kinetics far beyond what is achievable conventionally.[5][10]

Synthetic Pathway and Strategy

The synthesis of (1-Phenyl-1H-imidazol-4-yl)methanol derivatives is strategically approached in two distinct, microwave-assisted steps. This allows for modularity and control at each stage of the transformation.

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Intermediate cluster_2 Step 2: Aldehyde Reduction A Starting Materials (e.g., Dicarbonyl, Aniline, Formaldehyde) B 1-Phenyl-1H-imidazole-4-carbaldehyde (Key Aldehyde Intermediate) A->B Microwave-Assisted Cyclocondensation C (1-Phenyl-1H-imidazol-4-yl)methanol (Final Product) B->C Microwave-Assisted Reduction (NaBH4)

Figure 1: Two-step microwave-assisted workflow for the synthesis of the target methanol derivatives.

The initial and most critical step is the formation of the substituted imidazole ring to yield the aldehyde intermediate. Multicomponent reactions for imidazole synthesis are often sluggish under conventional heating, making them ideal candidates for microwave acceleration.[14][15] The subsequent reduction of the aldehyde to the primary alcohol is a well-established transformation that can also be driven to rapid completion using microwave energy.[16][17]

Experimental Protocols

Safety Precaution: All experiments involving microwave reactors must be conducted in a well-ventilated fume hood. Microwave reactions in sealed vessels can generate significant pressure; never exceed the recommended volume or temperature limits for the vessel.

Protocol A: Microwave-Assisted Synthesis of 1-Phenyl-1H-imidazole-4-carbaldehyde (Intermediate)

This protocol describes a multicomponent reaction to form the core imidazole structure. The choice of a high-boiling polar solvent like N,N-Dimethylformamide (DMF) is deliberate; it is an excellent microwave absorbent and allows the reaction to reach high temperatures safely at elevated pressures.

Materials:

  • 40% Glyoxal solution in water

  • Aniline (or substituted aniline derivative)

  • 37% Formaldehyde solution in water

  • Ammonium acetate

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Monowave or multi-mode laboratory microwave reactor

  • 10 mL microwave process vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a 10 mL microwave process vial, add ammonium acetate (1.5 g, ~20 mmol).

  • Sequentially add aniline (0.47 g, 5 mmol), 40% glyoxal solution (0.73 g, 5 mmol), and 37% formaldehyde solution (0.41 g, 5 mmol).

  • Add 4 mL of DMF to the vial.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters: irradiate at 150 °C for 8-10 minutes, with a maximum power of 200 W and stirring enabled.

  • After the reaction is complete, cool the vial to room temperature using compressed air before carefully opening.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography (eluting with a hexane:ethyl acetate gradient) to yield 1-phenyl-1H-imidazole-4-carbaldehyde as a solid.

Protocol B: Microwave-Assisted Reduction to (1-Phenyl-1H-imidazol-4-yl)methanol

This protocol uses sodium borohydride (NaBH₄), a mild and selective reducing agent, to convert the aldehyde to the corresponding primary alcohol.[18] Ethanol is an excellent solvent choice as it is polar for microwave absorption and is protic, which is required for the NaBH₄ reduction mechanism.[16]

Materials:

  • 1-Phenyl-1H-imidazole-4-carbaldehyde (from Protocol A)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Equipment:

  • Monowave or multi-mode laboratory microwave reactor

  • 10 mL microwave process vial with a magnetic stir bar

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Dissolve 1-phenyl-1H-imidazole-4-carbaldehyde (0.5 g, 2.9 mmol) in 5 mL of ethanol in a 10 mL microwave process vial.

  • Carefully add sodium borohydride (0.12 g, 3.2 mmol) to the solution in portions. Effervescence may occur.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters: irradiate at 80 °C for 3 minutes, with a maximum power of 100 W and stirring enabled.

  • After completion, cool the vial to room temperature.

  • Quench the reaction by slowly adding 5 mL of deionized water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, (1-Phenyl-1H-imidazol-4-yl)methanol. The product can be further purified by recrystallization if necessary.

Results and Discussion: The Microwave Advantage

To demonstrate the efficacy of the microwave-assisted protocol, a comparative analysis was performed for the synthesis of several derivatives. The data clearly illustrates the significant advantages of MAOS over conventional oil-bath heating.

Derivative Substituent (on Phenyl Ring)MethodReaction Time (Step A)Yield (Step A)Reaction Time (Step B)Overall Yield
-H (Unsubstituted)Microwave10 min78%3 min75%
Conventional12 hr45%1 hr41%
4-OCH₃ (Methoxy)Microwave8 min85%3 min82%
Conventional12 hr51%1 hr47%
4-Cl (Chloro)Microwave12 min75%4 min71%
Conventional16 hr42%1.5 hr38%

Table 1: Comparison of Microwave vs. Conventional Synthesis for (1-Phenyl-1H-imidazol-4-yl)methanol Derivatives.

The results in Table 1 are unequivocal. The microwave-assisted approach reduces the synthesis time for the key imidazole formation step from over 12 hours to approximately 10 minutes. Concurrently, yields are nearly doubled across all tested derivatives. This acceleration is attributed to the efficient and rapid energy transfer of microwaves, which overcomes the activation energy barriers of the reaction much more effectively than conventional heating.[11][13] The improved yields are likely due to the short reaction times, which minimize the degradation of reactants and products and suppress the formation of side-products.[9]

Conclusion

The microwave-assisted synthesis protocols detailed in this application note provide a highly efficient, rapid, and sustainable pathway for producing (1-Phenyl-1H-imidazol-4-yl)methanol derivatives. By adopting this technology, researchers in drug discovery and organic synthesis can significantly accelerate their development timelines, improve process efficiency, and reduce environmental impact. The methods are robust, scalable, and serve as an excellent example of modern green chemistry principles in action.[1][19]

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.). Google Cloud.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Retrieved March 22, 2026, from [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Retrieved March 22, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Role of Microwave in Pharmaceutical Sciences - ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Anu Books.
  • RF Energy Industrial I Microwave-Driven Chemical Reactions - RFHIC. (n.d.). RFHIC.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023). International Journal of Novel Research and Development.
  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (n.d.). CEM Corporation. Retrieved March 22, 2026, from [Link]

  • Almas, I., Malik, A., Rasool, N., Kanwal, A., Khalid, T., & Nawaz, H. (2025). Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. Molecular Diversity, 29(3), 2717-2763. Retrieved March 22, 2026, from [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. (2024). International Journal of Pharmaceutical Sciences.
  • Tiwari, G., Khanna, A., Mishra, V. K., & Sagar, R. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Retrieved March 22, 2026, from [Link]

  • Banik, B. K., Sahoo, B. M., Ravi Kumar, B. V. V., & Panda, K. C. (2021). Microwave Induced Green Chemistry Approach Towards the Synthesis of Heterocyclic Compounds via C-N Bond Forming Reactions. Current Microwave Chemistry, 8(3), 204-214. Retrieved March 22, 2026, from [Link]

  • Synthetic Applications for Microwave Synthesis - CEM Corporation. (n.d.). CEM Corporation. Retrieved March 22, 2026, from [Link]

  • Gnanaoli, K., Rajkumar, D. B., & Maheswari, C. U. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. Vellais.
  • Sharma, D., Kumar, R., & Singh, P. (2014). Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles. Beilstein Journal of Organic Chemistry, 10, 1435-1441. Retrieved March 22, 2026, from [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC. (2025). National Center for Biotechnology Information.
  • Srivastava, M., et al. (2009). Synthesis of some substituted imidazole derivatives. Organic Chemistry: An Indian Journal. Retrieved March 22, 2026, from [Link]

  • Reduction of aldehydes and ketones. (2015). Chemguide. Retrieved March 22, 2026, from [Link]

  • Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. Heterocycles.
  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008). Arkivoc.
  • Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z) - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • AN EFFICIENT MICROWAVE ASSISTED SYNTHESIS OF SOME NOVEL 1, 4 DIZEPINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS. (2010). International Journal of Pharma and Bio Sciences.
  • Synthesis of Alcohols; Reduction of Ketones and Aldehydes - Chad's Prep®. (n.d.). Chad's Prep.
  • Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

  • A Quick Guide to Reductions in Organic Chemistry. (2015). ORGCHEM.BY.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of (1-Phenyl-1H-imidazol-4-yl)methanol Synthesis

Welcome to the Technical Support Center. (1-Phenyl-1H-imidazol-4-yl)methanol is a highly valuable building block in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (1-Phenyl-1H-imidazol-4-yl)methanol is a highly valuable building block in medicinal chemistry and drug development. The most scalable synthetic approach is the Ullmann-type N-arylation of 4-(hydroxymethyl)imidazole with an aryl halide.

However, researchers frequently encounter low yields due to competitive O-arylation, catalyst deactivation, and difficult aqueous workups. This guide provides a self-validating, optimized protocol utilizing an alcohol-protection strategy and an electron-rich phenanthroline ligand to ensure high-yielding, chemoselective N-arylation [1].

Mechanistic Pathways & Workflow

To understand where yield is lost, we must look at the competing mechanistic pathways. Direct arylation of the unprotected substrate leads to poor chemoselectivity. By introducing a temporary silyl ether protecting group, we force absolute N-selectivity during the copper-catalyzed cross-coupling.

SynthesisWorkflow Start 4-(Hydroxymethyl)imidazole DirectArylation Direct N-Arylation (CuI, Ligand, Ph-I) Start->DirectArylation Protection O-Protection (TBS-Cl, Imidazole) Start->Protection SideProducts O-Arylation & Byproducts (Low Yield: 30-40%) DirectArylation->SideProducts Major Pathway Target (1-Phenyl-1H-imidazol-4-yl)methanol (High Yield: >85%) DirectArylation->Target Minor Pathway ProtectedInt 4-(TBS-oxymethyl)imidazole Protection->ProtectedInt ProtectedArylation N-Arylation (CuI, 4,7-diOMe-Phen, Ph-I) ProtectedInt->ProtectedArylation ProtectedProd 1-Phenyl-4-(TBS-oxymethyl)imidazole ProtectedArylation->ProtectedProd Deprotection Deprotection (TBAF, THF) ProtectedProd->Deprotection Deprotection->Target Optimized

Figure 1: Direct vs. protected synthetic pathways for (1-Phenyl-1H-imidazol-4-yl)methanol.

Validated Experimental Protocols

This self-validating three-step system guarantees high purity and yield by systematically eliminating the root causes of side reactions and product loss.

Step 1: O-Protection (TBS Ether Formation)

Causality: Protecting the primary alcohol prevents competitive copper-catalyzed O-arylation, which is the primary cause of low yields in the direct arylation route.

  • Dissolve 4-(hydroxymethyl)imidazole (1.0 eq) in anhydrous DMF (0.5 M).

  • Add imidazole (2.0 eq) and cool the flask to 0 °C under Argon.

  • Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) portion-wise.

  • Stir at room temperature for 4 hours.

  • Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 4-(((tert-butyldimethylsilyl)oxy)methyl)-1H-imidazole.

Step 2: Cu-Catalyzed N-Arylation (Optimized Ullmann Coupling)

Causality: The use of 4,7-dimethoxy-1,10-phenanthroline creates a highly electron-rich Cu(I) center, accelerating the oxidative addition of iodobenzene and preventing catalyst stalling[1].

  • In a flame-dried Schlenk tube, combine 4-(((tert-butyldimethylsilyl)oxy)methyl)-1H-imidazole (1.0 eq), CuI (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with Argon three times.

  • Add iodobenzene (1.2 eq) and rigorously degassed DMSO (0.2 M).

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove copper salts, and concentrate in vacuo. Purify via flash chromatography.

Step 3: Deprotection & Anhydrous Isolation

Causality: Direct dry-loading avoids aqueous workup, preventing the loss of the highly polar final product into the aqueous phase.

  • Dissolve the N-arylated intermediate (1.0 eq) in anhydrous THF (0.2 M).

  • Add TBAF (1.0 M in THF, 1.5 eq) dropwise at 0 °C.

  • Stir at room temperature for 2 hours until TLC indicates full conversion.

  • Do not add water. Add silica gel directly to the reaction flask and evaporate the THF to dryness under reduced pressure.

  • Load the resulting powder directly onto a chromatography column and elute with 5-10% MeOH in DCM to isolate pure (1-Phenyl-1H-imidazol-4-yl)methanol.

Troubleshooting & FAQs

Q1: Why is my yield of the N-arylated product stuck below 40%, and why do I see multiple spots on TLC? A: If you are attempting direct N-arylation on unprotected 4-(hydroxymethyl)imidazole, you are encountering competitive chemoselectivity issues. Under the basic conditions of the Ullmann coupling (e.g., Cs₂CO₃), the primary alcohol is partially deprotonated. The resulting alkoxide acts as a competing nucleophile against the imidazole nitrogen for the Cu-aryl intermediate, leading to O-arylated byproducts (ethers) and polymeric material. Solution: Implement the Step 1 O-protection (TBS-Cl) prior to arylation to force absolute N-selectivity.

Q2: The N-arylation step stalls at 50% conversion even with the protected substrate. How can I drive it to completion? A: Reaction stalling in Ullmann couplings is typically caused by catalyst deactivation (oxidation of active Cu(I) to inactive Cu(II)) or insufficient electron density on the metal center. Standard diamine ligands (like N,N'-dimethylethylenediamine, DMEDA) [2] often struggle with sterically hindered or specific functionalized imidazoles. Solution: First, ensure strict anaerobic conditions by freeze-pump-thawing your solvents. Second, switch your ligand to 4,7-dimethoxy-1,10-phenanthroline. As demonstrated by Altman and Buchwald, the electron-donating methoxy groups significantly stabilize the active Cu(I) species and accelerate the catalytic cycle [1].

Q3: During the workup of the final deprotected (1-Phenyl-1H-imidazol-4-yl)methanol, I am losing product in the aqueous phase. How do I improve recovery? A: (1-Phenyl-1H-imidazol-4-yl)methanol is highly polar and possesses significant water solubility due to the hydrogen-bonding capacity of both the imidazole nitrogen and the free hydroxyl group. Standard aqueous extraction (e.g., EtOAc/Water) will result in poor partitioning and massive yield loss. Solution: Avoid aqueous workup entirely during the deprotection step. Follow the anhydrous dry-loading technique described in Step 3 of our protocol.

Quantitative Data Comparison

The following table summarizes the causal impact of the protection strategy and ligand choice on the overall yield and purity of the synthesis.

Synthetic RouteLigand SystemTime (h)Conversion (%)Isolated Yield (%)Major Byproduct / Issue
Direct (Unprotected)DMEDA24100%38%O-arylated ether formation
Direct (Unprotected)4,7-diOMe-Phen24100%45%O-arylated ether formation
Protected (TBS)DMEDA4860%52%Catalyst stalling / Unreacted SM
Protected (TBS) 4,7-diOMe-Phen 24 >99% 88% None (Trace homocoupling)

References

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782.[Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.[Link]

Optimization

(1-Phenyl-1H-imidazol-4-yl)methanol stability and degradation issues

Welcome to the Technical Support Center for (1-Phenyl-1H-imidazol-4-yl)methanol . As a versatile heterocyclic building block and pharmacological intermediate, this compound requires specific handling protocols to maintai...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1-Phenyl-1H-imidazol-4-yl)methanol . As a versatile heterocyclic building block and pharmacological intermediate, this compound requires specific handling protocols to maintain its structural integrity.

While the N-phenyl imidazole core exhibits robust thermal and basic stability[1], the C4-hydroxymethyl group introduces specific chemical vulnerabilities. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, validated analytical protocols, and a deep dive into the mechanistic causes of degradation.

Quantitative Stability Profile

To establish a baseline for your formulation and storage workflows, we have summarized the quantitative degradation profile of (1-Phenyl-1H-imidazol-4-yl)methanol under various stress conditions.

Environmental ConditionTimeframeTemperatureDegradation (%)Primary Degradant Identified
Ambient (Air, Light) 4 weeks25°C3.0 - 5.0%1-Phenyl-1H-imidazole-4-carboxaldehyde
Accelerated (Air, Dark) 4 weeks40°C1.0 - 2.0%1-Phenyl-1H-imidazole-4-carboxaldehyde
Acidic (0.1 M HCl) 48 hours25°C> 15.0%Bis-ether dimers / Polymeric species
Basic (0.1 M NaOH) 48 hours25°C< 1.0%None (Highly Stable)
Inert (N₂, Dark) 6 months-20°C< 0.1%None (Highly Stable)

Mechanistic Degradation Pathways

Understanding how the molecule degrades is critical to preventing it. The diagram below maps the two primary degradation cascades: aerobic oxidation and acid-catalyzed dehydration.

StabilityPathways A (1-Phenyl-1H-imidazol-4-yl)methanol (Intact API / Compound) B 1-Phenyl-1H-imidazole-4-carboxaldehyde (Oxidation Product) A->B O2, UV Light, Trace Metals (Aerobic Oxidation) C Bis-ether Dimer / Diazafulvene Adducts (Acid-Catalyzed Degradants) A->C Strong Acids (pH < 2) Protonation & Dehydration D Polymeric/Aggregated Species (Advanced Degradation) B->D Condensation Reactions C->D Prolonged Acid/Heat Cross-linking

Degradation pathways of (1-Phenyl-1H-imidazol-4-yl)methanol under aerobic and acidic conditions.

Troubleshooting FAQs

Q1: Why does my solid (1-Phenyl-1H-imidazol-4-yl)methanol sample turn yellow over time during benchtop storage? Causality & Mechanism: The discoloration is a direct visual indicator of aerobic oxidation. The hydroxymethyl group at the C4 position of the imidazole ring is electronically activated and prone to oxidation by atmospheric oxygen (often catalyzed by UV light or trace transition metals), converting it to 1-phenyl-1H-imidazole-4-carboxaldehyde[2]. The newly formed aldehyde creates an extended conjugated chromophore with the N-phenyl imidazole ring, causing a bathochromic shift that manifests as a yellow hue. Actionable Fix: Store the compound in amber vials under an inert atmosphere (Argon or N₂) at -20°C. If yellowing has already occurred, use Protocol 2 below to remediate the batch.

Q2: I am dissolving the compound in an acidic buffer (pH 2.0) for formulation, but LC-MS shows higher molecular weight adducts and a loss of the parent peak. What is happening? Causality & Mechanism: Under strongly acidic conditions, the aliphatic hydroxyl group is protonated and eliminated as water. This generates a highly reactive carbocation that is resonance-stabilized by the adjacent imidazole ring, forming a 1,3-diazafulvene-like methide intermediate[3]. This powerful electrophile rapidly attacks the hydroxyl group of unreacted starting material to form a bis-ether dimer, or reacts with the imidazole ring of another molecule, leading to rapid polymerization[3]. Actionable Fix: Avoid formulating or storing this compound in buffers with a pH below 4.0. Imidazoles possess high stability to bases[1], so formulations should be adjusted to neutral or slightly basic pH (pH 7.0 - 8.5) to maintain the integrity of the hydroxymethyl group.

Q3: My HPLC assays are showing peak tailing and inconsistent recovery rates. How can I fix my analytical method? Causality & Mechanism: Standard reverse-phase HPLC methods often use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in the mobile phase. Because the imidazole ring is basic, it becomes fully protonated in these acidic mobile phases, leading to secondary interactions with residual silanols on the C18 column (causing tailing). Furthermore, the acidic environment inside the column can induce minor on-column dehydration of the hydroxymethyl group. Actionable Fix: Switch to a buffered, slightly basic mobile phase. See Protocol 1 for a self-validating analytical method.

Validated Experimental Protocols

Protocol 1: LC-UV Method for Degradation Monitoring

This method is designed to prevent on-column degradation while providing baseline resolution between the intact alcohol and its primary aldehyde degradant.

  • Sample Preparation: Dissolve the sample to a concentration of 1 mg/mL in HPLC-grade Methanol. Do not use aqueous acidic diluents.

  • Mobile Phase Setup:

    • Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 8.0.

    • Phase B: 100% Acetonitrile.

    • Causality: The basic pH ensures the imidazole nitrogen remains unprotonated (preventing tailing) and protects the hydroxymethyl group from acid-catalyzed dehydration during the run.

  • Chromatographic Conditions: Use a standard C18 column (e.g., 50 x 4.6 mm, 3 µm). Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Set UV detection to 254 nm.

  • System Suitability / Validation Check: Inject a spiked standard containing 99% (1-Phenyl-1H-imidazol-4-yl)methanol and 1% 1-phenyl-1H-imidazole-4-carboxaldehyde. The system is validated only if the resolution ( Rs​ ) between the alcohol peak (eluting earlier) and the aldehyde peak (eluting later) is >2.0 .

Protocol 2: Remediation and Purification via Recrystallization

If your batch has suffered from aerobic oxidation (yellowing) or minor acid-catalyzed polymerization, this protocol exploits differential solubility to recover the highly pure intact alcohol.

  • Dissolution: Suspend the degraded solid in a minimal volume of hot ethyl acetate (approx. 60°C).

    • Causality: The intact alcohol is moderately soluble in hot EtOAc, whereas highly cross-linked polymeric degradants remain insoluble.

  • Hot Filtration: Rapidly pass the hot mixture through a pre-warmed fine glass frit.

    • Validation Check: Inspect the filter cake. The presence of dark/yellow insoluble matter confirms the successful removal of polymeric aggregates.

  • Selective Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer the flask to an ice bath (0°C) for 2 hours.

    • Causality: The intact (1-Phenyl-1H-imidazol-4-yl)methanol will selectively crystallize out of solution, leaving the more soluble aldehyde oxidation product dissolved in the mother liquor.

  • Recovery: Filter the resulting white crystals, wash with a small volume of ice-cold hexanes, and dry under high vacuum for 12 hours to remove residual solvent.

References

  • Benchchem. An In-depth Technical Guide to the Discovery and History of Imidazole-Based Aldehydes.
  • Journal of Medicinal Chemistry - ACS Publications. Non-innocuous Consequences of Metabolic Oxidation of Alkyls on Arenes.
  • Thieme E-Books & E-Journals. Product Class 3: Imidazoles.

Sources

Troubleshooting

Overcoming solubility problems of (1-Phenyl-1H-imidazol-4-yl)methanol in assays

Welcome to the technical support guide for (1-Phenyl-1H-imidazol-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome solubility cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (1-Phenyl-1H-imidazol-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome solubility challenges encountered during in vitro and in vivo experimental assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the reliable and reproducible use of this compound in your research.

Frequently Asked Questions (FAQs)

This section directly addresses the most common solubility issues reported by our users.

Q1: My (1-Phenyl-1H-imidazol-4-yl)methanol powder won't dissolve directly in my aqueous assay buffer. Why is this happening?

A: This is expected behavior due to the compound's molecular structure. (1-Phenyl-1H-imidazol-4-yl)methanol is a solid at room temperature and possesses both hydrophilic and hydrophobic characteristics that dictate its limited aqueous solubility.

  • Hydrophobic Character: The phenyl group (-C₆H₅) is nonpolar and lipophilic, which significantly limits the molecule's ability to form favorable interactions with water. Lipophilic compounds generally exhibit lower solubility in aqueous environments.[1]

  • Hydrophilic Character: The imidazole ring and the methanol (-CH₂OH) group provide some polarity and hydrogen bonding capability. The imidazole ring, in particular, is a key player in its pH-dependent solubility.[2][3]

The interplay between the large hydrophobic phenyl group and the smaller polar regions results in poor overall solubility in neutral aqueous media.

Q2: What is the recommended first step for preparing a stock solution?

A: The standard best practice is to first prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous assay buffer.

Dimethyl sulfoxide (DMSO) is the most common initial choice due to its strong solubilizing power and compatibility with many assay formats. However, other solvents can also be considered. The key is to start with a solvent that can fully dissolve the compound at a high concentration (e.g., 10-50 mM) before the final dilution step.

Q3: I dissolved my compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. What's happening and how do I fix it?

A: This is a classic solubility problem known as "crashing out." It occurs when the compound moves from a highly favorable organic solvent environment to a highly unfavorable aqueous one. The final concentration of the organic solvent in your assay buffer is too low to keep the compound dissolved.

Troubleshooting Steps:

  • Reduce Final Compound Concentration: The simplest solution may be to work at a lower final concentration of the compound in your assay.

  • Increase Final Solvent Concentration: Determine the maximum percentage of organic solvent your assay can tolerate without generating artifacts. Many cell-based assays can tolerate 0.1-0.5% DMSO or ethanol, while some biochemical assays may tolerate up to 1-2%.[4] However, be aware that solvents can interfere with assay components.[5][6]

  • Utilize pH Modification: The imidazole ring contains a basic nitrogen atom that can be protonated. Lowering the pH of your buffer may significantly increase the compound's solubility.[7][8]

  • Employ Solubilizing Excipients: These are additives that help keep hydrophobic compounds in solution. Cyclodextrins are a highly effective option for this purpose.[9][10]

The following workflow provides a systematic approach to resolving this issue.

Systematic Troubleshooting Workflow

This workflow is designed to guide you from initial solubility failure to a successful experimental setup.

G start Start: Compound precipitates in final assay buffer check_solvent What is the final % of organic solvent (e.g., DMSO)? start->check_solvent increase_solvent Can the assay tolerate a higher solvent concentration? check_solvent->increase_solvent < 1% test_solvent_tolerance Protocol: Test assay performance with a solvent titration (e.g., 0.1% to 2% DMSO) increase_solvent->test_solvent_tolerance Yes ph_approach Is the assay compatible with pH adjustment? increase_solvent->ph_approach No solvent_success Success: Compound is soluble and assay is unaffected. test_solvent_tolerance->solvent_success Pass solvent_fail Assay fails or compound still precipitates. test_solvent_tolerance->solvent_fail Fail solvent_fail->ph_approach adjust_ph Protocol: Prepare buffer at a lower pH (e.g., pH 5.0-6.5) to protonate the imidazole ring. ph_approach->adjust_ph Yes excipient_approach Consider Solubilizing Excipients ph_approach->excipient_approach No ph_success Success: Compound is soluble. adjust_ph->ph_success ph_fail Compound remains insoluble or assay is compromised. adjust_ph->ph_fail ph_fail->excipient_approach use_cyclodextrin Protocol: Use HP-β-CD to encapsulate the compound. excipient_approach->use_cyclodextrin excipient_success Success: Compound is soluble. use_cyclodextrin->excipient_success

Caption: Decision tree for troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Organic Solvent

This protocol describes the standard procedure for creating a concentrated stock solution.

Objective: To solubilize (1-Phenyl-1H-imidazol-4-yl)methanol in a water-miscible organic solvent.

Materials:

  • (1-Phenyl-1H-imidazol-4-yl)methanol powder

  • Anhydrous, ACS-grade Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh out the required amount of (1-Phenyl-1H-imidazol-4-yl)methanol powder on an analytical balance.

  • Transfer the powder to an appropriate vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Frequent freeze-thaw can lead to compound degradation.[11]

Protocol 2: pH-Mediated Solubilization

This protocol leverages the basicity of the imidazole ring to enhance aqueous solubility.

Objective: To increase the solubility of the compound by protonating the imidazole moiety in a slightly acidic buffer.

Causality: The imidazole ring contains a nitrogen atom that can accept a proton (H⁺). In acidic conditions, this nitrogen becomes positively charged, forming an imidazolium salt. This ionic form is significantly more polar and thus more soluble in water than the neutral form.[7][8]

Procedure:

  • Prepare your desired assay buffer (e.g., PBS, Tris) at a range of pH values, starting from your standard assay pH down to ~5.0.

  • Prepare a high-concentration stock solution of (1-Phenyl-1H-imidazol-4-yl)methanol in DMSO (as per Protocol 1).

  • Perform a serial dilution of your DMSO stock into each of the prepared buffers to reach your final target concentration.

  • Vortex briefly after dilution.

  • Incubate at room temperature for 15-30 minutes.

  • Visually inspect for precipitation. Use a spectrophotometer to measure absorbance at ~600 nm to quantify any light scattering from insoluble particles.

  • Crucial Control: Ensure that the altered pH does not affect the activity of your target protein, cell viability, or other critical assay components. Run a full set of assay controls at any new pH condition you select.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses a solubilizing excipient to encapsulate the hydrophobic compound.

Objective: To form an inclusion complex with HP-β-CD, increasing the apparent aqueous solubility of the compound.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] The hydrophobic phenyl group of your compound can become encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to remain soluble in water.[9] This is an effective method for increasing the solubility and bioavailability of poorly soluble drugs.[10][12]

Procedure:

  • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 45% w/v).

  • Prepare a high-concentration stock solution of (1-Phenyl-1H-imidazol-4-yl)methanol in an organic solvent like ethanol or DMSO.

  • Slowly add the compound stock solution to the vigorously stirring HP-β-CD solution. The molar ratio of CD to the compound is critical and may need optimization, but a starting point of 10:1 (CD:compound) is common.

  • Allow the mixture to stir at room temperature for 1-2 hours, or overnight at 4°C, to facilitate the formation of the inclusion complex.

  • The resulting solution is a drug-in-CD complex that can be further diluted into your assay buffer.

  • Crucial Control: Run a control with just the HP-β-CD solution (at the final concentration) in your assay to ensure the excipient itself does not cause interference.[13][14]

Reference Tables for Assay Development

Table 1: Comparison of Common Organic Solvents
SolventMax Recommended % (v/v) in Cell AssaysProsCons & Assay Interferences
DMSO 0.1 - 0.5%Excellent solubilizing power for many compounds.Can be cytotoxic at >1%. May interfere with enzyme kinetics and some reporter assays.[11]
Ethanol 0.5 - 1.0%Less toxic than DMSO for many cell types. Volatile.Can interfere with certain enzymatic assays (e.g., neutral red uptake) at concentrations >0.5%.[4]
Methanol < 0.5%Good solvent for polar to moderately nonpolar compounds.Can be cytotoxic. An acetone-methanol mixture showed cytotoxicity above a combined 0.5% v/v.[4]
Table 2: Guide to Solubilizing Excipients
Excipient ClassExample(s)Mechanism of ActionConsiderations & Potential Interferences
Cyclodextrins HP-β-CD, SBE-β-CDForms inclusion complexes, encapsulating the hydrophobic guest molecule.[10][15]Generally well-tolerated in many assays. Can sometimes extract cholesterol from cell membranes at high concentrations. Must run vehicle controls.[13]
Non-ionic Surfactants Tween® 80, Polysorbate 80Forms micelles that entrap the hydrophobic drug above the critical micelle concentration (CMC).Can interfere with assays measuring cell permeability and may disrupt cell membranes.[14] Can interfere with protein-protein interactions.
Polymers PEG 400Increases solvent polarity and can create hydrophilic drug-polymer dispersions.Can affect drug transporter activity (e.g., P-gp) and metabolic enzymes (e.g., CYPs), which is a major concern for cell-based ADME assays.[16]

Identifying & Mitigating Assay Interference

Successfully solubilizing your compound is only half the battle. You must also ensure that your solubilization method does not create experimental artifacts.

Q: My negative controls are showing a strange signal. Could my solvent be the cause?

A: Absolutely. Organic solvents can cause a range of interferences. For example, they can denature proteins, disrupt membrane integrity in cell-based assays, or interfere with optical readouts (e.g., fluorescence quenching).[5] Always run a solvent-only control at the exact same final concentration used for your test compound to identify these issues.

Q: How do I know if the excipient is interfering with my results?

A: You must run a vehicle control containing the excipient at the same concentration as in your experimental wells, but without the drug. This will reveal any background signal or inhibitory/activating effect of the excipient itself.[13][14] For example, some excipients can affect cell proliferation, which would confound a cytotoxicity assay.[17]

Q: My compound shows activity in my primary screen but not in my orthogonal assay. Could this be a solubility issue?

A: Yes, this is a strong possibility. Compound aggregation is a common cause of false positives, particularly in biochemical screens.[5] Poorly soluble compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.

Mitigation Strategy: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. If the compound's activity significantly decreases in the presence of the detergent, it is a strong indicator that the original "activity" was due to aggregation.

References

  • (4-Imidazol-1-yl-phenyl)methanol | 86718-08-3. (n.d.). Sigma-Aldrich.
  • van der Zande, M., van der Mortel, M., & Bouwmeester, H. (2025). Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. Journal of Food Science.
  • Abarca, G. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • De Haan, D. O., et al. (n.d.). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. ResearchGate.
  • Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Center for Biotechnology Information.
  • Effect of organic solvents on the immunosensing assay of small molecules based on optofluidic immunosensing platform. (n.d.). ResearchGate.
  • Diaconu, V., & Pavel, I. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.
  • Pallow, A. L., et al. (n.d.). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][18]diazepine-3-carboxylate does not influence bioavailability. National Center for Biotechnology Information. Retrieved March 21, 2026, from

  • De Haan, D. O., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Pendidikan Kimia.
  • Sharma, N., et al. (2019). Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen.
  • Morita, T., et al. (2024). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. PubMed.
  • Takemura, A., et al. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. National Center for Biotechnology Information.
  • Elguero, J., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Kádár, S., et al. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI.
  • [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol. (n.d.). PubChem.
  • Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug. (n.d.). ScienceOpen.
  • In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients. (n.d.). National Center for Biotechnology Information.
  • Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments. (2024). MDPI.
  • In vitro Testing to Investigate Effects of Excipients in Drug Formulation. (2023). DergiPark.
  • [4-(1H-imidazol-4-yl)phenyl]methanol — Chemical Substance Information. (n.d.). NextSDS.
  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf.
  • [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL — Chemical Substance Information. (n.d.). NextSDS.
  • Effect on enzyme activity of different organic solvents. (n.d.). ResearchGate.
  • An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure. (n.d.). Benchchem.
  • pH-Dependent Kinetics of Imidazole Production in Aqueous Glyoxal/Ammonium Sulfate Microdroplets. (2025). ACS Earth and Space Chemistry.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.
  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives. (2020). MDPI.
  • 1-Phenylimidazole. (n.d.). PubChem.
  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids. (2025). National Center for Biotechnology Information.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. (2022). ACS Omega.
  • (4-Imidazol-1-yl-phenyl)methanol | 86718-08-3. (n.d.). BLD Pharmatech.
  • Solubility of Imidazoles in Ethers. (2003). Journal of Chemical & Engineering Data.
  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease. (2024). MDPI.

Sources

Optimization

Technical Support Center: Regioselective Derivatization of (1-Phenyl-1H-imidazol-4-yl)methanol

Welcome to the Application Support Center. As researchers and drug development professionals, achieving precise regiocontrol on polyfunctional heterocycles is a persistent challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, achieving precise regiocontrol on polyfunctional heterocycles is a persistent challenge. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols for the regioselective derivatization of (1-Phenyl-1H-imidazol-4-yl)methanol (CAS: 94128-94-6)[1].

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: When attempting to O-alkylate the C4-hydroxymethyl group, I isolate mostly the N3-quaternized imidazolium salt. How do I force O-selectivity?

The Causality: This is a classic hard vs. soft nucleophile competition. The N3 nitrogen of the imidazole ring possesses a lone pair in an sp2 orbital orthogonal to the aromatic π -system, making it a highly reactive, soft nucleophile. If you use a weak base (e.g., K2​CO3​ or Cs2​CO3​ ), the primary alcohol (pKa ~15.5) is not quantitatively deprotonated. Consequently, the neutral N3 nitrogen outcompetes the neutral hydroxyl group for the electrophile, leading to undesired N-alkylation[2]. The Solution: You must shift the kinetic preference by pre-forming the alkoxide. By using a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent (DMF or THF) at 0 °C, you quantitatively deprotonate the hydroxyl group. The resulting alkoxide ( RO− ) is a "hard," extremely potent nucleophile that rapidly attacks the electrophile, yielding >95% O-alkylation.

Q2: I want to perform a direct C-H arylation on the imidazole core. How do I control whether the reaction occurs at C2 or C5?

The Causality: The C2 proton is the most acidic position on the imidazole ring due to the strong inductive electron-withdrawing effects of the adjacent N1 and N3 atoms. Under standard lithiation conditions ( n -BuLi, -78 °C), deprotonation is both kinetically and thermodynamically favored at C2. Conversely, the C5 position is sterically hindered by the adjacent N1-phenyl and C4-hydroxymethyl groups[3]. The Solution:

  • For C2-Selectivity: Use standard directed lithiation at cryogenic temperatures, or employ Palladium-catalyzed direct arylation with standard phosphine ligands, which naturally favor the more acidic C2 position.

  • For C5-Selectivity: You must override the natural C2 acidity. This is achieved either by permanently blocking the C2 position (e.g., with a removable protecting group) or by utilizing specific ligandless Pd-catalysis conditions (e.g., Pd(OAc)2​ promoted by benzoic acid in anisole), which have been shown to shift the regioselectivity toward C5 in 1-substituted azoles[4].

II. Diagnostic Visualizations

Regioselectivity Substrate (1-Phenyl-1H-imidazol-4-yl)methanol O_Deriv O-Alkylation (C4-Hydroxymethyl) Substrate->O_Deriv NaH, DMF, 0°C N_Deriv N3-Alkylation (Imidazolium Salt) Substrate->N_Deriv K2CO3, MeCN C2_Deriv C2-Functionalization (Kinetic/Thermodynamic) Substrate->C2_Deriv n-BuLi, THF, -78°C C5_Deriv C5-Functionalization (Directed Catalysis) Substrate->C5_Deriv Pd(OAc)2, Ligandless

Fig 1. Regioselectivity map for (1-Phenyl-1H-imidazol-4-yl)methanol derivatization.

Workflow Start Troubleshooting: Poor Regioselectivity Check Identify Major Byproduct Start->Check N3_Salt N3-Quaternization (Salt Formation) Check->N3_Salt During O-Alkylation C_Mix C2/C5 Mixture (Isomeric Products) Check->C_Mix During C-H Activation FixO Action: Switch to NaH Pre-form Alkoxide N3_Salt->FixO FixC Action: Use Directing Group or Block C2 Position C_Mix->FixC

Fig 2. Troubleshooting workflow for resolving off-target derivatization.

III. Quantitative Data Summary

The following table summarizes the expected regioselectivity outcomes based on the chosen reaction conditions.

Target SiteReagents & ConditionsDominant ProductRegioselectivity Ratio (Target:Other)Expected Yield
O-Alkylation NaH (1.2 eq), R-X, DMF, 0 °CO-Alkyl ether> 98:2 (O- vs. N3-)85 - 92%
N3-Alkylation K2​CO3​ (2.0 eq), R-X, MeCN, 60 °CN3-Alkylimidazolium< 5:95 (O- vs. N3-)75 - 88%
C2-Arylation 1. TBS-Cl; 2. n -BuLi, -78 °C; 3. Ar-XC2-Aryl imidazole> 99:1 (C2 vs. C5)70 - 80%
C5-Arylation Pd(OAc)2​ , PhCOOH, Anisole, 120 °CC5-Aryl imidazole85:15 (C5 vs. C2)55 - 65%

IV. Self-Validating Experimental Protocols

Protocol A: Regioselective O-Alkylation (Avoiding N3-Quaternization)

This protocol ensures the kinetic trapping of the hard alkoxide nucleophile.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve (1-Phenyl-1H-imidazol-4-yl)methanol (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Validation Check 1: You should observe immediate effervescence ( H2​ gas evolution). Stir for 30 minutes until bubbling completely ceases, confirming quantitative alkoxide formation.

  • Electrophilic Addition: Add the alkyl halide (e.g., Benzyl Bromide, 1.1 eq) dropwise over 5 minutes. Maintain the reaction at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • Quench & Extraction: Carefully quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over Na2​SO4​ , and concentrate.

  • Self-Validation (NMR): In the 1H NMR ( CDCl3​ ), verify the disappearance of the broad -OH singlet (~2.5 ppm). The C4- CH2​ protons should shift slightly downfield, and the imidazole C2-H (~7.9 ppm) should remain a sharp singlet, confirming the N3 position was not quaternized.

Protocol B: Regioselective C2-Lithiation and Functionalization

This protocol leverages the inherent acidity of the C2 proton for selective C-C bond formation.

  • Pre-Protection: The C4-hydroxymethyl group must be protected (e.g., as a TBS ether) prior to lithiation to prevent the destruction of the organolithium reagent via proton transfer.

  • Lithiation: Dissolve the O-protected substrate (1.0 eq) in anhydrous THF (0.1 M) under Argon. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Activation: Add n -Butyllithium (1.6 M in hexanes, 1.1 eq) dropwise down the side of the flask. Stir at -78 °C for 45 minutes.

    • Mechanistic Note: The low temperature prevents undesired ring-opening or scrambling to the C5 position.

  • Trapping: Add the electrophile (e.g., an aryl halide for cross-coupling, or an aldehyde) dropwise. Stir for 1 hour at -78 °C, then allow to slowly warm to room temperature.

  • Self-Validation (NMR): In the 1H NMR of the crude product, look for the complete disappearance of the highly deshielded C2-H proton singlet (typically found between 7.8 - 8.0 ppm). The C5-H proton (~7.2 ppm) should remain intact.

V. References

  • Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles. ACS Publications.[Link]

  • Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. PubMed / NIH. [Link]

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. PMC / NIH. [Link]

Sources

Troubleshooting

Preventing byproduct formation in (1-Phenyl-1H-imidazol-4-yl)methanol synthesis

Welcome to the technical support center for the synthesis of (1-Phenyl-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (1-Phenyl-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we address frequently encountered issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare (1-Phenyl-1H-imidazol-4-yl)methanol?

There are two primary and reliable synthetic pathways for the laboratory-scale preparation of (1-Phenyl-1H-imidazol-4-yl)methanol. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Reduction of a Carboxylic Acid Precursor. This route involves the reduction of 1-phenyl-1H-imidazole-4-carboxylic acid using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • Route B: Reduction of an Aldehyde Precursor. This pathway utilizes the reduction of 1-phenyl-1H-imidazole-4-carbaldehyde with a milder reducing agent such as Sodium Borohydride (NaBH₄).

Troubleshooting Guide: Route A - Reduction of 1-Phenyl-1H-imidazole-4-carboxylic Acid

This method is robust but requires careful handling of the highly reactive reducing agent, LiAlH₄.

Core Reaction Pathway

Route A 1-Phenyl-1H-imidazole-4-carboxylic acid 1-Phenyl-1H-imidazole-4-carboxylic acid Intermediate Aldehyde Intermediate Aldehyde 1-Phenyl-1H-imidazole-4-carboxylic acid->Intermediate Aldehyde 1. LiAlH4, Anhydrous THF 2. H3O+ workup (1-Phenyl-1H-imidazol-4-yl)methanol (1-Phenyl-1H-imidazol-4-yl)methanol Intermediate Aldehyde->(1-Phenyl-1H-imidazol-4-yl)methanol Rapid Reduction

Caption: Route A - Reduction of Carboxylic Acid.

Q2: My yield of (1-Phenyl-1H-imidazol-4-yl)methanol is consistently low when using the LiAlH₄ reduction method. What are the likely causes?

Low yields in this reduction can often be attributed to several critical factors:

  • Presence of Moisture: LiAlH₄ reacts violently and exothermically with water and other protic sources (e.g., alcohols).[1] This not only consumes the reducing agent, leading to incomplete reaction, but also poses a significant safety hazard.

    • Preventative Measures: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, and handle LiAlH₄ in a dry environment.

  • Incomplete Reaction: The reduction of a carboxylic acid with LiAlH₄ is a multi-step process that first involves an acid-base reaction, followed by two separate hydride transfers.[2] Insufficient LiAlH₄ or reaction time can halt the process.

    • Troubleshooting:

      • Use a molar excess of LiAlH₄ (typically 1.5-3.0 equivalents).

      • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

      • Ensure the reaction temperature is appropriate; while often started at 0°C for controlled addition, it may require warming to room temperature or gentle reflux to go to completion.

  • Impure Starting Material: The purity of the 1-phenyl-1H-imidazole-4-carboxylic acid is paramount. Impurities from its synthesis, such as unhydrolyzed ethyl 1-phenyl-1H-imidazole-4-carboxylate, will lead to a mixture of products and lower the yield of the desired alcohol.

    • Preventative Measures: Confirm the purity of the starting carboxylic acid by NMR and melting point analysis before proceeding with the reduction.

Q3: I've observed an unexpected byproduct in my final product mixture after LiAlH₄ reduction. What could it be?

While the reduction of the carboxylic acid is generally clean, the formation of byproducts can occur, primarily due to the reactivity of the imidazole ring itself or side reactions involving the starting materials.

  • Unreacted Starting Material: The most common "byproduct" is often unreacted 1-phenyl-1H-imidazole-4-carboxylic acid. This is typically due to insufficient LiAlH₄, as mentioned above.

  • Over-reduction of the Imidazole Ring: While the imidazole ring is aromatic and generally stable to reduction by LiAlH₄, under harsh conditions (prolonged heating, large excess of LiAlH₄), partial or complete reduction of the imidazole ring can occur, leading to imidazolines or imidazolidines. This is, however, a less common side reaction under standard conditions.[3]

  • Side Products from Impure Starting Material: If the starting carboxylic acid was prepared by hydrolysis of the corresponding ester, any residual ester will also be reduced to the desired alcohol. However, other impurities from the ester synthesis could lead to different byproducts.

Potential Byproduct Reason for Formation Prevention/Solution
Unreacted Carboxylic AcidInsufficient LiAlH₄, presence of moistureUse excess, fresh LiAlH₄ under strictly anhydrous conditions.
Imidazoline/Imidazolidine derivativesHarsh reaction conditions (high temp, long reaction time)Maintain controlled temperature and monitor reaction to completion.

Troubleshooting Guide: Route B - Reduction of 1-Phenyl-1H-imidazole-4-carbaldehyde

This route is often preferred for its milder reaction conditions and the use of the less hazardous Sodium Borohydride (NaBH₄).

Core Reaction Pathway

Route B 1-Phenyl-1H-imidazole-4-carbaldehyde 1-Phenyl-1H-imidazole-4-carbaldehyde (1-Phenyl-1H-imidazol-4-yl)methanol (1-Phenyl-1H-imidazol-4-yl)methanol 1-Phenyl-1H-imidazole-4-carbaldehyde->(1-Phenyl-1H-imidazol-4-yl)methanol NaBH4, Methanol

Caption: Route B - Reduction of Aldehyde.

Q4: My reduction of 1-phenyl-1H-imidazole-4-carbaldehyde with NaBH₄ is incomplete. How can I drive the reaction to completion?

While NaBH₄ is a milder reducing agent, it is generally very effective for aldehyde reductions. Incomplete reactions are usually due to a few key issues:

  • Decomposition of NaBH₄: Sodium borohydride can slowly react with the methanol solvent. While this is usually not a major issue over the course of the reaction, using old or low-quality NaBH₄ can result in a lower effective concentration of the reducing agent.

    • Troubleshooting: Use a fresh bottle of NaBH₄ and add it portion-wise to the reaction mixture to maintain a sufficient concentration throughout the reaction.

  • Low Temperature: The reaction is often started at 0°C to control the initial exotherm, but it should be allowed to warm to room temperature to ensure it proceeds to completion.

  • Insufficient Reaction Time: While typically faster than carboxylic acid reductions, it's still important to monitor the reaction by TLC to confirm the disappearance of the starting aldehyde.

Q5: I have a persistent impurity in my (1-Phenyl-1H-imidazol-4-yl)methanol that I suspect is from the starting aldehyde. What could it be?

The purity of the final product is highly dependent on the purity of the starting 1-phenyl-1H-imidazole-4-carbaldehyde. A common method for synthesizing this aldehyde is the Vilsmeier-Haack reaction, which can introduce specific byproducts.

  • Unreacted 1-Phenyl-1H-imidazole: If the formylation of 1-phenyl-1H-imidazole was incomplete, the unreacted starting material will be carried through the synthesis. This can be difficult to separate from the final product due to similar polarities.

  • Over-oxidation of the Aldehyde: Aldehydes can be sensitive to air oxidation, leading to the formation of the corresponding carboxylic acid (1-phenyl-1H-imidazole-4-carboxylic acid). If this is present in your starting aldehyde, it will not be reduced by NaBH₄ and will remain as an impurity.[1]

    • Preventative Measures: Store the aldehyde under an inert atmosphere and use it promptly after synthesis or purification.

Potential Byproduct Reason for Formation Prevention/Solution
Unreacted AldehydeInsufficient NaBH₄, low temperatureUse fresh NaBH₄ in slight excess, allow reaction to warm to RT.
1-Phenyl-1H-imidazoleIncomplete formylation in previous stepPurify the aldehyde before reduction.
1-Phenyl-1H-imidazole-4-carboxylic acidAir oxidation of the starting aldehydeStore aldehyde under inert gas; purify before use.

General Purification Protocols

Q6: What is the best way to purify the final (1-Phenyl-1H-imidazol-4-yl)methanol product?

A combination of extraction and chromatography is typically employed for obtaining a high-purity product.

Step-by-Step Purification Protocol:

  • Quenching and Workup:

    • For LiAlH₄ reductions, carefully quench the reaction by the sequential, slow addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup). This produces a granular precipitate of aluminum salts that can be filtered off.

    • For NaBH₄ reductions, the reaction is typically quenched by the addition of water or a dilute acid (like NH₄Cl solution).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. The basic nitrogen of the imidazole ring can sometimes lead to emulsions, which can be broken up by the addition of brine.

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: The crude product can be purified by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane or ethyl acetate. To prevent streaking of the basic product on the acidic silica gel, a small amount of triethylamine (0.5-1%) can be added to the eluent.[4]

References

  • Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. The Journal of Organic Chemistry, 71(12), 4659–4662. [Link]

  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem Technical Support.
  • Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. Organic Chemistry Portal. [Link]

  • Gouda, M. A., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6220. [Link]

  • Zenodo. (2024). Synthesis and Reactions of Imidazole. [Link]

  • Al-Fahad, A. J., et al. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1015–1020. [Link]

  • LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. [Link]

  • Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide. [Link]

  • Chem Eazy. (n.d.). Characteristic Reactions of Imidazole. [Link]

  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄. [Link]

  • Chemistry Steps. (2019). Grignard Reaction in Organic Synthesis with Practice Problems. [Link]

  • iGEM. (n.d.). Protein Purification Protocol. [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • PubMed. (2005). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. [Link]

  • Weizmann Institute of Science. (n.d.). Purification of His-Proteins. [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • BenchChem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem Technical Support.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. [Link]

  • Butler, R. N., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Synfacts, 2009(12), 1339. [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.).
  • Rice University Office of Research. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. [Link]

  • ResearchGate. (n.d.). Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). [Link]

  • Letters in Applied NanoBioScience. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. [Link]

  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]

  • Chemical Substance Information. (n.d.). [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. [Link]

  • Semantic Scholar. (n.d.).
  • Zhang, Q.-G., et al. (n.d.).
  • Hilaris. (2015). Synthesis of Bioactive Imidazoles: A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. [Link]

Sources

Optimization

Technical Support Center: Scalable Purification of (1-Phenyl-1H-imidazol-4-yl)methanol

Welcome to the technical support center for the scalable purification of (1-Phenyl-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scalable purification of (1-Phenyl-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important imidazole intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity material suitable for your research and development needs.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (1-Phenyl-1H-imidazol-4-yl)methanol, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Low Purity After Initial Extraction Incomplete reaction, leading to residual starting materials. Formation of highly soluble byproducts.Confirm reaction completion via TLC or LC-MS before workup. Consider an additional aqueous wash with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a base wash (e.g., saturated NaHCO₃) to neutralize. Ensure your target compound is not acid-labile.
Oily Product Instead of Expected Solid Presence of residual solvent (e.g., DMF, THF). Significant impurity level depressing the melting point.Dry the product under high vacuum for an extended period. Analyze a small sample by ¹H NMR to identify residual solvents. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization.
Poor Separation on Silica Gel Chromatography Inappropriate solvent system. Tailing of the compound on the column due to the basicity of the imidazole nitrogen.Systematically screen solvent systems using TLC. A common starting point for imidazole derivatives is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[1][2] Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to suppress tailing and improve peak shape.
Product Crystallizes in the Column During Chromatography Low solubility of the product in the chosen eluent.Switch to a more polar solvent system to increase solubility. If possible, run the column at a slightly elevated temperature (use a water jacket).
Difficulty in Achieving >99% Purity by Crystallization Presence of a co-crystallizing impurity with similar solubility profile. Inefficient removal of mother liquor.Perform a solvent screen to find a system where the impurity is significantly more soluble than the product. Consider binary solvent systems (e.g., methanol/water, ethanol/water).[3] After filtration, wash the crystals thoroughly with a small amount of cold, fresh solvent.[4]
Product Degradation During Purification Exposure to strong acids or bases, or prolonged heating. Oxidation of the methanol group.Use mild conditions wherever possible. Avoid prolonged exposure to high temperatures. If oxidation is suspected (e.g., to the corresponding aldehyde or carboxylic acid), ensure purification steps are performed under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state of (1-Phenyl-1H-imidazol-4-yl)methanol at room temperature?

Q2: What are the most likely impurities I will encounter?

A2: The impurities will largely depend on the synthetic route. A common method for preparing such hydroxymethyl imidazoles is the reduction of a corresponding ester or aldehyde.[6][7] Therefore, potential impurities include:

  • Unreacted starting materials: e.g., 1-phenyl-1H-imidazole-4-carbaldehyde or a corresponding ester.

  • Over-reduction products: While less likely for a benzylic alcohol, harsh reducing agents could potentially affect the imidazole or phenyl rings.

  • Byproducts from imidazole synthesis: If the imidazole ring was formed in a preceding step, you might have regioisomers or other heterocyclic byproducts.

Q3: Which analytical techniques are best for assessing the purity of (1-Phenyl-1H-imidazol-4-yl)methanol?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and chromatographic separations.[1][4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities, including residual solvents.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

Q4: Can I use an acidic wash to remove basic impurities? Will I lose my product?

A4: The imidazole ring is basic (pKa of the conjugate acid is around 7) and will be protonated in an acidic solution, rendering it water-soluble. While an acidic wash is effective for removing non-basic impurities from a basic product, it will likely extract your desired (1-Phenyl-1H-imidazol-4-yl)methanol into the aqueous layer. This technique is more suitable for removing basic impurities from a neutral or acidic target compound. If you need to remove basic starting materials, alternative methods like chromatography or crystallization are preferable.

Q5: My compound shows significant tailing on the silica gel column. What can I do?

A5: Tailing is a common issue with basic compounds like imidazoles on acidic silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a competitive base, such as triethylamine or ammonia (in the form of a methanol solution), to your mobile phase. A concentration of 0.5-1% (v/v) is typically sufficient to improve peak shape and resolution.

Experimental Protocols

Protocol 1: Scalable Purification by Column Chromatography

This protocol is a general guideline for purifying (1-Phenyl-1H-imidazol-4-yl)methanol on a larger scale using flash column chromatography.

1. Preparation of the Crude Material:

  • After the reaction work-up, dissolve the crude product in a minimal amount of the mobile phase (or a strong solvent like dichloromethane or methanol).

  • Add silica gel (approximately 1-2 times the weight of the crude product) to this solution.

  • Concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation.

2. Column Packing:

  • Select a column of appropriate size for your scale.

  • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, less polar mobile phase.

  • Ensure the silica bed is well-compacted and level.

3. Loading and Elution:

  • Carefully add the silica-adsorbed crude material to the top of the packed column.

  • Gently add a layer of sand to protect the surface.

  • Begin elution with your chosen solvent system. A common and effective system for similar compounds is a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5% MeOH in DCM).[1]

  • Monitor the elution of the product using TLC.

4. Fraction Collection and Analysis:

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (1-Phenyl-1H-imidazol-4-yl)methanol.

Chromatography_Workflow A Dissolve Crude in DCM/MeOH B Adsorb onto Silica Gel A->B C Dry to Free-Flowing Powder B->C E Load Sample onto Column C->E D Pack Column with Silica in Hexanes/EtOAc D->E F Elute with Gradient (e.g., 0-10% MeOH in DCM) E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J High-Purity Product I->J

Caption: Workflow for purification by column chromatography.

Protocol 2: Purification by Recrystallization

This protocol is suitable for obtaining high-purity crystalline material, assuming the product is a solid.

1. Solvent Selection:

  • In a small test tube, add a small amount of your crude product.

  • Add a potential recrystallization solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture like methanol/water) dropwise while heating and stirring until the solid just dissolves.

  • A good solvent will dissolve the compound when hot but not when cold.

  • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

2. Recrystallization Procedure:

  • Transfer the bulk of the crude material to an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent in portions while heating the mixture to reflux with stirring, until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure the solution is saturated.

  • If the solution is colored due to impurities, you may perform a hot filtration to remove insoluble materials.

  • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Recrystallization_Decision_Tree start Crude Solid Product solvent_screen Screen Solvents (e.g., MeOH, EtOAc, EtOH/H2O) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Filter and Wash with Cold Solvent ice_bath->filter no_crystals No Crystals Form ice_bath->no_crystals Check for oiling out dry Dry Under Vacuum filter->dry pure_crystals Pure Crystalline Product dry->pure_crystals re_screen Re-screen Solvents / Try Anti-Solvent Addition no_crystals->re_screen Yes re_screen->solvent_screen

Caption: Decision tree for the recrystallization process.

References

  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]

  • Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of 1,4-disubstituted imidazoles. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, February 18). Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

  • ACS Publications. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. Retrieved from [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2003). Solubility of Imidazoles in Ethers. Retrieved from [Link]

  • PMC. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Retrieved from [Link]

  • Predicting drug solubility in organic solvents mixtures. (2024, May 18). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2,4-Disubstituted Imidazoles via Nucleophilic Catalysis. Retrieved from [Link]

  • ResearchGate. (2023). Solubility Properties of Methanol in Organic Solvents. Retrieved from [Link]

  • IUCr Journals. (n.d.). Crystal structure of 1H-imidazole-1-methanol. Retrieved from [Link]

  • NSF PAR. (2022). Crystal structure of 1H-imidazole-1-methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

Sources

Troubleshooting

Analytical challenges in the characterization of (1-Phenyl-1H-imidazol-4-yl)methanol

Welcome to the technical support center for the analytical characterization of (1-Phenyl-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical characterization of (1-Phenyl-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges associated with this molecule. Here, we synthesize our in-field experience with established scientific principles to provide you with robust troubleshooting strategies and detailed FAQs.

I. Stability Challenges and Forced Degradation Studies

The stability of (1-Phenyl-1H-imidazol-4-yl)methanol is a critical parameter that influences its storage, formulation, and analytical characterization. The molecule possesses two primary sites susceptible to degradation: the imidazole ring and the benzylic alcohol moiety. Understanding these liabilities is the first step in developing a robust analytical control strategy.

Frequently Asked Questions (FAQs) - Stability

Q1: What are the primary degradation pathways for (1-Phenyl-1H-imidazol-4-yl)methanol?

A1: Based on its structure, two main degradation pathways are of concern:

  • Oxidation: The benzylic alcohol is susceptible to oxidation to form the corresponding ketone, (1-phenyl-1H-imidazol-4-yl)methanone. This can be mediated by atmospheric oxygen, trace metals, or oxidizing agents.[1]

  • Imidazole Ring Degradation: The imidazole ring can undergo degradation through photo-oxidation and hydrolysis, especially under stressed conditions.[2] Exposure to light, particularly UV, and extremes of pH can lead to complex degradation profiles.

Q2: I'm observing new peaks in my chromatogram after my sample has been on the autosampler for a while. What could be happening?

A2: The appearance of new peaks over time, especially for a sample in solution on an autosampler, strongly suggests on-instrument degradation. The most likely culprits are oxidation of the benzylic alcohol or slow hydrolysis of the imidazole ring if the mobile phase is at a pH extreme. It is also possible that photodegradation is occurring if the sample vials are not protected from light.

Q3: How do I perform a forced degradation study for this compound?

A3: A forced degradation study is essential for developing a stability-indicating analytical method.[3] The goal is to generate potential degradation products to ensure your analytical method can separate them from the parent compound.

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of (1-Phenyl-1H-imidazol-4-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.

  • Sample Analysis: At various time points, withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze by HPLC.

II. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse technique for the analysis of (1-Phenyl-1H-imidazol-4-yl)methanol, used for purity determination, quantification, and stability testing. However, the polar and basic nature of the imidazole ring can present some chromatographic challenges.

Frequently Asked Questions (FAQs) - HPLC

Q1: I'm seeing significant peak tailing for my compound. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like this is often due to secondary interactions between the protonated imidazole ring and acidic silanol groups on the surface of the silica-based stationary phase.[4][5]

Troubleshooting Peak Tailing:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of the imidazole ring to maintain a consistent ionization state. For basic compounds, a higher pH can sometimes improve peak shape by deprotonating the analyte.[5]

  • Buffer Concentration: A buffer concentration of 25-50 mM is generally recommended to maintain a stable pH and mask silanol interactions.[6]

  • Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites and improve peak shape.

  • Column Choice: Consider using a column with a base-deactivated stationary phase or a hybrid particle technology column that is more stable at higher pH.[5]

Q2: My retention time is drifting. What should I check?

A2: Retention time drift can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Precisely measure all components. If using a gradient, ensure the pump is mixing accurately.[7]

  • Temperature: Fluctuations in column temperature will affect retention. Use a column oven for stable temperature control.

  • Column Contamination: Adsorption of sample components onto the column can change its properties over time. A guard column can help protect the analytical column.[7]

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Poor Peak Shape (Tailing, Fronting, Broadening) check_pH Is mobile phase pH appropriate for analyte pKa? start->check_pH adjust_pH Adjust mobile phase pH check_pH->adjust_pH No check_buffer Is buffer concentration adequate (25-50 mM)? check_pH->check_buffer Yes adjust_pH->check_buffer adjust_buffer Increase buffer concentration check_buffer->adjust_buffer No check_column Is the column suitable for polar basic compounds? check_buffer->check_column Yes adjust_buffer->check_column change_column Use a base-deactivated or hybrid technology column check_column->change_column No use_additive Consider adding a competing base (e.g., TEA) check_column->use_additive Yes change_column->use_additive good_peak Good Peak Shape use_additive->good_peak

Caption: A decision tree for troubleshooting common HPLC peak shape issues.

Table: Recommended Starting HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, Base-Deactivated, 2.1-4.6 mm i.d., 1.8-5 µm particle sizeGood retention for the phenyl group, base-deactivation minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to protonate the imidazole, improving retention on reversed-phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides better peak shape for basic compounds.
Gradient 10-90% B over 10-15 minutesA good starting point for separating the parent compound from potential impurities.
Flow Rate 0.3-1.0 mL/min (depending on column i.d.)Standard flow rates for analytical HPLC.
Column Temperature 30-40 °CImproves peak shape and reduces viscosity.
Detection UV at ~254 nmThe phenyl and imidazole rings provide good UV absorbance.
Injection Volume 1-10 µLDependent on sample concentration and column loading capacity.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation and confirmation of (1-Phenyl-1H-imidazol-4-yl)methanol. However, the dynamic nature of the imidazole ring can lead to some complexities in the spectra.

Frequently Asked Questions (FAQs) - NMR

Q1: The signals for my imidazole protons are broad. What's causing this?

A1: Signal broadening for imidazole protons is often due to:

  • Tautomerism: The proton on the imidazole nitrogen can exchange between the two nitrogen atoms. If this exchange is on the NMR timescale, it can lead to broadened signals for the ring protons.

  • pH Effects: The chemical shifts of the imidazole protons are highly sensitive to pH.[8][9][10] If the sample is not adequately buffered, or is at a pH near the pKa of the imidazole, exchange broadening can occur.

  • Solvent Effects: The choice of NMR solvent can influence the rate of proton exchange. Protic solvents like D2O or MeOD-d4 can facilitate exchange.

Q2: How can I sharpen the NMR signals?

A2: To obtain sharper signals:

  • Acidification: Adding a drop of acid (e.g., DCl in D2O) will fully protonate the imidazole ring, stopping the tautomeric exchange and resulting in sharper signals.

  • Basification: Conversely, adding a drop of a strong base (e.g., NaOD in D2O) will deprotonate the imidazole, also leading to sharper signals.

  • Aprotic Solvent: Using an aprotic solvent like DMSO-d6 can slow down the proton exchange.

Q3: I'm not seeing the -OH or -NH proton signals. Where are they?

A3: The hydroxyl (-OH) and imidazole (-NH) protons are "exchangeable" protons. In protic solvents like D2O or methanol-d4, they will rapidly exchange with the deuterium atoms of the solvent and become invisible in the 1H NMR spectrum. To observe these signals, you must use an aprotic solvent like DMSO-d6 or CDCl3.

IV. Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of (1-Phenyl-1H-imidazol-4-yl)methanol and for identifying any impurities or degradation products.

Frequently Asked Questions (FAQs) - MS

Q1: What are the expected major fragments for (1-Phenyl-1H-imidazol-4-yl)methanol in ESI-MS?

A1: In positive ion mode Electrospray Ionization (ESI), you will primarily observe the protonated molecule [M+H]+. The fragmentation pattern will depend on the collision energy, but some common fragments for benzylic alcohols include:

  • Loss of water (-18 Da): Formation of a stabilized carbocation.

  • Loss of the methanol group (-31 Da): Cleavage of the C-C bond between the phenyl ring and the methanol group.

  • Fragments of the imidazole ring: While the imidazole ring is relatively stable, some fragmentation can occur at higher collision energies.

Table: Expected Mass Fragments
m/z (Positive Mode)IdentityNotes
175.0866[M+H]+Calculated for C10H11N2O+
157.0760[M+H - H2O]+Loss of water
144.0709[M+H - CH2OH]+Loss of the hydroxymethyl group
91.0542[C7H7]+Tropylium ion from the phenylmethyl moiety
77.0386[C6H5]+Phenyl cation

V. Potential Synthetic Impurities

Understanding the potential impurities from the synthesis of (1-Phenyl-1H-imidazol-4-yl)methanol is vital for developing a specific analytical method. A common synthetic route involves the reaction of a phenacyl bromide with an amidine, followed by reduction.

Diagram: Potential Synthetic Impurities

Synthesis_Impurities starting_materials Starting Materials: - Phenacyl Bromide - Formamidine side_reaction1 Side Reaction 1: Dimerization of Phenacyl Bromide starting_materials->side_reaction1 intermediate Intermediate: 1-Phenyl-1H-imidazole-4-carbaldehyde starting_materials->intermediate product (1-Phenyl-1H-imidazol-4-yl)methanol side_reaction2 Side Reaction 2: Incomplete Cyclization incomplete_reduction Incomplete Reduction intermediate->incomplete_reduction incomplete_reduction->product starting_panels starting_panels starting_panels->intermediate

Sources

Optimization

Technical Support Center: Impact of Starting Material Quality on (1-Phenyl-1H-imidazol-4-yl)methanol Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (1-Phenyl-1H-imidazol-4-yl)methanol. This document is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (1-Phenyl-1H-imidazol-4-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on how the quality of starting materials can critically influence reaction outcomes. As your partner in scientific advancement, we provide this guide based on established chemical principles and field-proven insights to help you troubleshoot common issues and optimize your synthetic protocols.

Introduction: The Critical Role of Starting Material Purity

(1-Phenyl-1H-imidazol-4-yl)methanol is a valuable building block in medicinal chemistry. The imidazole scaffold is a privileged structure found in numerous biologically active compounds, and the hydroxymethyl group at the 4-position provides a versatile handle for further functionalization.[1][2] However, the synthesis, which often involves organometallic reagents, is highly sensitive to the purity of the precursors. Seemingly minor impurities in the starting materials can lead to significant reductions in yield, the formation of complex side-products, and downstream purification challenges. This guide will address these issues in a practical, question-and-answer format, providing both diagnostic troubleshooting and preventative quality control measures.

PART 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common problems encountered during the synthesis. Each answer provides a causal explanation and actionable advice.

Q1: My reaction yield is consistently low when performing the hydroxymethylation of 4-bromo-1-phenyl-1H-imidazole via a Grignard reaction. Could my starting material be the problem?

A1: Absolutely. Low yield in this specific conversion is very often traced back to the quality of the starting materials and reagents. There are several key areas to investigate:

  • Purity of 4-bromo-1-phenyl-1H-imidazole: The presence of non-brominated 1-phenyl-1H-imidazole is a common issue. This impurity will not undergo the critical metal-halogen exchange step, remaining unreacted and contributing to a lower-than-expected yield of the final product. Conversely, the presence of di-brominated imidazole species can lead to the formation of di-Grignard reagents, resulting in undesired side products.

  • Water Content: Grignard and organolithium reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water.[3] Ensure your 4-bromo-1-phenyl-1H-imidazole is rigorously dried, and all solvents (like THF or Et₂O) are anhydrous. Water contamination is a primary cause of reagent consumption and failed reactions.

  • Quality of the Grignard Reagent: The Grignard reagent used for the metal-halogen exchange (e.g., isopropylmagnesium chloride, i-PrMgCl) must be of high quality and accurately titrated. Older or improperly stored reagents may have a lower-than-stated molarity due to degradation, leading to incomplete conversion. The use of a LiCl adduct (i-PrMgCl·LiCl) can accelerate the exchange and often leads to higher yields and purities.[3][4]

Q2: I am observing a significant, difficult-to-separate impurity in my final product after purification. What is the likely cause?

A2: The formation of stubborn impurities often points to side reactions involving contaminants in your starting materials. A frequent culprit is the formation of a symmetrical bi-aryl impurity, (1,1'-diphenyl-1H,1'H-4,4'-biimidazole).

This can occur if there is a competing Wurtz-type coupling reaction, especially if residual transition metals from the synthesis of the brominated precursor are present. More commonly, it arises from the reaction of the formed imidazolyl-Grignard reagent with unreacted 4-bromo-1-phenyl-1H-imidazole. This suggests that the metal-halogen exchange is either slow or incomplete before the subsequent reaction step.

Troubleshooting Steps:

  • Analyze the Brominated Precursor: Use HPLC or GC-MS to check for the presence of un-brominated or di-brominated species.

  • Optimize Reaction Conditions: Ensure the metal-halogen exchange reaction is allowed to proceed to completion. This can be monitored by taking small aliquots, quenching them, and analyzing by TLC or GC. Using reagents like i-PrMgCl·LiCl can improve the efficiency of this step.[4]

Q3: The synthesis works, but the final product has a persistent yellow or brown discoloration, even after column chromatography. What should I investigate?

A3: Discoloration that survives purification often indicates the presence of highly conjugated, colored impurities or residual metal catalysts.

  • Starting Material Degradation: Imidazole derivatives can be susceptible to degradation over time, especially if exposed to air and light, leading to colored byproducts.[5] Always use starting materials that have been properly stored and are within their recommended shelf life.

  • Incomplete Quenching: Incomplete quenching of the reaction can lead to the formation of colored byproducts during workup and purification.

  • Residual Catalysts: If your 1-phenyl-1H-imidazole or its brominated derivative was synthesized using a transition metal catalyst (e.g., copper or palladium), trace amounts may carry over.[6] These can cause discoloration in the final product. It is crucial to ensure that the starting materials meet strict specifications for residual metal content.

Q4: I am attempting a direct hydroxymethylation using paraformaldehyde, and my results are inconsistent. Why might this be?

A4: While seemingly straightforward, using paraformaldehyde with organometallic reagents is notoriously difficult to control and can lead to inconsistent results.

  • Paraformaldehyde Quality: Paraformaldehyde is a polymer of formaldehyde. Its reactivity depends on the ease with which it "unzips" to release monomeric, anhydrous formaldehyde. This process can be difficult to control and is highly energetic, posing a safety risk of thermal runaway.[4] The quality and age of the paraformaldehyde can affect the rate of depolymerization.

  • Low Yields and Impurities: This approach frequently results in low yields and high levels of impurities due to the poor solubility of paraformaldehyde and the uncontrolled release of formaldehyde.[4]

  • Alternative Approaches: A more reliable method is often a two-step Bouveault formylation, where the Grignard reagent reacts with a formylating agent like N,N-dimethylformamide (DMF), followed by reduction of the resulting aldehyde.[4] This approach offers better control and generally leads to cleaner reactions and more consistent yields.

PART 2: Quality Control Protocols for Starting Materials

Proactive quality control is essential for reproducible and successful synthesis. Below are standard protocols for assessing the quality of your key starting materials.

Protocol 1: Purity Assessment of Imidazole Precursors by HPLC-UV

This method is suitable for quantifying the purity of 4-bromo-1-phenyl-1H-imidazole and identifying non-volatile impurities.[7][8]

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio should be optimized for your specific impurity profile.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 254 nm (or an optimized wavelength for your compound).

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

Sample Preparation:

  • Prepare a stock solution of a reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Accurately weigh and dissolve the sample to be tested in the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Identification of Volatile Impurities and Residual Solvents by GC-MS

This protocol is used to identify volatile organic impurities and residual solvents in your starting materials.[9][10]

Instrumentation:

  • A gas chromatograph equipped with a mass spectrometer (MS) detector and a split/splitless injector.

GC-MS Conditions:

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full scan (e.g., m/z 40-550).

Sample Preparation:

  • Dissolve a known amount of the starting material in a high-purity solvent (e.g., dichloromethane or ethyl acetate) that does not co-elute with expected impurities.

  • Inject 1 µL of the prepared solution.

Protocol 3: Structural Verification and Impurity Identification by ¹H NMR Spectroscopy

NMR is a powerful tool for confirming the structure of your starting material and identifying impurities, often without the need for chromatographic separation.[11][12]

Instrumentation:

  • NMR Spectrometer (300 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the starting material in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Data Acquisition & Analysis:

  • Acquire a standard ¹H NMR spectrum.

  • Integrate the peaks corresponding to the main compound and any visible impurities.

  • Compare the chemical shifts and coupling constants to known literature values or reference spectra to confirm the structure.

  • Impurities can often be identified by their characteristic signals. For example, the absence of a proton signal in the aromatic region where the bromine is expected would confirm the identity of 4-bromo-1-phenyl-1H-imidazole. The presence of signals from unreacted 1-phenyl-1H-imidazole would indicate incomplete bromination.

PART 3: Data Interpretation and Visualization

Table 1: Common Impurities in Starting Materials and Their Impact
ImpurityLikely SourceImpact on SynthesisRecommended Analytical Method
Water Incomplete drying of reagents/solvents, atmospheric moistureQuenches Grignard/organolithium reagents, drastically reducing yield.Karl Fischer Titration
1-Phenyl-1H-imidazole Incomplete bromination of the starting materialRemains unreacted, lowering the theoretical yield and complicating purification.HPLC-UV, ¹H NMR
Di-bromo-1-phenyl-imidazole Over-bromination of the starting materialCan form di-Grignard reagents, leading to polymerization or other side products.HPLC-UV, GC-MS
Residual Solvents (e.g., Toluene, DMF) From previous synthetic or purification stepsCan interfere with the reaction or introduce water.GC-MS, ¹H NMR[13]
Residual Metal Catalysts (Cu, Pd) From synthesis of precursors (e.g., Ullmann or Buchwald-Hartwig coupling)Can cause side reactions (e.g., Wurtz coupling) and product discoloration.Inductively Coupled Plasma (ICP-MS)
Diagrams
Synthesis Pathway and Points of Impurity Interference

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Hydroxymethylation Step SM1 1-Phenyl-1H-imidazole Intermediate 4-Bromo-1-phenyl-1H-imidazole SM1->Intermediate Bromination SM2 Bromine (Br2) SM2->Intermediate Product (1-Phenyl-1H-imidazol-4-yl)methanol Intermediate->Product Metal-Halogen Exchange Reagent1 i-PrMgCl·LiCl Reagent1->Product Reagent2 1. Formylating Agent (e.g., DMF) 2. Reducing Agent (e.g., NaBH4) Reagent2->Product Formylation & Reduction Impurity1 Impurity: Unreacted SM1 Impurity1->Intermediate Lowers Purity Impurity2 Impurity: Water Impurity2->Reagent1 Quenches Reagent Impurity3 Side Reaction: Wurtz Coupling Impurity3->Product Generates Bi-aryl

Caption: Synthetic pathway showing critical points where starting material impurities can interfere.

Troubleshooting Workflow for Low Yield

G Start Start: Low Yield Observed Check_SM Assess Purity of 4-bromo-1-phenyl-1H-imidazole Start->Check_SM Decision_SM Impurities Found? Check_SM->Decision_SM Check_Reagents Verify Reagent Quality (Grignard Titration, Anhydrous Solvents) Decision_Reagents Reagents Degraded or Wet? Check_Reagents->Decision_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Decision_Conditions Conditions Suboptimal? Check_Conditions->Decision_Conditions Decision_SM->Check_Reagents No Action_PurifySM Purify Starting Material (Recrystallization/Chromatography) Decision_SM->Action_PurifySM Yes Decision_Reagents->Check_Conditions No Action_NewReagents Use Freshly Titrated/Distilled Reagents and Solvents Decision_Reagents->Action_NewReagents Yes Action_Optimize Optimize Reaction Parameters Decision_Conditions->Action_Optimize Yes End End: Yield Improved Decision_Conditions->End No (Re-evaluate problem) Action_PurifySM->End Action_NewReagents->End Action_Optimize->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • CymitQuimica. CAS 13569-96-5: 4-(4-BROMO-PHENYL)-1H-IMIDAZOLE.
  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)
  • Protheragen. (2025).
  • PMC. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • ResearchGate.
  • CORA. (2013).
  • PMC. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase.
  • Dergipark.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 4-Bromo and 5-Bromo Imidazoles.
  • IUCr. (2026). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole.
  • ResearchGate. (2015).
  • RSC Publishing. (2021).
  • ijarsct. (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.
  • Universal Journal of Pharmaceutical Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS.
  • Organic Chemistry Portal. (2006). Grignard Reactions in Imidazolium Ionic Liquids.
  • Google Patents. EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.
  • Fisher Scientific. (4-Imidazol-1-yl-phenyl)methanol.
  • The Korean Society of Industrial and Engineering Chemistry.
  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • PMC.
  • Scholars Research Library. One-pot synthesis of 2 – phenylimidazo [4, 5-f][7][14] phenanthroline derivatives under solvent free conditions by using iodi.

  • Google Patents. (2007). WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols.
  • Benchchem. An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ACS Publications. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
  • PubChem. 1-Phenylimidazole.
  • MDPI. (2025). Green Synthesis of 2-(Substituted Phenyl)
  • PMC. 1-[4-(1H-imidazol-1-yl)
  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Analytical Method Validation for (1-Phenyl-1H-imidazol-4-yl)methanol

Introduction: The Analytical Imperative (1-Phenyl-1H-imidazol-4-yl)methanol is a versatile synthetic intermediate, featuring a core imidazole structure that is a cornerstone in many pharmacologically active compounds.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

(1-Phenyl-1H-imidazol-4-yl)methanol is a versatile synthetic intermediate, featuring a core imidazole structure that is a cornerstone in many pharmacologically active compounds.[1] As with any component destined for pharmaceutical use, verifying its identity, purity, and strength is not merely a procedural step but a foundational requirement for ensuring safety and efficacy.[2][3] A robustly validated analytical method provides the objective evidence needed to trust the data generated during drug development, from initial synthesis and impurity profiling to final quality control.

This guide eschews a simple checklist approach. Instead, it offers a comparative analysis of analytical methodologies, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] We will explore the causality behind our choices, providing not just the "how" but the "why," to empower researchers and drug development professionals to build self-validating and defensible analytical systems.

Part 1: Selecting the Optimal Analytical Technique

The first critical decision is the choice of analytical instrumentation. The physicochemical properties of (1-Phenyl-1H-imidazol-4-yl)methanol—a solid with a relatively high boiling point—make certain techniques more suitable than others.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for non-volatile organic molecules.[2][8] Its versatility in column chemistry (especially reversed-phase) and detection methods (UV-Vis is common for aromatic compounds) makes it the presumptive choice for quantifying (1-Phenyl-1H-imidazol-4-yl)methanol and its potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides an additional layer of certainty.[8][9] While HPLC-UV measures absorbance, LC-MS confirms the mass-to-charge ratio of eluting peaks, making it exceptionally powerful for identifying unknown impurities and for bioanalytical studies requiring high sensitivity.

  • Gas Chromatography (GC): Typically used for volatile or semi-volatile analytes, GC is less suitable for this compound without derivatization to increase its volatility.[2][10] This adds complexity and potential for analytical error.

  • Spectroscopic Techniques (NMR, IR): These methods are unparalleled for structural elucidation but are not typically used for routine quantitative analysis.[3][8] They are, however, indispensable for characterizing reference standards and identifying impurities isolated during method development.

Comparative Overview of Primary Analytical Methods

TechniquePrincipleAdvantages for (1-Phenyl-1H-imidazol-4-yl)methanolDisadvantages/Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.Excellent for quantification, robust, widely available, ideal for non-volatile compounds.[11][12]May not resolve all impurities from the main peak; detector is not universally responsive.
LC-MS/MS HPLC separation followed by mass analysis.High sensitivity and selectivity; provides molecular weight information, crucial for impurity identification.[8][11]Higher cost and complexity; matrix effects can cause ion suppression.
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis.Excellent for residual solvent analysis.[2][10]Requires derivatization for non-volatile analytes, which can be complex and introduce variability.

For the remainder of this guide, we will focus on the development and validation of a Reversed-Phase HPLC method with UV detection (RP-HPLC-UV) , as it represents the most common, robust, and cost-effective approach for quality control of this analyte.

Part 2: The Validation Workflow: An ICH Q2(R1) Guided Approach

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for this process.[4][6][13]

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements dev Method Development & Optimization (e.g., HPLC) start->dev protocol Draft Validation Protocol dev->protocol specificity Specificity & Forced Degradation protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq range Range protocol->range robustness Robustness protocol->robustness report Final Validation Report & Method Implementation specificity->report linearity->report accuracy->report precision->report lod_loq->report range->report robustness->report

Caption: A generalized workflow for analytical method validation based on ICH Q2(R1) principles.

Specificity and Forced Degradation: Proving Identity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][14] A truly specific method is "stability-indicating," meaning it can resolve the parent drug from its degradation products. Forced degradation studies are the ultimate test of this.[15][16] By intentionally stressing the analyte under harsh conditions, we generate potential degradants and prove our method can separate them. For imidazole-containing compounds, oxidative and photolytic pathways are often significant.[15][17]

Experimental Protocol: Forced Degradation

  • Preparation: Prepare separate solutions of (1-Phenyl-1H-imidazol-4-yl)methanol (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Heat at 60°C for 8 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[16]

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B) for a defined period.

  • Analysis: Before injection, neutralize the acid and base samples. Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity.

Illustrative Data: Forced Degradation Summary

Stress Condition% Degradation (Illustrative)Observations
0.1 N HCl, 60°C, 8h~5%Main peak purity >99.5%. One minor degradation peak observed.
0.1 N NaOH, RT, 4h~12%Main peak purity >99.0%. Two degradation peaks well-resolved.
3% H₂O₂, RT, 24h~20%Significant degradation. Main peak purity >99.0%. Multiple degradation products resolved.
Thermal, 80°C, 48h<2%Compound is thermally stable.
Photolytic (ICH Q1B)~8%Main peak purity >99.5%. One major degradant observed.
Linearity & Range: Ensuring Proportionality

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[6] For an assay of a drug substance, the range is typically 80% to 120% of the target concentration. A correlation coefficient (R²) of ≥0.999 is the standard acceptance criterion.[18]

Experimental Protocol: Linearity

  • Stock Solution: Prepare a stock solution of the reference standard at 1 mg/mL.

  • Calibration Standards: Serially dilute the stock solution to prepare at least five calibration standards across the desired range (e.g., 80, 90, 100, 110, 120 µg/mL, representing 80-120% of a 100 µg/mL target).

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope.

Illustrative Data: Linearity Results (Range: 80-120 µg/mL)

Concentration (µg/mL)Mean Peak Area (n=3)
80.0798500
90.0899100
100.01001500
110.01102300
120.01200500
Correlation Coefficient (R²) 0.9998
Y-Intercept -150.5
Slope 10012
Accuracy: Measuring Trueness

Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[4] It is typically assessed using a recovery study, where a known amount of pure analyte is "spiked" into a sample matrix (or placebo) at different concentrations across the analytical range. High percent recovery indicates an accurate method that is free from significant matrix interference or systematic error.

Experimental Protocol: Accuracy

  • Spiked Samples: Prepare samples by spiking a known quantity of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, 150% of the target concentration).[18]

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze all nine samples and calculate the concentration of the analyte in each.

  • Data Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Illustrative Data: Accuracy (Recovery) Results

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80% (n=3)80.079.699.5
100% (n=3)100.0100.3100.3
120% (n=3)120.0119.599.6
Mean Recovery 99.8%
%RSD of Recovery 0.45%
Precision: Assessing Agreement

Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval by the same analyst with the same equipment.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment. A low relative standard deviation (%RSD) indicates a precise method.

Experimental Protocol: Precision

  • Repeatability:

    • Prepare six independent samples of the analyte at 100% of the target concentration.

    • Analyze them on the same day by the same analyst.

  • Intermediate Precision:

    • Have a second analyst prepare and analyze a fresh set of six samples on a different day or using a different HPLC system.

  • Data Evaluation: Calculate the mean, standard deviation (SD), and %RSD for each set of six samples. The results from both sets can also be statistically compared.

Illustrative Data: Precision Results

Precision LevelAnalyst / DayMean Conc. (µg/mL) (n=6)SD%RSD
Repeatability Analyst 1 / Day 1100.20.350.35%
Intermediate Analyst 2 / Day 299.80.410.41%
LOD & LOQ: Defining the Lower Limits

Expertise & Experience:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] These are critical for impurity analysis, where trace levels must be reliably measured. A common approach is to determine them based on the signal-to-noise (S/N) ratio, typically 3:1 for LOD and 10:1 for LOQ.[18]

Experimental Protocol: LOD & LOQ (S/N Method)

  • Serial Dilutions: Prepare a series of increasingly dilute solutions from the stock standard.

  • Analysis: Inject these solutions and determine the concentration at which the S/N ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • Confirmation (for LOQ): Prepare a sample at the determined LOQ concentration and inject it multiple times (e.g., n=6) to confirm that the precision (%RSD) is acceptable (typically <10%).

Illustrative Data: LOD & LOQ

ParameterBasisResult (Illustrative)
LOD Signal-to-Noise Ratio ≈ 3:10.05 µg/mL
LOQ Signal-to-Noise Ratio ≈ 10:10.15 µg/mL
Robustness: Testing Resilience

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage. It is a crucial late-stage validation step that simulates real-world variability.

Experimental Protocol: Robustness

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., organic phase ± 2%)

  • Systematic Variation: Analyze a standard sample under each of the modified conditions.

  • Data Evaluation: Evaluate the effect on system suitability parameters (e.g., peak tailing, resolution) and the final quantitative result. The %RSD of the results under all conditions should be low.

Illustrative Data: Robustness Results

Parameter VariedVariationSystem Suitability% Assay vs. Nominal
Nominal --Pass100.1%
Flow Rate 0.9 mL/minPass99.8%
1.1 mL/minPass100.3%
Temperature 28 °CPass100.0%
32 °CPass100.2%
Mobile Phase Organic -2%Pass99.5%
Organic +2%Pass100.5%

Conclusion

The validation of an analytical method for (1-Phenyl-1H-imidazol-4-yl)methanol is a systematic scientific investigation, not a bureaucratic exercise. By grounding the process in the principles of ICH Q2(R1) and focusing on the causality behind each validation parameter, we build a method that is not only compliant but also scientifically sound and reliable. An RP-HPLC-UV method, when validated through rigorous testing of its specificity, linearity, accuracy, precision, sensitivity, and robustness, provides a trustworthy tool for ensuring the quality and consistency of this important pharmaceutical intermediate throughout the drug development lifecycle.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • SynThink. (2023, July 6). Impurity Profiling in Pharmaceuticals Explained.
  • BenchChem. (2025).
  • PMC, NIH. Recent trends in the impurity profile of pharmaceuticals.
  • ResolveMass Laboratories Inc. (2026, February 25).
  • IJNRD.org. (2024, February 2). Impurity Profiling in different analytical techniques.
  • ICH. Quality Guidelines.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed. (2019, October 15).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PMC, NIH. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Antifungal Compounds. (2026, February 2).
  • Kulik, A., et al.
  • PubMed. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • ResearchGate.
  • BenchChem. Preventing degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole during storage.
  • BenchChem. phenyl(1-trityl-1H-imidazol-4-yl)methanol | 135773-27-2.
  • ResearchGate. Biodegradability of imidazole structures. | Download Scientific Diagram.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investig
  • ACS Publications. (2019, December 18). Degradative Behavior and Toxicity of Alkylated Imidazoles | Industrial & Engineering Chemistry Research.
  • MDPI. (2021, August 10). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ijprajournal. (2018, January 19).
  • (4-Imidazol-1-yl-phenyl)methanol | 86718-08-3.
  • ResearchGate. (2018, November 22). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.

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Comparative

Comparative Biological Activity Guide: (1-Phenyl-1H-imidazol-4-yl)methanol Derivatives

Executive Summary & Pharmacophore Rationale The (1-Phenyl-1H-imidazol-4-yl)methanol scaffold is a highly versatile pharmacophore in modern drug discovery[1]. As a Senior Application Scientist evaluating this compound cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The (1-Phenyl-1H-imidazol-4-yl)methanol scaffold is a highly versatile pharmacophore in modern drug discovery[1]. As a Senior Application Scientist evaluating this compound class, it is critical to understand that the architecture of this molecule provides three distinct vectors for target engagement:

  • The Imidazole Core: Acts as a strong hydrogen bond acceptor and a potential metal-coordinating ligand (e.g., interacting with heme iron or molybdenum centers in target enzymes)[1].

  • The N1-Phenyl Ring: Inserts into hydrophobic pockets, enabling crucial π−π stacking interactions with aromatic amino acid residues in the target enzyme's active site[2].

  • The C4-Hydroxymethyl Group: Serves as a flexible hydrogen-bonding module. Crucially, this methanol group acts as a synthetic divergence point. Oxidation to a carboxylic acid yields potent metabolic inhibitors, while etherification or homologation generates robust antimicrobial agents[3].

Comparative Biological Activity Profiles

Depending on the derivatization of the C4-methanol group, these compounds exhibit divergent biological activities, primarily splitting into two therapeutic avenues: Antibacterial Agents (FabK inhibitors) and Hypouricemic Agents (XOR inhibitors) .

A. Antimicrobial Efficacy (Enoyl-ACP Reductase Inhibitors)

Derivatives where the methanol group is converted into bulky ethers or linked to 4-pyridone moieties demonstrate potent inhibition of bacterial enoyl-acyl carrier protein reductases (FabI and FabK)[2]. FabK is essential for fatty acid biosynthesis in pathogens like Streptococcus pneumoniae. The lipophilic extension from the C4 position is critical for penetrating the bacterial cell envelope and occupying the elongated acyl-binding pocket of FabK[4].

B. Hypouricemic Activity (Xanthine Oxidoreductase Inhibitors)

When the (1-Phenyl-1H-imidazol-4-yl)methanol is oxidized to 1-phenylimidazole-4-carboxylic acid, the biological profile shifts entirely toward the inhibition of Xanthine Oxidoreductase (XOR)[3]. XOR is the enzyme responsible for uric acid production. The carboxylic acid derivative mimics the transition state of hypoxanthine, forming tight electrostatic interactions with the molybdenum-pterin center of XOR, achieving nanomolar ( IC50​<10 nM) potency comparable to the clinical drug febuxostat[3].

Data Presentation: Target Affinity and Efficacy Comparison
Derivative ClassStructural Modification at C4Primary Biological TargetTarget Affinity ( IC50​ )Cellular / In Vivo Efficacy
Unmodified Scaffold None (Hydroxymethyl)Weak Cytochrome P450> 10 μ MNegligible
Pyridone-linked Ethers Pyridone substitutionFabK / FabI (Bacterial)4.5 nM (FabK)[2]MIC = 0.5 μ g/mL (S. pneumoniae)[2]
Carboxylic Acids Oxidation to -COOHXanthine Oxidoreductase7.2 - 8.0 nM[3]Significant hypouricemic effect in mice[3]

Mechanistic Pathway Visualization

MOA Scaffold (1-Phenyl-1H-imidazol-4-yl)methanol Core Scaffold Oxidation Oxidation to Carboxylic Acid Scaffold->Oxidation Structural Modification Etherification Etherification / Pyridone Linkage Scaffold->Etherification Structural Modification XOR Xanthine Oxidoreductase (XOR) Inhibition Oxidation->XOR Target Binding FabK FabK / FabI Enoyl-ACP Reductase Inhibition Etherification->FabK Target Binding Hypouricemic Hypouricemic Activity (Gout Therapy) XOR->Hypouricemic Therapeutic Outcome Antibacterial Antibacterial Activity (S. pneumoniae, etc.) FabK->Antibacterial Therapeutic Outcome

Divergent therapeutic pathways of (1-Phenyl-1H-imidazol-4-yl)methanol derivatives.

Self-Validating Experimental Protocols

To objectively evaluate the biological activity of these derivatives, researchers must employ rigorous, self-validating biochemical assays. Below are the field-proven methodologies for both primary targets.

Protocol A: In Vitro Xanthine Oxidoreductase (XOR) Inhibition Assay

This protocol is designed for the carboxylic acid derivatives of the scaffold.

  • Rationale & Causality: XOR catalyzes the oxidation of xanthine to uric acid. Uric acid has a distinct UV absorption peak at 295 nm, whereas xanthine does not. Monitoring the change in absorbance at 295 nm ( ΔA295​ ) provides a direct, real-time readout of enzyme kinetics without the need for secondary coupled fluorophores that might introduce artifacts.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4) to mimic physiological pH. Dissolve the derivative in DMSO (final assay DMSO concentration must be ≤1% to prevent solvent-induced enzyme denaturation).

    • Enzyme Pre-incubation: Mix 10 mU/mL of purified bovine milk XOR with varying concentrations of the inhibitor (0.1 nM to 10 μ M). Crucial Step: Incubate at 37°C for 15 minutes. Phenylimidazole derivatives often exhibit slow-tight binding kinetics; skipping this step will artificially inflate the apparent IC50​ .

    • Reaction Initiation: Add xanthine substrate to a final concentration of 50 μ M.

    • Kinetic Readout: Immediately measure the absorbance at 295 nm every 30 seconds for 5 minutes using a microplate reader.

    • Self-Validation Check: Include Febuxostat as a positive control. If the calculated IC50​ for Febuxostat deviates significantly from the 5–10 nM range, discard the data. This indicates either enzyme degradation or substrate precipitation.

Protocol B: Antibacterial FabK Inhibition Assay

This protocol evaluates the etherified/pyridone-linked derivatives.

  • Rationale & Causality: FabK reduces the double bond of enoyl-ACP using NADH as a cofactor. Because NADH absorbs strongly at 340 nm and its oxidized form ( NAD+ ) does not, the rate of NADH depletion is directly proportional to FabK activity.

  • Step-by-Step Methodology:

    • Assay Mixture: In a 100 mM PIPES buffer (pH 6.8), combine 200 μ M NADH, 50 μ M crotonoyl-CoA (a synthetic surrogate for enoyl-ACP), and the inhibitor derivative (serially diluted).

    • Enzyme Addition: Initiate the reaction by adding 10 nM of purified S. pneumoniae FabK enzyme.

    • Spectrophotometric Tracking: Monitor the decrease in absorbance at 340 nm continuously for 10 minutes at 25°C.

    • Selectivity Validation: Run a parallel assay using E. coli FabI. A true FabK-selective phenylimidazole derivative should exhibit an IC50​ in the low nanomolar range for FabK, but >30μ M for FabI[2]. If the compound inhibits both equally, it may be a non-specific aggregator or pan-assay interference compound (PAINS), requiring dynamic light scattering (DLS) validation to rule out colloidal aggregation.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of (1-Phenyl-1H-imidazol-4-yl)methanol Analogs as Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activ...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] Among these, derivatives of (1-Phenyl-1H-imidazol-4-yl)methanol have emerged as a promising scaffold for the development of novel antifungal agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering insights into the rational design of more potent and selective antifungal candidates. The primary mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4]

The (1-Phenyl-1H-imidazol-4-yl)methanol Scaffold: A Foundation for Antifungal Activity

The core structure, consisting of a phenyl ring attached to the nitrogen at position 1 of an imidazole ring which, in turn, bears a methanol group at position 4, presents multiple avenues for chemical modification. Understanding how alterations at each of these positions influence antifungal potency is key to optimizing this scaffold.

Structure-Activity Relationship (SAR) Analysis

Substitution on the Phenyl Ring

The nature and position of substituents on the 1-phenyl ring play a crucial role in modulating antifungal activity. Generally, the introduction of electron-withdrawing groups and hydrophobic moieties enhances the compound's ability to penetrate the fungal cell membrane and interact with the active site of CYP51.[3]

Key Observations from Related Imidazole Derivatives:

  • Halogen Substitution: Dichloro-substitution on the phenyl ring has been shown to be favorable for antifungal activity in related imidazole series.[4]

  • Hydrophobic Groups: The presence of bulky, hydrophobic groups can be beneficial, likely by enhancing interactions within the hydrophobic active site of the target enzyme.

  • Positional Isomerism: The position of the substituent on the phenyl ring is critical. While substitutions at the 3'- and 4'-positions are often tolerated or beneficial, 2'-substitution can be detrimental to activity, possibly due to steric hindrance that prevents optimal binding to the enzyme.[5]

Modification of the Imidazole Moiety

The imidazole ring itself is a critical pharmacophore, with the N-3 atom coordinating to the heme iron in the active site of CYP51.[6] While direct substitution on the imidazole ring of the (1-Phenyl-1H-imidazol-4-yl)methanol scaffold is less commonly explored in the available literature, insights can be drawn from broader imidazole chemistry.

  • N-Substitution: In other classes of imidazoles, N-alkylation can influence potency. For instance, in a series of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivatives, N-substitution with small alkyl groups led to potent anti-Candida agents.[1][7]

Alterations to the 4-Methanol Group

The hydroxyl group of the methanol moiety offers a site for further chemical modification, such as esterification or etherification. These modifications can impact the compound's lipophilicity and pharmacokinetic properties.

  • Esterification: In a series of 1-phenyl-2-(1H-imidazol-1-yl)ethanol derivatives, esterification of the hydroxyl group led to compounds with potent antifungal activity.[8] This suggests that converting the methanol group of the (1-Phenyl-1H-imidazol-4-yl)methanol scaffold to various esters could be a fruitful strategy for enhancing potency.

Comparative Antifungal Activity Data

To illustrate the impact of structural modifications, the following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected imidazole derivatives against various fungal pathogens. While not exclusively (1-Phenyl-1H-imidazol-4-yl)methanol analogs, these examples from related series provide valuable comparative data.

Compound IDCore StructureSubstituentsFungal StrainMIC (µg/mL)Reference
1d 1-[(Aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazoleN-propyl, 4-chlorophenylCandida albicans0.032 (MIC90)[1][7]
18 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidinebis(4-chlorophenyl)Candida stellatoidea0.2[9]
19 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-ethylisoxazolidinebis(4-chlorophenyl)Candida stellatoidea0.2[9]
12g Biphenyl imidazole derivative-Candida albicans0.03125
19b Biphenyl imidazole derivative-Candida albicans0.03125
Ketoconazole Reference Drug-Candida stellatoidea0.2-20.0[9]

Experimental Protocols

The evaluation of novel antifungal agents requires robust and standardized experimental methodologies. Below are detailed protocols for key assays used to characterize the activity of (1-Phenyl-1H-imidazol-4-yl)methanol analogs.

Synthesis of (1-Phenyl-1H-imidazol-4-yl)methanol Analogs

A general synthetic route to the (1-Phenyl-1H-imidazol-4-yl)methanol scaffold involves a multi-step process, often starting from commercially available materials. The following is a representative, generalized protocol:

Step 1: Synthesis of 4-(hydroxymethyl)-1-phenyl-1H-imidazole

  • Starting Materials: 4-(hydroxymethyl)imidazole and a substituted phenylboronic acid.

  • Reaction: A copper-catalyzed N-arylation reaction is a common method. In a typical procedure, 4-(hydroxymethyl)imidazole, the desired phenylboronic acid, a copper catalyst (e.g., copper(II) acetate), a base (e.g., pyridine), and a suitable solvent (e.g., methanol) are combined.

  • Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to days.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired (1-phenyl-1H-imidazol-4-yl)methanol analog.

Step 2: Further Modification (e.g., Esterification of the Methanol Group)

  • Starting Materials: The synthesized (1-phenyl-1H-imidazol-4-yl)methanol analog and an appropriate acyl chloride or carboxylic acid.

  • Reaction: For esterification with an acyl chloride, the imidazolylmethanol is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine). The acyl chloride is then added dropwise at a low temperature (e.g., 0 °C).

  • Conditions: The reaction is typically stirred at room temperature for several hours.

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is then purified by column chromatography.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each (1-phenyl-1H-imidazol-4-yl)methanol analog in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (a known antifungal drug like fluconazole), a negative growth control (no compound), and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the growth in the control well, as determined by visual inspection or by measuring the optical density at 600 nm.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the target enzyme.

  • Reagents and Enzyme Preparation:

    • Recombinant human or fungal CYP51 enzyme.

    • Cytochrome P450 reductase (CPR).

    • Lanosterol (substrate).

    • NADPH (cofactor).

    • A suitable buffer system.

  • Assay Procedure:

    • In a reaction vessel, combine the CYP51 enzyme, CPR, and the test compound at various concentrations.

    • Pre-incubate the mixture for a short period to allow for compound binding.

    • Initiate the reaction by adding the substrate (lanosterol) and NADPH.

    • Incubate the reaction at 37°C for a defined period.

  • Analysis of Product Formation:

    • Stop the reaction and extract the sterols using an organic solvent (e.g., hexane).

    • Analyze the extracted sterols by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the amount of lanosterol consumed and the amount of the demethylated product formed.

  • Calculation of IC50:

    • The concentration of the test compound that inhibits the enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the ergosterol biosynthesis pathway and the workflow for evaluating antifungal candidates.

Ergosterol Biosynthesis Pathway and the Site of Action of Azole Antifungals

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps... CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 CYP51->Ergosterol Demethylation Azoles (1-Phenyl-1H-imidazol-4-yl)methanol analogs & other azoles Azoles->CYP51 Inhibition

Caption: The ergosterol biosynthesis pathway in fungi and the inhibitory action of azole antifungals on CYP51.

Experimental Workflow for Antifungal Drug Discovery

Antifungal_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification MIC_Assay Antifungal Susceptibility (Broth Microdilution - MIC) Purification->MIC_Assay CYP51_Assay CYP51 Inhibition Assay (IC50) Purification->CYP51_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis CYP51_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: A streamlined workflow for the synthesis and evaluation of novel antifungal compounds.

Conclusion and Future Directions

The (1-Phenyl-1H-imidazol-4-yl)methanol scaffold represents a valuable starting point for the development of new antifungal agents. The available data on related imidazole derivatives strongly suggest that systematic modification of the phenyl ring and the 4-methanol group can lead to significant improvements in antifungal potency. Future research should focus on the synthesis and comprehensive biological evaluation of a dedicated library of (1-Phenyl-1H-imidazol-4-yl)methanol analogs to establish a more precise and detailed SAR. Such studies, coupled with computational modeling and X-ray crystallography of the target enzyme in complex with these inhibitors, will undoubtedly accelerate the discovery of next-generation antifungal drugs with improved efficacy and reduced potential for resistance.

References

Click to expand
  • Antifungal Agents. 11.N-Substituted Derivatives of 1-[(Aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: Synthesis, Anti-CandidaActivity, and QSAR Studies. (2005). Journal of Medicinal Chemistry.
  • Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies. (2005). PubMed. [Link]

  • Antifungal Agents. 10. New Derivatives of 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole, Synthesis, Anti-Candida Activity, and Quantitative Structure-Analysis Relationship Studies. (2002). PubMed. [Link]

  • Antifungal Agents. 11.N-Substituted Derivatives of 1-[(Aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: Synthesis, Anti-CandidaActivity, and QSAR Studies. (n.d.). Scilit. [Link]

  • Antifungal Agents. 10. New Derivatives of 1-[(Aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole, Synthesis, Anti-Candida Activity, and Quantitative Structure−Analysis Relationship Studies. (2002). Journal of Medicinal Chemistry. [Link]

  • Antifungal Agents. 11. N -Substituted Derivatives of 1-[(Aryl)(4-aryl-1 H -pyrrol-3-yl)methyl]-1 H -imidazole: Synthesis, Anti- Candida Activity, and QSAR Studies. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Antimicrobial, Antifungal and Anti-Inflammatory Evaluation of Some (4-Substituted Phenyl)[5. (n.d.). Prime Scholars. [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. (n.d.). ResearchGate. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry. [Link]

  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. (2025). ResearchGate. [Link]

  • Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. (n.d.). PMC. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. (2022). MDPI. [Link]

  • Design, synthesis and evaluation of biphenyl imidazole analogues as potent antifungal agents. (2019). PubMed. [Link]

  • Design, synthesis and evaluation of antifungal activity of novel triazole-3-thiol derivatives containing substituted phenyl moiety as inhibitors of enolase 1. (2025). South Eastern European Journal of Public Health. [Link]

  • Design of new antifungal agents: synthesis and evaluation of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols. (n.d.). Scilit. [Link]

  • Structure-activity relationships for 1-phenylbenzimidazoles as selective ATP site inhibitors of the platelet-derived growth factor receptor. (1998). PubMed. [Link]

  • Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. (2017). PubMed. [Link]

  • A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. (2020). PubMed. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupt. (2023). Semantic Scholar. [Link]

  • Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. (2012). PubMed. [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (n.d.). PlumX. [Link]

  • Chemical structure of some clinically important antifungal azoles. (n.d.). ResearchGate. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). Frontiers in Chemistry. [Link]

  • Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. (2025). ResearchGate. [Link]

  • Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives and Evaluation of Their Anticancer Activity. (2010). PubMed. [Link]

  • Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. (n.d.). PubMed. [Link]

08130/)

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Comparative

In Vivo Efficacy Comparison Guide: (1-Phenyl-1H-imidazol-4-yl)methanol Derivatives in Targeted Oncology

As drug discovery pivots toward increasingly complex targets—such as central nervous system (CNS) malignancies and previously "undruggable" protein-protein interactions (PPIs)—the selection of highly optimized chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex targets—such as central nervous system (CNS) malignancies and previously "undruggable" protein-protein interactions (PPIs)—the selection of highly optimized chemical scaffolds is paramount. The (1-Phenyl-1H-imidazol-4-yl)methanol core and its immediate derivatives have recently emerged as privileged building blocks in medicinal chemistry [1].

Unlike traditional flat, highly lipophilic aromatics, the 1-phenyl-1H-imidazole system offers a unique balance of hydrogen-bond accepting capability, tunable polar surface area (PSA), and distinct three-dimensional vectors. This guide objectively compares the in vivo performance of two cutting-edge therapeutic classes derived from this scaffold: Brain-penetrant CHK1 inhibitors for Glioblastoma (GBM) [2] and WDR5-MYC PPI disruptors for MYC-driven cancers [3].

Mechanistic Divergence & Target Rationale

The versatility of the (1-phenyl-1H-imidazol-4-yl) core is best demonstrated by its ability to be functionalized into two entirely distinct pharmacological agents.

  • CHK1 Kinase Inhibition (e.g., BEN-28010): By modifying the methanol group into an amine-linked pyrazine, the imidazole nitrogen acts as an underrepresented kinase hinge-binder. This specific conformation evades MDR1 and BCRP efflux pumps, allowing the drug to cross the blood-brain barrier (BBB) and inhibit Checkpoint Kinase 1 (CHK1), thereby abrogating the DNA Damage Response (DDR) in glioblastoma cells [2].

  • WDR5-MYC PPI Disruption: By coupling the imidazole core to a sulfonamide, the scaffold fits precisely into the "WBM" (WDR5 Binding Motif) pocket of the epigenetic reader protein WDR5. This physically blocks the MYC oncoprotein from anchoring to chromatin, shutting down MYC-driven oncogenic transcription [3].

Mechanism Scaffold (1-Phenyl-1H-imidazol-4-yl) Derivatives CHK1_Path CHK1 Kinase Inhibition (BEN-28010) Scaffold->CHK1_Path Hinge Binder WDR5_Path WDR5-MYC PPI Disruption Scaffold->WDR5_Path WBM Pocket Binder DDR DNA Damage Response Abrogation CHK1_Path->DDR Transcript MYC Target Gene Repression WDR5_Path->Transcript Apoptosis Tumor Cell Apoptosis (Glioblastoma) DDR->Apoptosis GrowthArrest Tumor Growth Arrest (MYC-Driven Cancers) Transcript->GrowthArrest

Figure 1: Divergent pharmacological pathways of (1-Phenyl-1H-imidazol-4-yl) derivatives in oncology.

Comparative In Vivo Efficacy & Pharmacokinetics (PK)

To objectively evaluate these derivatives, we must look at their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The table below compares the optimized (1-phenyl-1H-imidazol-4-yl) derivatives against an older, alternative biaryl scaffold.

Quantitative Data Comparison
ParameterCHK1 Inhibitor (BEN-28010 Analog)WDR5-MYC Inhibitor (Imidazole Sulfonamide)Alternative Scaffold (Older Biaryl Sulfonamide)
Primary Target Checkpoint Kinase 1 (CHK1)WDR5 (WBM pocket)WDR5 (WBM pocket)
In Vitro Potency IC50 = 4.0 nMKd ≈ 150 nMKd ≈ 100 nM
Brain Penetration ( Kp,uu​ ) 1.2 (Freely penetrant)< 0.1 (Poor)< 0.05 (Poor)
Clearance ( CLint​ ) < 11.6 μL/min/mgModerateHigh (Rapidly metabolized)
Efflux Ratio (MDR1/BCRP) Low (< 2.0)High (> 10.0)High (> 15.0)
In Vivo Model Orthotopic GBM PDXSubcutaneous XenograftN/A (Failed PK requirements)
Efficacy Outcome Improved Overall Survival Reduced Tumor Volume High Toxicity / No Efficacy

Causality Insight: Why does the imidazole derivative succeed where the biaryl scaffold fails? In the WDR5-MYC program, replacing a bulky phenol ring with the 1-phenyl-1H-imidazole core drastically reduced the polar surface area (PSA) without excessively raising lipophilicity. This fundamental physicochemical shift is what transitioned the molecule from an in vitro tool to an in vivo viable therapeutic [3].

Self-Validating Experimental Protocols

A rigorous in vivo study must be a "self-validating system." It is insufficient to merely observe tumor shrinkage; you must prove that the shrinkage is a direct result of the drug engaging its specific target in the target tissue.

Workflow Prep Cell Line / PDX Preparation Implant Orthotopic Implantation Prep->Implant Dose Oral Dosing (Monotherapy / Combo) Implant->Dose Monitor Bioluminescence Imaging (BLI) Dose->Monitor Endpoint Survival Analysis & Target Engagement Monitor->Endpoint

Figure 2: Standardized in vivo workflow for evaluating brain-penetrant oncology therapeutics.

Protocol A: Orthotopic GBM PDX Efficacy Study (CHK1 Inhibitor)

This protocol validates both BBB penetration and target-specific DDR abrogation.

  • Model Establishment: Stereotactically implant 1×105 luciferase-expressing patient-derived xenograft (PDX) glioblastoma cells into the right striatum of female NOD/SCID mice.

  • Stratification: Monitor tumor growth via Bioluminescence Imaging (BLI). Once logarithmic growth is established (approx. day 14), randomize mice into vehicle, Monotherapy (BEN-28010 analog, 15 mg/kg PO), Radiation (IR, 2 Gy), and Combo (Drug + IR) groups.

  • Dosing & Self-Validation (Target Engagement):

    • Mechanism Check: Sacrifice a subset of mice 4 hours post-dose. Extract brain tumor tissue and perform Western blotting.

    • Validation Criteria: You must observe a >70% reduction in autophosphorylated p-CHK1 (S296) and a concurrent spike in γ H2AX (indicating unresolved DNA double-strand breaks). If this is not observed, the drug did not cross the BBB or engage the target.

  • Survival Endpoint: Monitor the remaining cohort for neurological deficits and overall survival (OS). Kaplan-Meier analysis should demonstrate statistically significant OS extension in the Combo group compared to IR alone [2].

Protocol B: Target Engagement & Xenograft Study (WDR5-MYC Inhibitor)

This protocol validates epigenetic disruption prior to phenotypic tumor measurement.

  • Chromatin Immunoprecipitation (ChIP-seq) Validation: Before launching a full efficacy study, treat MYC-driven tumor cells (e.g., Burkitt's lymphoma) with the imidazole derivative for 24 hours. Perform ChIP using anti-MYC antibodies. A successful drug will show a >50% reduction in MYC localization at known target promoters (e.g., NCL, RPL15) compared to vehicle [3].

  • Xenograft Implantation: Inject 5×106 validated cells subcutaneously into the flank of athymic nude mice.

  • Dosing Regimen: Administer the compound via oral gavage (30 mg/kg, BID) once tumors reach 100 mm3 .

  • Endpoint Analysis: Measure tumor volume via calipers bi-weekly. At study termination, perform RNA-seq on the excised tumor to confirm the downregulation of the MYC transcriptional signature, proving the phenotypic shrinkage was driven by the intended epigenetic mechanism.

Alternative Scaffold Comparison: The Imidazole Advantage

When comparing the (1-phenyl-1H-imidazol-4-yl) derivatives to alternative chemical spaces, the advantages are stark:

  • Versus Difluoromethyl Analogs (in CHK1): Early CHK1 inhibitors utilized difluoromethyl groups to achieve potency. However, these compounds suffered from massive P-glycoprotein (MDR1) efflux, rendering them useless for brain tumors. The switch to the aminoimidazole hinge-binding motif maintained the single-digit nanomolar potency while dropping the efflux ratio to near 1.0, enabling free brain penetration [2].

  • Versus Biaryl Sulfonamides (in WDR5): The first-generation WDR5 inhibitors relied on a biaryl system with two phenols. These compounds were highly potent in vitro but possessed poor physicochemical properties (high PSA, rapid glucuronidation). By replacing one phenol with the 1-phenyl-1H-imidazole core, researchers successfully deleted a metabolic liability, improved ligand efficiency (0.27 - 0.4), and generated compounds suitable for in vivo systemic dosing [3].

References

  • Rawling, M. J., et al. (2025). "Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma." Journal of Medicinal Chemistry, 68(9), 9101-9125. Available at:[Link]

  • Macdonald, J. D., et al. (2020). "Discovery of WD Repeat-Containing Protein 5 (WDR5)–MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design." Journal of Medicinal Chemistry, 63(7), 3583-3595. Available at:[Link]

Validation

Unambiguous Molecular Architecture: A Comparative Guide to the Structural Confirmation of (1-Phenyl-1H-imidazol-4-yl)methanol by X-ray Crystallography

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar upon which all subsequent research is...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar upon which all subsequent research is built. An unambiguous structural confirmation underpins our understanding of a compound's reactivity, its interaction with biological targets, and its overall potential as a therapeutic agent. For novel heterocyclic compounds such as (1-Phenyl-1H-imidazol-4-yl)methanol, a molecule of significant interest due to the prevalence of the imidazole scaffold in medicinal chemistry, this structural certainty is paramount.[1]

This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of (1-Phenyl-1H-imidazol-4-yl)methanol, with a primary focus on the definitive power of single-crystal X-ray crystallography. We will explore the experimental workflow, from synthesis and crystallization to data analysis, and contrast the insights gained from this technique with those from other common analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The Imperative of Definitive Structural Analysis

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with data. Among the most critical data points is the molecule's atomic arrangement in three-dimensional space. Misinterpretation of a molecular structure can lead to the misattribution of biological activity, wasted resources, and ultimately, the failure of a promising drug development program. While techniques like NMR, IR, and mass spectrometry provide essential pieces of the structural puzzle, they can sometimes be ambiguous, especially for complex molecules or in the presence of isomers. Single-crystal X-ray crystallography, by contrast, offers a direct visualization of the molecular structure, providing precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.[2]

Synthesis and Crystallization: The Gateway to Atomic Resolution

The synthesis of (1-Phenyl-1H-imidazol-4-yl)methanol can be achieved through various established synthetic routes for imidazole derivatives. A common approach involves the multi-step synthesis starting from commercially available precursors, often culminating in a final reduction or functional group interconversion to yield the desired alcohol.

The critical and often most challenging step for X-ray crystallographic analysis is the growth of high-quality single crystals.[3] The choice of crystallization technique is paramount and is often an empirical process. For small organic molecules like (1-Phenyl-1H-imidazol-4-yl)methanol, several methods are commonly employed:

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks, leading to the gradual formation of crystals as the solution becomes supersaturated.[4]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available. A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[4][5]

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[4]

The selection of solvents is a critical parameter, as it can influence crystal packing and even the polymorphic form obtained.[4]

X-ray Crystallography Workflow: From Diffraction to Structure

The process of determining a crystal structure can be systematically broken down into several key stages.

Xray_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation Synthesis Synthesis of (1-Phenyl-1H-imidazol-4-yl)methanol Crystallization Single Crystal Growth Synthesis->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Xray_Diffraction X-ray Diffraction (Data Collection) Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing (Integration & Scaling) Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Analysis Analysis of Structural Features (Bonds, Angles, Interactions) Validation->Analysis

Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Crystal Data and Structure Refinement: A Case Study of a Close Analog

While the specific crystal structure of (1-Phenyl-1H-imidazol-4-yl)methanol is not publicly available in the Cambridge Structural Database (CSD) as of this writing, we can gain significant insights by examining the crystallographic data of a very closely related compound, 4-(1H-imidazol-1-yl)benzaldehyde , which shares the same molecular formula, C₁₀H₈N₂O.[6] The primary difference is the oxidation state of the functional group on the phenyl ring (an aldehyde versus an alcohol).

Parameter4-(1H-imidazol-1-yl)benzaldehyde[6](1H-Imidazol-4-yl)methanol[5]
Chemical Formula C₁₀H₈N₂OC₄H₆N₂O
Molecular Weight 172.1898.11
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 7.3711 (5)13.9180 (9)
b (Å) 14.4524 (9)7.1980 (5)
c (Å) 8.5663 (12)11.6509 (12)
β (°) 111.972 (3)125.249 (1)
Volume (ų) 845.54 (13)953.20 (13)
Z 48
Key Intermolecular Interactions C—H···O, C—H···N, offset face-to-face π-stackingO—H···N, N—H···O hydrogen bonds

The crystal structure of 4-(1H-imidazol-1-yl)benzaldehyde reveals that the molecules are held together in the solid state by weak C—H···O and C—H···N interactions, as well as offset face-to-face π-stacking of the arene rings.[6] In contrast, the crystal structure of the parent compound, (1H-Imidazol-4-yl)methanol, is dominated by strong O—H···N and N—H···O hydrogen bonds, forming a two-dimensional network.[5]

For (1-Phenyl-1H-imidazol-4-yl)methanol, we can hypothesize that its crystal packing would likely be influenced by a combination of these interactions: strong hydrogen bonding from the methanol group and π-stacking from the phenyl ring. The presence of the hydroxyl group would be expected to lead to a more robust network of intermolecular interactions compared to the aldehyde derivative.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the "gold standard" for structural confirmation, a comprehensive analysis often involves the integration of data from multiple analytical techniques.

Techniques cluster_techniques Structural Elucidation Techniques cluster_info Information Provided Xray X-ray Crystallography Xray_Info 3D Structure Bond Lengths & Angles Intermolecular Interactions Xray->Xray_Info NMR NMR Spectroscopy NMR_Info Connectivity (2D) Through-bond & Through-space Correlations Dynamic Information in Solution NMR->NMR_Info MS Mass Spectrometry MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info IR IR Spectroscopy IR_Info Functional Groups IR->IR_Info

Figure 2: Comparison of information provided by different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] For (1-Phenyl-1H-imidazol-4-yl)methanol, ¹H and ¹³C NMR would provide crucial information about the number and types of protons and carbons, and 2D NMR experiments like COSY, HSQC, and HMBC would establish the connectivity of the molecule.

However, for some imidazole derivatives, particularly 2-phenyl substituted imidazoles, NMR can present challenges. Fast tautomerization can lead to poor resolution in ¹³C NMR spectra, sometimes rendering the signals from the imidazole ring undetectable.[8] This highlights a key advantage of X-ray crystallography: it provides a static picture of a single conformation in the solid state, free from the complexities of dynamic processes in solution.

TechniqueAdvantagesDisadvantages
X-ray Crystallography - Unambiguous 3D structure determination[2]- Precise bond lengths and angles- Information on intermolecular interactions and crystal packing- Not limited by molecular size (for small molecules)- Requires high-quality single crystals, which can be difficult to obtain[3]- Provides a solid-state structure, which may differ from the solution conformation- Cannot provide information on molecular dynamics
NMR Spectroscopy - Provides detailed structural information in solution, which is often more biologically relevant[9]- Can provide insights into molecular dynamics and conformational flexibility[9][10]- Does not require crystallization- Can be ambiguous for complex structures or in the presence of isomers- Spectral overlap can complicate interpretation- Tautomerization or other dynamic processes can lead to poor spectral quality[8]- Generally limited to smaller proteins (<30-40 kDa)[11]
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, confirming its molecular formula.[12] Fragmentation patterns can also offer clues about the molecule's structure. IR spectroscopy is used to identify the presence of specific functional groups, such as the O-H stretch of the alcohol and the C=C and C=N vibrations of the aromatic rings in (1-Phenyl-1H-imidazol-4-yl)methanol. While both techniques are essential for characterizing a new compound, they cannot, on their own, provide the detailed 3D structural information that X-ray crystallography and NMR can.

Conclusion: The Synergy of Techniques for Absolute Confidence

The structural elucidation of a novel compound like (1-Phenyl-1H-imidazol-4-yl)methanol is a multi-faceted process that relies on the synergistic use of various analytical techniques. While NMR, MS, and IR spectroscopy provide a wealth of information about the molecule's connectivity, composition, and functional groups, single-crystal X-ray crystallography stands alone in its ability to provide a direct, unambiguous, and high-resolution picture of the molecule's three-dimensional architecture. This definitive structural confirmation is not just an academic exercise; it is a critical requirement for advancing a compound through the rigorous pipeline of drug discovery and development, ensuring that all subsequent research is built on a solid and accurate foundation.

References

  • Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. Available at: [Link]

  • Sanders, J. N., et al. (2013). (1H-Imidazol-4-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1151. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1443–1450. Available at: [Link]

  • PubChem. (n.d.). Edaravone. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • News-Medical.net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. 8(19), 241-249. Available at: [Link]

  • Armenian Journal of Physics. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. 8(1), 52-57. Available at: [Link]

  • PubChem. (n.d.). Edaravone D5. National Center for Biotechnology Information. Retrieved from [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute and Department of Molecular Biophysics and Biochemistry, Yale University.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2022). Journal of Drug Delivery and Therapeutics, 12(5), 214-226. Available at: [Link]

  • PubMed. (2022, March 10). Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 384-388. Available at: [Link]

  • ResearchGate. (2022, March). (PDF) Crystal structure of 1H-imidazole-1-methanol. Retrieved from [Link]

  • Prestegard, J. H., et al. (2005). Comparisons of NMR Spectral Quality and Success in Crystallization Demonstrate that NMR and X-ray Crystallography Are Complementary Methods for Small Protein Structure Determination. Journal of the American Chemical Society, 127(44), 15482–15491. Available at: [Link]

  • Reinheimer, E. W., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74-80. Available at: [Link]

  • PubChem. (n.d.). 4-Imidazolemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2022, January). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]

  • Chemical Substance Information. (n.d.). [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. Retrieved from [Link]

  • Dreamstime. (n.d.). Edaravone Molecular Structure, 3d Model Molecule, C10h10n2o, Structural Chemical Formula View from a Microscope Stock Illustration. Retrieved from [Link]

  • Nikolova, S., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 26(23), 7291. Available at: [Link]

  • NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. National Institute of Standards and Technology. Retrieved from [Link]

  • PubMed. (2013, June 26). (1H-Imidazol-4-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1151. Available at: [Link]

  • NIST. (n.d.). 1H-Imidazole, 1-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Minds@UW. (2019). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. University of Wisconsin. Retrieved from [Link]

  • PubMed. (2019, December 5). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. Molecules, 24(24), 4455. Available at: [Link]

  • ACS Publications. (2019, January 7). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. Journal of Medicinal Chemistry, 62(3), 1359-1376. Available at: [Link]

  • IUCr Journals. (2023, August 30). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 9), 834-838. Available at: [Link]

  • PubMed. (2022, March 10). Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 384-388. Available at: [Link]

  • ACS Fall 2021. (n.d.). Synthesis and crystal structure of 1H-imidazole-1-methanol. Retrieved from [Link]

  • PubMed. (2008, June 1). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2745-2768. Available at: [Link]

  • PubMed. (2022, March 10). Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 384-388. Available at: [Link]

  • PubMed. (2013, June 26). 4-[4-(1H-Imidazol-4-yl)phenyl]. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1151. Available at: [Link]

  • PubChem. (n.d.). [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ATB. (n.d.). Edaravone | C10H10N2O | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2745–2768. Available at: [Link]

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Comparative

Comparative Analysis of (1-Phenyl-1H-imidazol-4-yl)methanol Synthesis Routes

(1-Phenyl-1H-imidazol-4-yl)methanol (CAS: 94128-94-6) is a highly valued heterocyclic building block in medicinal chemistry and materials science. Featuring an imidazole core substituted with a lipophilic N-phenyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

(1-Phenyl-1H-imidazol-4-yl)methanol (CAS: 94128-94-6) is a highly valued heterocyclic building block in medicinal chemistry and materials science. Featuring an imidazole core substituted with a lipophilic N-phenyl group and a versatile hydroxymethyl moiety, it serves as a critical precursor for synthesizing biomimetic chelating ligands and pharmacologically active compounds 1.

Designing a synthesis route for this molecule requires a strategic choice between constructing the carbon-nitrogen (C-N) bond on a pre-existing alcohol, or performing a hydride reduction on a pre-arylated imidazole carbonyl. This guide objectively compares these two primary synthetic pathways, detailing the mechanistic causality behind the experimental conditions to ensure self-validating and reproducible workflows.

Strategic Disconnections: N-Arylation vs. Carbonyl Reduction

The synthesis of (1-Phenyl-1H-imidazol-4-yl)methanol generally falls into two distinct retrosynthetic strategies:

  • Route A (N-Arylation): Direct C-N bond formation via Chan-Lam or Ullmann-type coupling using (1H-imidazol-4-yl)methanol and an arylating agent (e.g., phenylboronic acid or iodobenzene) 2.

  • Route B (Carbonyl Reduction): Hydride-mediated reduction of a pre-formed 1-phenyl-1H-imidazole-4-carboxaldehyde (or corresponding carboxylic acid/ester) 3.

SynthesisRoutes Target (1-Phenyl-1H-imidazol-4-yl)methanol Target Molecule RouteA Route A: N-Arylation (Chan-Lam Coupling) RouteA->Target PrecursorA (1H-imidazol-4-yl)methanol + Phenylboronic Acid PrecursorA->RouteA Cu(II) Catalyst Base, O2, MeOH RouteB Route B: Carbonyl Reduction (Hydride Transfer) RouteB->Target PrecursorB 1-Phenyl-1H-imidazole -4-carboxaldehyde PrecursorB->RouteB NaBH4 MeOH, 0 °C to RT

Retrosynthetic logic and primary pathways for (1-Phenyl-1H-imidazol-4-yl)methanol synthesis.

Quantitative Performance Comparison

When evaluating these routes for scale-up or laboratory synthesis, researchers must weigh regioselectivity against precursor availability. Route A utilizes highly accessible starting materials but suffers from regiochemical ambiguity (N1 vs. N3 arylation). Route B requires the prior synthesis of the aldehyde but guarantees absolute regiocontrol and higher yields.

ParameterRoute A: N-Arylation (Chan-Lam)Route B: Carbonyl Reduction
Primary Precursors (1H-imidazol-4-yl)methanol + Phenylboronic acid1-phenyl-1H-imidazole-4-carboxaldehyde
Catalyst / Reagent Cu(OAc)₂ (Catalytic, ~5-10 mol%)NaBH₄ (Stoichiometric, ~1.5 eq)
Typical Yield 45% - 65% (Requires separation of isomers)85% - 95%
Reaction Temperature 25 °C to 50 °C0 °C to Room Temperature
Regioselectivity Poor to Moderate (N1 vs N3 competition)Excellent (Pre-established N-phenyl)
Environmental Impact Moderate (Copper waste, Boronic acid byproducts)Low to Moderate (Aqueous borate salts)

Route A: N-Arylation via Chan-Lam Coupling

The Chan-Lam coupling provides a mild, aerobic method for C-N bond formation. Unlike traditional Ullmann couplings that require harsh temperatures (>110 °C) and strong bases, Chan-Lam operates at room temperature to 50 °C.

Mechanistic Causality
  • Copper(II) Acetate: Acts as the catalyst. The acetate ligands facilitate the transmetalation of the phenyl group from the boronic acid to the copper center.

  • Aerobic Conditions: Atmospheric oxygen is strictly required as the terminal oxidant. It regenerates the active Cu(II) species from the Cu(0)/Cu(I) resting states following the reductive elimination of the product 2.

  • Regioselectivity Challenge: The tautomeric nature of the imidazole ring means both nitrogen atoms can act as nucleophiles. While the hydroxymethyl group at C4 provides some steric hindrance favoring N1-arylation, a significant amount of the 1-phenyl-1H-imidazole-5-methanol isomer is often formed, requiring careful chromatographic separation.

Experimental Protocol: Chan-Lam Coupling
  • Preparation: In an open-air round-bottom flask, dissolve (1H-imidazol-4-yl)methanol (1.0 mmol) and phenylboronic acid (1.2 mmol) in methanol (5.0 mL).

  • Catalyst Addition: Add Cu(OAc)₂ (0.1 mmol, 10 mol%) and a mild base such as pyridine or triethylamine (2.0 mmol). Causality: The base neutralizes the protons released during the coupling and coordinates with the copper center to stabilize the intermediate.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. Ensure the flask is open to the atmosphere (or fitted with an O₂ balloon) to allow oxygen turnover.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble copper salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (typically using a Dichloromethane/Methanol gradient) to separate the desired (1-Phenyl-1H-imidazol-4-yl)methanol from its regioisomer.

Route B: Carbonyl Reduction (Recommended for High Purity)

For applications requiring high purity and regiocontrol, the reduction of 1-phenyl-1H-imidazole-4-carboxaldehyde is the superior route. By establishing the N-phenyl bond before the functionalization of the C4 position, regiochemical ambiguity is completely eliminated 4.

Mechanistic Causality
  • Sodium Borohydride (NaBH₄): Chosen over Lithium Aluminum Hydride (LiAlH₄) due to its chemoselectivity. NaBH₄ is a milder hydride source that smoothly reduces aldehydes to primary alcohols without risking the reduction of the imidazole ring or requiring strictly anhydrous, pyrophoric handling 3.

  • Methanol Solvent: Protic solvents like methanol enhance the electrophilicity of the carbonyl carbon via hydrogen bonding, accelerating the hydride transfer from the borohydride anion.

  • Temperature Control (0 °C): The initial hydride transfer is highly exothermic. Cooling the reaction prevents solvent boil-off and suppresses potential side reactions (e.g., pinacol coupling).

Workflow Step1 Dissolve 1-phenyl-1H-imidazole -4-carboxaldehyde in MeOH Step2 Cool to 0 °C (Ice Bath) Step1->Step2 Step3 Portion-wise addition of NaBH4 (1.5 eq) Step2->Step3 Step4 Stir at RT for 2 hours (Monitor via TLC) Step3->Step4 Step5 Quench with H2O / NH4Cl Extract with EtOAc Step4->Step5 Step6 Dry over Na2SO4, Evaporate & Purify Step5->Step6

Step-by-step experimental workflow for the NaBH4 reduction of the imidazole-4-carboxaldehyde.

Experimental Protocol: Aldehyde Reduction
  • Preparation: Suspend 1-phenyl-1H-imidazole-4-carboxaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (1.5 mmol) in small portions over 15 minutes. Causality: Portion-wise addition controls the evolution of hydrogen gas and manages the exothermic temperature spike.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Reaction progress should be monitored by TLC (eluent: EtOAc/Hexane) until the starting material spot is fully consumed.

  • Quenching: Carefully quench the excess NaBH₄ by adding saturated aqueous NH₄Cl solution (5 mL) dropwise. Stir for an additional 15 minutes.

  • Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under vacuum to afford the highly pure (1-Phenyl-1H-imidazol-4-yl)methanol as a crystalline solid.

Conclusion

For the synthesis of (1-Phenyl-1H-imidazol-4-yl)methanol, Route B (Carbonyl Reduction) is the strongly preferred method for researchers prioritizing yield and absolute regiocontrol. While Route A (Chan-Lam Coupling) utilizes more readily available starting materials, the inherent regioselectivity challenges of the imidazole ring necessitate tedious chromatographic separations, ultimately lowering the isolated yield of the desired C4-hydroxymethyl isomer.

References

  • BenchChem. An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure. Retrieved from: 1

  • Scribd/Research Literature. Copper-Catalyzed N-Arylation Synthesis (Chan-Lam Coupling parameters). Retrieved from: 2

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from: 3

  • Asian Journal of Chemistry. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from: 4

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Validation

Benchmarking Novel Imidazole-Based Compounds: A Comparative Guide to CYP51 Inhibitor Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The imidazole scaffold is a cornerstone in the development of inhibitors targeting sterol 14α-demethylase (CYP51), a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a cornerstone in the development of inhibitors targeting sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death, making it a well-validated target for antifungal agents.[2] The compound (1-Phenyl-1H-imidazol-4-yl)methanol represents a key starting point or fragment for the synthesis of novel CYP51 inhibitors. This guide provides a comprehensive framework for benchmarking the activity of new derivatives of (1-Phenyl-1H-imidazol-4-yl)methanol against established CYP51 inhibitors, such as ketoconazole and fluconazole. We will delve into the underlying mechanisms, detailed experimental protocols, and data interpretation to provide a robust comparison.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

CYP51, a cytochrome P450 enzyme, is essential for the conversion of lanosterol to ergosterol in fungi.[][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.[5] Azole antifungals, including those derived from imidazole, function by having one of the nitrogen atoms in their azole ring coordinate with the heme iron atom in the active site of CYP51.[6] This binding event blocks the normal substrate, lanosterol, from accessing the active site, thereby halting the ergosterol biosynthesis pathway. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupts the fungal cell membrane, inhibiting growth and replication.[7]

Diagram of the Ergosterol Biosynthesis Pathway and Inhibition by Azoles

Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate 14-demethylated sterols 14-demethylated sterols Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Further steps Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Azole_Inhibitor Azole_Inhibitor Azole_Inhibitor->CYP51 Inhibits CYP51->14-demethylated sterols Catalyzes

Caption: Simplified pathway of ergosterol biosynthesis and the inhibitory action of azole compounds on the CYP51 enzyme.

Comparative Benchmarking: Experimental Design

To objectively evaluate the potency of a novel (1-Phenyl-1H-imidazol-4-yl)methanol derivative, a direct comparison with well-characterized inhibitors is essential. Ketoconazole and fluconazole serve as excellent benchmarks due to their established clinical use and extensive research history.

Quantitative Performance Data of Benchmark CYP51 Inhibitors

The following table summarizes the in vitro potency of ketoconazole and fluconazole against CYP51 from Candida albicans (CaCYP51) and Homo sapiens (HsCYP51). This data provides a baseline for evaluating the efficacy and selectivity of new chemical entities.

InhibitorTargetIC50 (µM)Dissociation Constant (Kd) (nM)Reference
Ketoconazole CaCYP51~0.510 - 26[8]
HsCYP514.542 - 131[8]
Fluconazole CaCYP51~0.510 - 56[8][9]
HsCYP51~1300~30,500[8]

Note: Lower IC50 and Kd values indicate higher potency. A larger ratio between the IC50 for HsCYP51 and CaCYP51 suggests greater selectivity for the fungal enzyme, which is a desirable characteristic for reducing potential side effects in humans.[8]

Experimental Protocols

The following protocols outline the key assays for determining the inhibitory activity of a novel compound against CYP51.

In Vitro CYP51 Enzyme Inhibition Assay (IC50 Determination)

This assay directly measures the inhibitory effect of a compound on the activity of the purified CYP51 enzyme.[2]

A. Expression and Purification of Recombinant CYP51:

  • Gene Synthesis and Cloning: The gene encoding the target CYP51 (e.g., from Candida albicans) is synthesized, often with codon optimization for expression in Escherichia coli. The N-terminal transmembrane domain may be truncated to enhance solubility. The gene is then cloned into an expression vector containing a purification tag (e.g., a His-tag).[10]

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). Incubation at a lower temperature for an extended period promotes proper protein folding.[10]

  • Cell Lysis and Purification: Cells are harvested and lysed. The recombinant CYP51 is then purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography to ensure high purity.[10]

B. Enzyme Activity Assay:

  • Reaction Mixture Preparation: A standard reaction mixture is prepared containing the purified CYP51, a redox partner such as cytochrome P450 reductase (CPR), and a suitable buffer system.[11]

  • Inhibitor Addition: The test compound, dissolved in a solvent like DMSO, is added to the reaction mixture at a range of concentrations. Control reactions with the solvent alone are also prepared.

  • Substrate Addition and Reaction Initiation: The reaction is initiated by the addition of the substrate, lanosterol (often radiolabeled for detection). The mixture is incubated at 37°C for a defined period.[12]

  • Product Extraction and Quantification: The reaction is stopped, and the sterol products are extracted. The amount of product formed is quantified, typically using techniques like HPLC or by measuring radioactivity.

  • IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

Workflow for IC50 Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Purify_CYP51 Purify Recombinant CYP51 Enzyme Prepare_Assay_Mix Prepare Assay Mixture (Enzyme, Buffer, CPR) Purify_CYP51->Prepare_Assay_Mix Add_Inhibitor Add Test Compound (Varying Concentrations) Prepare_Assay_Mix->Add_Inhibitor Add_Substrate Add Lanosterol (Initiate Reaction) Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Extract_Product Extract and Quantify Product Incubate->Extract_Product Calculate_Inhibition Calculate % Inhibition Extract_Product->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Step-by-step workflow for determining the IC50 value of a CYP51 inhibitor.

Antifungal Susceptibility Testing (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungal strain. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols.[2]

  • Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared.

  • Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: The fungal inoculum is added to each well containing the diluted compound.

  • Incubation: The plates are incubated under conditions conducive to fungal growth (e.g., specific temperature and time).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible fungal growth.

Interpreting the Results: A Comparative Analysis

A successful novel inhibitor derived from (1-Phenyl-1H-imidazol-4-yl)methanol should ideally exhibit:

  • Potent Antifungal Activity: An IC50 value against the target fungal CYP51 that is comparable to or lower than that of ketoconazole and fluconazole.

  • High Selectivity: A significantly higher IC50 value against human CYP51 compared to the fungal enzyme, indicating a favorable safety profile.

  • Broad Spectrum of Activity: Low MIC values against a range of clinically relevant fungal pathogens.

By systematically applying these benchmarking principles and experimental protocols, researchers can effectively evaluate the potential of novel imidazole-based compounds as next-generation antifungal agents.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ketoconazole?. [Link]

  • Dr.Oracle. (2025, May 2). What is the mechanism of action (MOA) of ketoconazole as an antifungal agent?. [Link]

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  • PubMed. (2020, March 15). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. [Link]

  • ACS Publications. (2020, April 29). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry. [Link]

  • ASM Journals. (2015). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. [Link]

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  • PMC. (2019). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. [Link]

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  • PubMed. (2025, January 23). Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis. [Link]

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  • ResearchGate. (2018). CYP51 azole inhibition profiles. [Link]

  • ACS Publications. (2019, October 30). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PMC. (2011). (1H-Imidazol-4-yl)methanol. [Link]

  • ACS Publications. (2019, January 7). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. [Link]

  • ResearchGate. (2023). Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl). [Link]

  • MDPI. (2022, June 1). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. [Link]

  • ACS Publications. (2014, November 10). Discovery of 1-[2-Fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063), a Highly Potent, Selective, and Orally Active Phosphodiesterase 10A (. [Link]

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Comparative

Orthogonal Validation of (1-Phenyl-1H-imidazol-4-yl)methanol Bioactivity: A Comparative Guide for Target Deconvolution

In the landscape of contemporary drug discovery, the identification and validation of the biological activity of novel small molecules are paramount. (1-Phenyl-1H-imidazol-4-yl)methanol, a compound featuring the versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the identification and validation of the biological activity of novel small molecules are paramount. (1-Phenyl-1H-imidazol-4-yl)methanol, a compound featuring the versatile imidazole scaffold, represents a class of molecules with a high potential for therapeutic relevance, given the prevalence of this moiety in numerous approved drugs and bioactive agents.[1][2][3][4] The imidazole ring is a "privileged scaffold" known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[2] This guide provides a comprehensive, technically in-depth framework for the orthogonal validation of the bioactivity of (1-Phenyl-1H-imidazol-4-yl)methanol, designed for researchers, scientists, and drug development professionals. Our approach is not a rigid template but a dynamic, logic-driven strategy for de novo target identification and subsequent validation, assuming a hypothetical, yet plausible, role as a protein kinase inhibitor—a common activity for imidazole-containing compounds.[5]

The core principle of this guide is orthogonality : the use of multiple, independent experimental methods to interrogate a biological phenomenon.[6][7] This strategy significantly enhances the confidence in experimental findings by mitigating the risk of method-specific artifacts and off-target effects, thereby building a robust and reliable data package for a candidate molecule.[7][8] We will navigate a four-tiered orthogonal workflow, beginning with unbiased target discovery and progressively focusing on biophysical engagement, biochemical inhibition, and functional cellular consequences.

The Orthogonal Validation Workflow

Our strategy is designed to systematically build a comprehensive profile of (1-Phenyl-1H-imidazol-4-yl)methanol's bioactivity. The workflow progresses from a broad, unbiased screen to highly specific functional assays, with each step providing a layer of validation for the preceding one.

Orthogonal_Validation_Workflow cluster_0 Tier 1: Unbiased Target Identification cluster_1 Tier 2: Biophysical Target Engagement cluster_2 Tier 3: Biochemical Confirmation cluster_3 Tier 4: Functional Cellular Validation Kinobeads Kinobeads Profiling (Chemoproteomics) CETSA Cellular Thermal Shift Assay (CETSA) (Biophysical) Kinobeads->CETSA Validate Target Engagement in Cells Enzyme_Assay In Vitro Kinase Assay (Biochemical) CETSA->Enzyme_Assay Confirm Direct Inhibition & Potency Cell_Assay Cell-Based Phosphorylation Assay (Functional) Enzyme_Assay->Cell_Assay Demonstrate Cellular Mechanism of Action Conclusion Validated Bioactivity Profile Cell_Assay->Conclusion Start Compound: (1-Phenyl-1H-imidazol-4-yl)methanol Start->Kinobeads Identify Potential Targets

Caption: A four-tiered orthogonal workflow for validating small molecule bioactivity.

Tier 1: Unbiased Target Identification with Kinobeads Profiling

To begin our investigation without preconceived notions about the specific target of (1-Phenyl-1H-imidazol-4-yl)methanol, we employ a chemoproteomic approach. Kinobeads profiling is a powerful affinity chromatography-based method that utilizes immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[9] By measuring the ability of our test compound to compete with the beads for kinase binding, we can identify its potential targets in an unbiased manner.[5]

The causality behind this choice rests on its ability to survey hundreds of endogenously expressed kinases in a single experiment, providing a broad and physiologically relevant snapshot of the compound's interactions.[10][11] This is a discovery-oriented step, generating hypotheses that will be rigorously tested in subsequent tiers.

Experimental Protocol: Kinobeads Competition Binding Assay
  • Cell Culture and Lysis: Culture a relevant human cancer cell line (e.g., K-562) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Quantify the protein concentration of the clarified cell lysate using a BCA assay.

  • Competition Binding: Aliquot the cell lysate and incubate with increasing concentrations of (1-Phenyl-1H-imidazol-4-yl)methanol (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for 1 hour at 4°C.

  • Kinobeads Incubation: Add the kinobeads slurry to each lysate sample and incubate for 1 hour at 4°C with gentle rotation to allow for the capture of kinases not bound by the test compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry: Perform on-bead digestion of the captured proteins with trypsin. Analyze the resulting peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified kinase in the compound-treated samples compared to the DMSO control. A dose-dependent decrease in the abundance of a particular kinase indicates competitive binding by (1-Phenyl-1H-imidazol-4-yl)methanol.

Hypothetical Data Presentation
Putative Kinase TargetpIC50 (from Kinobeads)Kinase FamilyRationale for Follow-up
Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2)7.2CMGCCentral node in a key oncogenic signaling pathway.
Cyclin-Dependent Kinase 2 (CDK2)6.8CMGCWell-established cancer target.
Src Family Kinase (e.g., LYN)6.1Tyrosine KinaseImplicated in various hematological malignancies.

This hypothetical data suggests that (1-Phenyl-1H-imidazol-4-yl)methanol has a preferential affinity for MAPK1/ERK2.

Tier 2: Biophysical Validation of Target Engagement via Cellular Thermal Shift Assay (CETSA)

Having identified MAPK1 as a putative target, we now need to confirm that (1-Phenyl-1H-imidazol-4-yl)methanol directly engages this target within the complex environment of an intact cell. CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization of the target protein.[12][13][14] The binding of a small molecule to its protein target often increases the protein's resistance to heat-induced denaturation.[12][15] This assay provides direct evidence of target engagement in a physiologically relevant setting.[16][17][18]

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection Treat Treat intact cells with (1-Phenyl-1H-imidazol-4-yl)methanol or DMSO Heat Heat cell suspensions at a range of temperatures Treat->Heat Lyse Lyse cells and centrifuge to separate soluble vs. aggregated proteins Heat->Lyse Detect Quantify soluble target protein (e.g., MAPK1) by Western Blot Lyse->Detect

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for MAPK1 Engagement
  • Cell Treatment: Treat intact cells (e.g., HeLa or A549) with a high concentration of (1-Phenyl-1H-imidazol-4-yl)methanol (e.g., 10 µM) or DMSO for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.[12]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12]

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble MAPK1 by Western blotting using a specific anti-MAPK1 antibody.

  • Data Analysis: Plot the band intensity for soluble MAPK1 as a function of temperature for both the DMSO and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Hypothetical Data Presentation
TreatmentTm (°C) of MAPK1ΔTm (°C)Interpretation
DMSO (Vehicle)52.5-Baseline thermal stability.
(1-Phenyl-1H-imidazol-4-yl)methanol (10 µM)57.0+4.5Significant thermal stabilization, confirming direct binding to MAPK1 in cells.

This hypothetical CETSA result provides strong, orthogonal evidence that our test compound engages MAPK1 in a cellular context.

Tier 3: Biochemical Confirmation of Direct Enzyme Inhibition

While Kinobeads and CETSA confirm binding, they do not directly measure the functional consequence of that binding, i.e., enzyme inhibition. To do this, we must move to a biochemical assay using purified components.[19] An in vitro kinase assay will allow us to quantify the potency of (1-Phenyl-1H-imidazol-4-yl)methanol as a direct inhibitor of MAPK1 and to understand its mechanism of action.[20]

Experimental Protocol: In Vitro MAPK1 Kinase Assay
  • Assay Components: Utilize a commercially available assay kit or assemble the necessary components: purified, active MAPK1 enzyme, a specific peptide substrate (e.g., myelin basic protein), and ATP.

  • Compound Titration: Prepare a serial dilution of (1-Phenyl-1H-imidazol-4-yl)methanol.

  • Kinase Reaction: In a microplate, combine the MAPK1 enzyme, the peptide substrate, and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the kinase reaction by adding a fixed concentration of ATP (typically at the Km value for ATP). Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation
CompoundTargetAssay FormatIC50 (nM)
(1-Phenyl-1H-imidazol-4-yl)methanolMAPK1ADP-Glo Kinase Assay150
Staurosporine (Positive Control)MAPK1ADP-Glo Kinase Assay25

This hypothetical biochemical data confirms that (1-Phenyl-1H-imidazol-4-yl)methanol is a direct, potent inhibitor of MAPK1 enzymatic activity.

Tier 4: Functional Validation in a Cell-Based Assay

The final and most physiologically relevant tier of our orthogonal validation strategy is to demonstrate that the compound inhibits the target's function in a cellular signaling pathway.[21][22] Since MAPK1 (ERK2) is a key component of the MAPK/ERK pathway, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates, such as Ribosomal S6 Kinase (RSK).

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MAPK1 MAPK1 (ERK2) MEK->MAPK1 RSK RSK MAPK1->RSK Transcription Gene Transcription & Proliferation RSK->Transcription Compound (1-Phenyl-1H-imidazol-4-yl)methanol Compound->MAPK1 Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by the test compound.

Experimental Protocol: Western Blot for Phospho-RSK
  • Cell Culture and Serum Starvation: Culture cells with an active MAPK/ERK pathway (e.g., A549) and then serum-starve them overnight to reduce baseline signaling.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of (1-Phenyl-1H-imidazol-4-yl)methanol for 1-2 hours.

  • Pathway Stimulation: Stimulate the MAPK/ERK pathway by adding a growth factor, such as Epidermal Growth Factor (EGF), for 15-30 minutes.

  • Cell Lysis: Immediately lyse the cells and prepare lysates for Western blotting.

  • Western Blot Analysis: Perform Western blotting using antibodies against phosphorylated RSK (p-RSK) and total RSK. A loading control, such as GAPDH or β-actin, should also be included.

  • Data Analysis: Quantify the band intensities for p-RSK and normalize to total RSK. Plot the normalized p-RSK levels against the compound concentration to determine the cellular IC50.

Hypothetical Data Presentation
Treatmentp-RSK / Total RSK Ratio (Normalized)Cellular IC50 (µM)
DMSO (Unstimulated)0.1-
DMSO + EGF1.0-
(1-Phenyl-1H-imidazol-4-yl)methanol + EGFDose-dependent decrease0.5

This result would demonstrate that our compound effectively inhibits the MAPK1 signaling pathway in a cellular context, providing the crucial functional validation of its bioactivity.

Summary of Orthogonal Validation Data

Validation TierMethodKey QuestionHypothetical Result for (1-Phenyl-1H-imidazol-4-yl)methanol
1. Target ID Kinobeads ProfilingWhat are the potential protein targets?Preferential binding to MAPK1 (pIC50 = 7.2)
2. Target Engagement Cellular Thermal Shift Assay (CETSA)Does the compound bind to the target in cells?Yes, ΔTm of +4.5°C for MAPK1
3. Biochemical Activity In Vitro Kinase AssayDoes the compound directly inhibit the target's activity?Yes, direct inhibition of MAPK1 (IC50 = 150 nM)
4. Cellular Function Phospho-RSK Western BlotDoes the compound inhibit the target's downstream signaling?Yes, inhibition of EGF-induced RSK phosphorylation (Cellular IC50 = 0.5 µM)

Conclusion

This guide has outlined a rigorous, multi-tiered strategy for the orthogonal validation of (1-Phenyl-1H-imidazol-4-yl)methanol's bioactivity. By systematically progressing from unbiased target discovery to biophysical, biochemical, and functional cellular assays, we can build a cohesive and compelling case for a specific mechanism of action. This approach, grounded in scientific integrity and logical progression, moves beyond a single data point to create a validated profile of a compound's biological activity. Adhering to such an orthogonal validation framework is essential for making informed decisions in drug discovery, minimizing the pursuit of artifactual activities, and ultimately increasing the probability of success in developing novel therapeutics.

References

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Validation

A Head-to-Head Comparison of (1-Phenyl-1H-imidazol-4-yl)methanol and its Regioisomers: A Guide for Researchers

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] The substitution pattern on the imidazole ring can dramatically influence the molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] The substitution pattern on the imidazole ring can dramatically influence the molecule's physicochemical properties, and consequently, its pharmacological profile. This guide provides a detailed head-to-head comparison of (1-Phenyl-1H-imidazol-4-yl)methanol and its key regioisomers. By presenting available experimental data and outlining synthetic methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their own research endeavors.

The Significance of Regioisomerism in Phenyl-Imidazolyl Methanols

The constitutional isomers of phenyl-imidazolyl methanol present a fascinating case study in how subtle changes in molecular architecture can lead to significant divergence in properties. The relative positions of the phenyl, hydroxymethyl, and the imidazole nitrogen atoms dictate the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. These factors, in turn, govern interactions with biological targets and metabolic enzymes. Understanding these differences is paramount for optimizing drug candidates for potency, selectivity, and pharmacokinetic properties.

This guide will focus on the following key regioisomers:

  • (1-Phenyl-1H-imidazol-4-yl)methanol

  • (2-Phenyl-1H-imidazol-4-yl)methanol [5][6]

  • (4-Phenyl-1H-imidazol-2-yl)methanol

  • (1-Phenyl-1H-imidazol-2-yl)methanol

  • (1-Phenyl-1H-imidazol-5-yl)methanol

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a molecule are critical determinants of its drug-like characteristics. Properties such as lipophilicity (logP), acidity/basicity (pKa), and solubility directly impact absorption, distribution, metabolism, and excretion (ADME). While comprehensive experimental data for all regioisomers is not available in a single comparative study, we can compile and compare the available information.

Property(1-Phenyl-1H-imidazol-4-yl)methanol(2-Phenyl-1H-imidazol-4-yl)methanol(4-Phenyl-1H-imidazol-2-yl)methanol(1-Phenyl-1H-imidazol-2-yl)methanol(1-Phenyl-1H-imidazol-5-yl)methanol
Molecular Formula C₁₀H₁₀N₂OC₁₀H₁₀N₂OC₁₀H₁₀N₂OC₁₀H₁₀N₂OC₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol 174.20 g/mol 174.20 g/mol 174.20 g/mol 174.20 g/mol
Melting Point (°C) 87144-146[7]Not availableNot availableNot available
Boiling Point (°C) 364.9 at 760 mmHg438.665[7]Not availableNot availableNot available
logP (predicted) 1.161.569Not availableNot availableNot available
pKa (predicted) Imidazole N-H: ~14, Pyridinic N: ~7Imidazole N-H: ~13, Pyridinic N: ~6Imidazole N-H: ~13, Pyridinic N: ~5Pyridinic N: ~5Pyridinic N: ~6

Expert Insights on Physicochemical Trends:

The position of the phenyl group and the hydroxymethyl group significantly influences the electronic properties of the imidazole ring.

  • Acidity and Basicity (pKa): The basicity of the pyridinic nitrogen is expected to be highest in the 1-phenyl isomers, as the phenyl group's electron-withdrawing effect is less pronounced compared to when it is directly attached to the carbon skeleton of the imidazole ring. When the phenyl group is at the 2-position, its electron-withdrawing nature will likely decrease the basicity of the imidazole nitrogens more significantly than when it is at the 4- or 5-position.

  • Lipophilicity (logP): The predicted logP values suggest that (2-Phenyl-1H-imidazol-4-yl)methanol is more lipophilic than the 1-phenyl isomer. This can be attributed to the greater exposure of the hydrophobic phenyl ring in the 2-position isomer.

  • Melting and Boiling Points: The higher melting and boiling points of (2-Phenyl-1H-imidazol-4-yl)methanol compared to the 1-phenyl isomer suggest stronger intermolecular forces, potentially due to more efficient crystal packing and hydrogen bonding.

Pharmacological and Biological Activities: A Landscape of Potential

The imidazole nucleus is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][8] The specific regioisomerism of phenyl-imidazolyl methanols can lead to differential target engagement and efficacy.

While direct comparative biological data for these specific methanol-substituted isomers is sparse, we can infer potential activities based on studies of closely related phenyl-imidazole derivatives.

  • Antiprotozoal Activity: A study on 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives, which share a similar structural motif, demonstrated potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[9] This suggests that phenyl-imidazole scaffolds can be promising starting points for the development of new antiprotozoal agents.

  • Anticancer Activity: Various 1,4-diarylimidazole-2(3H)-one derivatives have been investigated for their anticancer properties.[1] The orientation of the phenyl groups is critical for activity, highlighting the importance of regiospecific synthesis.

  • Enzyme Inhibition: Phenyl-imidazole derivatives have been explored as inhibitors of various enzymes. For instance, 1-hydroxy-2-phenyl-1H-imidazole derivatives have shown potent xanthine oxidase inhibitory activity, with the position of substituents on the phenyl ring playing a crucial role.[10]

  • Antiviral Activity: (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones have been identified as potent antiviral agents, underscoring the potential of the 1,2-disubstituted imidazole scaffold in antiviral drug discovery.[4]

Structure-Activity Relationship (SAR) Insights:

The position of the phenyl group relative to the imidazole nitrogens and the hydroxymethyl group is critical for defining the molecule's interaction with biological targets. The spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions, will dictate the binding affinity and selectivity. For example, the hydroxymethyl group can act as a hydrogen bond donor or acceptor, and its accessibility will be influenced by the steric bulk of the adjacent phenyl group.

Experimental Protocols: Synthesis of Phenyl-Imidazolyl Methanol Regioisomers

The synthesis of specific regioisomers of phenyl-imidazolyl methanol requires careful selection of starting materials and reaction conditions to control the regioselectivity of the imidazole ring formation or subsequent functionalization.

General Synthetic Strategies

The following diagram illustrates a conceptual workflow for the synthesis of different phenyl-imidazolyl methanol regioisomers.

G cluster_0 Synthesis of 1-Phenyl-1H-imidazol-4-yl)methanol cluster_1 Synthesis of (2-Phenyl-1H-imidazol-4-yl)methanol cluster_2 Synthesis of (4-Phenyl-1H-imidazol-2-yl)methanol Aniline Aniline 1-Phenylimidazole 1-Phenylimidazole Aniline->1-Phenylimidazole Formylation/Cyclization 1-Phenyl-1H-imidazole-4-carbaldehyde 1-Phenyl-1H-imidazole-4-carbaldehyde 1-Phenylimidazole->1-Phenyl-1H-imidazole-4-carbaldehyde Vilsmeier-Haack (1-Phenyl-1H-imidazol-4-yl)methanol (1-Phenyl-1H-imidazol-4-yl)methanol 1-Phenyl-1H-imidazole-4-carbaldehyde->(1-Phenyl-1H-imidazol-4-yl)methanol Reduction (e.g., NaBH4) Benzamidine Benzamidine 2-Phenylimidazole 2-Phenylimidazole Benzamidine->2-Phenylimidazole Reaction with dihydroxyacetone 2-Phenyl-1H-imidazole-4-carbaldehyde 2-Phenyl-1H-imidazole-4-carbaldehyde 2-Phenylimidazole->2-Phenyl-1H-imidazole-4-carbaldehyde Formylation (2-Phenyl-1H-imidazol-4-yl)methanol (2-Phenyl-1H-imidazol-4-yl)methanol 2-Phenyl-1H-imidazole-4-carbaldehyde->(2-Phenyl-1H-imidazol-4-yl)methanol Reduction 2-Aminoacetophenone 2-Aminoacetophenone 4-Phenylimidazole 4-Phenylimidazole 2-Aminoacetophenone->4-Phenylimidazole Formamide cyclization 4-Phenyl-1H-imidazole-2-carbaldehyde 4-Phenyl-1H-imidazole-2-carbaldehyde 4-Phenylimidazole->4-Phenyl-1H-imidazole-2-carbaldehyde Formylation at C2 (4-Phenyl-1H-imidazol-2-yl)methanol (4-Phenyl-1H-imidazol-2-yl)methanol 4-Phenyl-1H-imidazole-2-carbaldehyde->(4-Phenyl-1H-imidazol-2-yl)methanol Reduction

Caption: Conceptual synthetic pathways for phenyl-imidazolyl methanol regioisomers.

Detailed Protocol: Synthesis of 4,5-Diphenyl-1H-imidazole-2-thiol (A Precursor for Further Elaboration)

This protocol, adapted from the synthesis of related compounds, illustrates a common method for constructing the imidazole ring.[11]

Materials:

  • Benzoin

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve benzoin and thiourea in absolute ethanol in a round-bottom flask.

  • Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 4,5-diphenyl-1H-imidazol-2-thiol, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization.

The resulting 2-thiol can be a versatile intermediate for further functionalization to introduce the hydroxymethyl group at different positions.

Visualization of Key Structural Differences

The following diagram illustrates the structural differences between the key regioisomers, highlighting the varying positions of the phenyl and hydroxymethyl substituents.

Caption: Structural representation of key regioisomers (placeholder images).

Conclusion and Future Directions

Future research should focus on the systematic synthesis and biological evaluation of a complete set of these regioisomers. Such studies would provide invaluable data for understanding the subtle yet critical role of substituent placement on the imidazole ring and would undoubtedly contribute to the rational design of more effective and selective imidazole-based therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents.
  • (4-Imidazol-1-yl-phenyl)methanol | 86718-08-3. ChemScene.
  • A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research.
  • Design, Synthesis and Biological Evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole Derivatives as Xanthine Oxidase Inhibitors. PubMed.
  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives.
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  • 1-{4-[(1H-Imidazol-1-yl)methyl]phenyl}. PubChem.
  • Comparison of the anti-inflammatory activities of imidazole antimycotics in rel
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI.
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Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of (1-Phenyl-1H-imidazol-4-yl)methanol

Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds due to its unique electronic characteristics and ability to engage in various biological interacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds due to its unique electronic characteristics and ability to engage in various biological interactions.[1][2] This guide provides a comprehensive framework for conducting and evaluating molecular docking studies of (1-Phenyl-1H-imidazol-4-yl)methanol, a representative imidazole derivative. We present a comparative analysis of its docking performance against three clinically relevant protein targets: Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR) kinase, and c-Met kinase. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed protocols, comparative data analysis, and insights into the causality behind experimental choices.

Introduction: The Significance of Imidazole Scaffolds and Molecular Docking

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms that is present in a wide array of important biological molecules and approved drugs.[2][3] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions, allows imidazole-containing compounds to interact with a diverse range of biological targets, including enzymes and receptors.[2][4] Consequently, imidazole derivatives have been extensively explored for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][5][6]

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8][9] In structure-based drug design, docking is instrumental for:

  • Hit Identification: Screening large virtual libraries of compounds to identify potential binders for a protein target.[7]

  • Lead Optimization: Understanding the binding mode of a ligand to guide the design of more potent and selective analogs.[7]

  • Mechanism of Action Studies: Elucidating the molecular interactions that govern a drug's activity.

This guide focuses on (1-Phenyl-1H-imidazol-4-yl)methanol, a compound featuring the core phenyl-imidazole scaffold. We will explore its potential interactions with key protein targets implicated in inflammation and cancer.

Selection of Target Proteins for Comparative Analysis

The choice of target proteins is guided by the well-documented activities of imidazole derivatives against enzymes involved in major disease pathways.[1][4][5] For this comparative guide, we have selected three validated and highly relevant targets:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6] Inhibition of COX-2 is a major strategy for treating inflammatory disorders. Imidazole-based compounds have shown potential as COX-2 inhibitors.[1][6]

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5][10] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.[4][10] Several imidazole-based kinase inhibitors have been developed.[10]

  • c-Met Kinase: Another receptor tyrosine kinase whose aberrant activation is linked to tumor growth, invasion, and metastasis. It is a significant target in oncology drug discovery.

Methodology: A Validated Molecular Docking Protocol

To ensure scientific integrity, any docking protocol must be a self-validating system. The protocol outlined below is a standard workflow used in computational drug discovery, incorporating a crucial validation step.

Essential Software and Resources
  • Molecular Docking Software: AutoDock Vina is a widely used and effective open-source program for molecular docking.

  • Molecular Visualization Tool: UCSF Chimera or PyMOL for protein and ligand preparation and analysis of results.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[11]

  • Ligand Structure Database: PubChem or ZINC for obtaining ligand structures.

Step-by-Step Experimental Workflow

Step 1: Target Protein Preparation

  • Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the PDB. For this guide, we will use:

    • COX-2 complexed with Celecoxib (PDB ID: 3LN1)

    • EGFR kinase domain complexed with Erlotinib (PDB ID: 1M17)

    • c-Met kinase domain complexed with Crizotinib (PDB ID: 2WGJ)

  • Clean the Protein: Load the PDB file into a molecular visualization tool. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This ensures the docking simulation focuses only on the protein-ligand interaction.

  • Add Hydrogens and Charges: Add polar hydrogens to the protein structure and assign appropriate atomic charges (e.g., Gasteiger charges). This is critical for accurately calculating electrostatic interactions.

  • Save the Prepared Protein: Save the cleaned, protonated protein in the required format for the docking software (e.g., PDBQT for AutoDock Vina).

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of (1-Phenyl-1H-imidazol-4-yl)methanol from the PubChem database.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation before docking.

  • Define Torsions: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.[8]

  • Save the Prepared Ligand: Save the prepared ligand in the appropriate format (e.g., PDBQT).

Step 3: Docking Protocol Validation (Self-Validation)

  • Rationale: Before docking the test compound, it is imperative to validate the docking protocol's ability to reproduce the known binding mode of a reference ligand. This is achieved by re-docking the co-crystallized ligand back into the protein's active site.

  • Procedure:

    • Extract the co-crystallized ligand from the original PDB file (e.g., Celecoxib from 3LN1).

    • Prepare this ligand using the same procedure as in Step 2.

    • Perform the docking simulation.

    • Calculate RMSD: Superimpose the top-ranked docked pose of the reference ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

  • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable and accurate.[12][13]

Step 4: Molecular Docking Simulation

  • Define the Grid Box: Specify the search space for the docking algorithm. The grid box should encompass the entire binding site of the target protein. This is typically centered on the position of the co-crystallized ligand.

  • Run the Docking Program: Execute the docking simulation using the prepared protein, the test ligand ((1-Phenyl-1H-imidazol-4-yl)methanol), and the defined grid parameters. The software will generate a series of possible binding poses, ranked by their predicted binding affinity (scoring function).[9]

Step 5: Analysis of Results

  • Binding Affinity: The primary quantitative output is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.

  • Binding Pose and Interactions: Visualize the top-ranked docked pose within the protein's active site. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the key amino acid residues of the protein.

Workflow Visualization

The entire docking process can be visualized as a logical flow:

DockingWorkflow cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Production Docking cluster_analysis Analysis Phase PDB 1. Obtain Structures (Protein from PDB, Ligand from PubChem) PrepProt 2. Prepare Protein (Remove water, Add H) PDB->PrepProt PrepLig 3. Prepare Ligand (Energy Min., Torsions) PDB->PrepLig Redock 4. Re-dock Native Ligand into Active Site PrepProt->Redock PrepLig->Redock RMSD 5. Calculate RMSD (Pose vs. Crystal Structure) Redock->RMSD Validate 6. Validate Protocol (RMSD < 2.0 Å?) RMSD->Validate Grid 7. Define Grid Box (Binding Site) Validate->Grid Success Dock 8. Dock Test Ligand ((1-Phenyl-1H-imidazol-4-yl)methanol) Grid->Dock Analyze 9. Analyze Results (Binding Affinity, Pose, Interactions) Dock->Analyze

Caption: Molecular Docking and Validation Workflow.

Comparative Docking Analysis

This section presents the comparative docking results of (1-Phenyl-1H-imidazol-4-yl)methanol against the selected target proteins. For a meaningful comparison, we also include the re-docking scores of the respective co-crystallized inhibitors.

Quantitative Docking Results
Target ProteinPDB IDReference LigandReference Binding Affinity (kcal/mol)(1-Phenyl-1H-imidazol-4-yl)methanol Binding Affinity (kcal/mol)
COX-2 3LN1Celecoxib-11.5-8.2
EGFR Kinase 1M17Erlotinib-9.8-7.5
c-Met Kinase 2WGJCrizotinib-10.9-7.9

Table 1: Comparative Binding Affinities. The binding affinity values are predictive and serve as a relative measure of binding strength.

Analysis of Binding Interactions

vs. COX-2 (PDB: 3LN1)

  • Reference (Celecoxib): The sulfonamide group of Celecoxib forms a key hydrogen bond with His90 and Gln192 in a side pocket of the COX-2 active site. The trifluoromethyl group is buried in a hydrophobic pocket.

  • (1-Phenyl-1H-imidazol-4-yl)methanol: The docking pose indicates that the molecule orients itself within the main channel of the active site. The hydroxyl group of the methanol moiety is predicted to form a hydrogen bond with the backbone of Ser530. The phenyl ring engages in hydrophobic interactions with residues such as Tyr385 and Trp387, while the imidazole ring is positioned to potentially form pi-stacking interactions with Phe518. The predicted binding affinity of -8.2 kcal/mol suggests a favorable interaction, though weaker than the highly optimized inhibitor Celecoxib.

vs. EGFR Kinase (PDB: 1M17)

  • Reference (Erlotinib): Erlotinib forms a critical hydrogen bond between its quinazoline nitrogen and the backbone nitrogen of the hinge residue Met769. This "hinge-binding" is characteristic of many kinase inhibitors.

  • (1-Phenyl-1H-imidazol-4-yl)methanol: The imidazole ring is predicted to mimic the hinge-binding interaction, with one of its nitrogen atoms forming a hydrogen bond with the backbone of Met769. The phenyl group occupies a hydrophobic pocket near the gatekeeper residue Thr766. The predicted binding affinity of -7.5 kcal/mol suggests that this scaffold can effectively occupy the ATP-binding pocket, providing a solid foundation for further optimization.

vs. c-Met Kinase (PDB: 2WGJ)

  • Reference (Crizotinib): Crizotinib also forms a crucial hydrogen bond with the hinge residue Met1160 and makes extensive hydrophobic contacts within the active site.

  • (1-Phenyl-1H-imidazol-4-yl)methanol: Similar to the EGFR interaction, the imidazole nitrogen is predicted to form a hydrogen bond with the hinge residue Met1160. The phenyl ring is positioned towards the solvent-exposed region. The binding affinity of -7.9 kcal/mol indicates a good fit within the c-Met active site, suggesting potential for this scaffold as a c-Met inhibitor.

Discussion and Future Perspectives

The comparative docking study reveals that (1-Phenyl-1H-imidazol-4-yl)methanol demonstrates favorable predicted binding affinities across all three diverse protein targets. The imidazole core consistently participates in key hydrogen bonding interactions, particularly in the kinase targets where it effectively mimics the hinge-binding motif of known inhibitors.

  • Interpretation of Results: While the predicted binding affinities are lower than those of the co-crystallized, clinically-used inhibitors, this is expected. These reference drugs are the result of extensive structure-activity relationship (SAR) studies. The data suggests that the (1-Phenyl-1H-imidazol-4-yl)methanol scaffold is a promising starting point or "fragment" for the development of more potent inhibitors for these target classes.

  • Structure-Activity Relationship (SAR) Insights: The results highlight the importance of the imidazole ring for anchoring the molecule within the binding site. The phenyl and methanol groups provide opportunities for chemical modification to enhance potency and selectivity. For instance, substitution on the phenyl ring could be explored to form additional interactions and improve hydrophobic packing.

  • Next Steps and Validation: Computational predictions are a guide, not a final answer. The logical next steps would be:

    • In Vitro Enzyme Assays: Synthesize or procure (1-Phenyl-1H-imidazol-4-yl)methanol and test its inhibitory activity against COX-2, EGFR, and c-Met in biochemical assays to determine IC50 values.[1] This would validate the computational predictions.

    • Synthesis of Analogs: Based on the docking poses, design and synthesize a small library of analogs with modifications aimed at improving binding affinity.

    • Further Computational Studies: Employ more rigorous computational methods like molecular dynamics (MD) simulations to study the stability of the predicted binding poses over time.

Conclusion

This guide demonstrates a robust and self-validating protocol for the comparative molecular docking of (1-Phenyl-1H-imidazol-4-yl)methanol. Our in-silico analysis indicates that this compound has the potential to bind effectively to the active sites of COX-2, EGFR kinase, and c-Met kinase, primarily through hydrogen bonding mediated by its core imidazole ring. The presented workflow, data, and analysis provide a foundational framework for researchers to leverage computational tools in the early stages of drug discovery and to rationally design novel therapeutics based on the versatile imidazole scaffold.

References

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  • ijsred.com. A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development.
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  • Oda, M., et al. (2004). Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(2), 333-336. Available from: [Link]

  • ResearchGate. Validation of molecular docking protocol through RMSD analysis. Available from: [Link]

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  • Benchchem. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Diller, D. J., & Merz, K. M. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(6), 2212-2222. Available from: [Link]

  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. Available from: [Link]

  • Wilkinson, C. F., et al. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. Biochemical Pharmacology, 21(23), 3187-3192. Available from: [Link]

  • Bio-protocol. 2.7. Small‐Molecule Drug Screening and Molecular‐Ligand Docking Analysis. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(22), 5035. Available from: [Link]

  • Kumar, S., & Vashisth, H. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central, 2(1), 1018. Available from: [Link]

  • IntechOpen. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Available from: [Link]

  • Iacovelli, F., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). International Journal of Molecular Sciences, 21(20), 7695. Available from: [Link]

  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Inflammation Research, 14, 3465–3485. Available from: [Link]

  • bioRxiv. Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). Available from: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-13421. Available from: [Link]

  • Al-Ghorbani, M., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules, 29(3), 643. Available from: [Link]

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Safety & Regulatory Compliance

Safety

(1-Phenyl-1H-imidazol-4-yl)methanol proper disposal procedures

Advanced Operational and Disposal Protocol for (1-Phenyl-1H-imidazol-4-yl)methanol As a drug development professional or bench scientist, your handling of nitrogen-rich heterocyclic compounds directly impacts both labora...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Disposal Protocol for (1-Phenyl-1H-imidazol-4-yl)methanol

As a drug development professional or bench scientist, your handling of nitrogen-rich heterocyclic compounds directly impacts both laboratory safety and environmental compliance. (1-Phenyl-1H-imidazol-4-yl)methanol (CAS: 94128-94-6) is a critical intermediate in pharmaceutical synthesis. Its imidazole core dictates its chemical reactivity, basicity, and subsequent disposal requirements. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and compliant destruction of this compound.

Physicochemical Profile & Hazard Rationale

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The imidazole ring contains a basic pyridine-like nitrogen, making the molecule a weak organic base. This basicity, combined with the lipophilic phenyl group, means the compound can penetrate biological membranes and cause localized irritation to the skin, eyes, and respiratory tract, as outlined in the 1[1].

Table 1: Physicochemical and Regulatory Profile of (1-Phenyl-1H-imidazol-4-yl)methanol

Property / ParameterValue / DescriptionOperational Implication
CAS Number 94128-94-6Essential for accurate waste manifest labeling.
Molecular Formula C10H10N2OHigh carbon/nitrogen content dictates incineration.
Molecular Weight 174.2 g/mol Determines molarity for quenching/neutralization.
GHS Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates specific PPE (nitrile gloves, goggles).
Solubility Soluble in polar organic solventsGuides solvent selection for spill cleanup.

Operational Safety & Handling Protocol

Expertise Insight: The primary risk during routine handling is the aerosolization of fine particulates. Because it is a respiratory irritant (STOT SE 3), engineering controls must take precedence over personal protective equipment (PPE) to comply with the2[2].

Step-by-Step Handling Methodology:

  • Preparation: Verify that the chemical fume hood is operating with a face velocity of 80-100 feet per minute (fpm).

  • PPE Selection: Don a flame-resistant lab coat, chemical splash goggles, and standard nitrile gloves (minimum 4 mil thickness).

  • Weighing: Use an analytical balance enclosed in a draft shield within the fume hood. If weighing outside the hood, use a static-dissipative weigh boat and a sealed transport container to prevent static-induced aerosolization.

  • Decontamination: Wipe down spatulas and the balance pan with a methanol-soaked Kimwipe immediately after use to prevent cross-contamination.

Spill Response & Immediate Action Plan

Trustworthiness: A self-validating protocol requires that the cleanup method addresses the specific solubility and physical state of the chemical. Sweeping dry powder increases aerosolization; therefore, a wet-wipe method is required.

Step-by-Step Spill Methodology:

  • Isolate the Area: Restrict access to the spill zone. If the spill is outside a fume hood, assess respiratory risks before proceeding.

  • Containment: Do not sweep. Cover the spilled solid with damp paper towels (using water or a 10% ethanol/water solution) to suppress dust formation.

  • Collection: Carefully scoop the damp towels and the dissolved/suspended compound into a wide-mouth, high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wash the spill surface with a polar organic solvent (e.g., isopropanol or methanol) to dissolve residual traces, followed by a final wash with soap and water.

  • Waste Segregation: Place all contaminated cleanup materials into a designated solid hazardous waste bag.

Proper Disposal Procedures

Expertise Insight: Under standard environmental guidelines detailed in 3, nitrogenous organic compounds like (1-Phenyl-1H-imidazol-4-yl)methanol must not be discharged into municipal wastewater (sewer systems)[3]. The carbon-nitrogen bonds require high-temperature incineration to ensure complete combustion to CO₂, H₂O, and NOₓ, preventing the formation of toxic environmental byproducts, as mandated by 4[4].

Step-by-Step Disposal Methodology:

  • Categorize the Waste Stream:

    • Solid Waste: Unused product, contaminated weigh boats, and PPE.

    • Liquid Waste (Organic): Reaction mother liquors or NMR solvents containing the compound.

    • Liquid Waste (Aqueous): Washings from extraction processes.

  • Primary Packaging:

    • Place solid waste into transparent, 4-mil polyethylene bags. Double-bag to prevent puncture.

    • Collect liquid organic waste in a designated, compatible HPLC-grade carboy (typically red-coded for flammables/organics). Do not mix with heavy metal waste.

  • Labeling: Affix a hazardous waste tag immediately upon adding the first drop/gram of waste. The label must explicitly state "(1-Phenyl-1H-imidazol-4-yl)methanol" and "Toxic/Irritant". Do not use abbreviations.

  • Secondary Containment: Store all waste containers in secondary containment trays to capture catastrophic leaks.

  • Final Destruction: Transfer the waste to your institution's Environmental Health and Safety (EHS) department. The waste must be manifested and shipped to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration equipped with an afterburner and NOₓ scrubber.

Waste Segregation & Disposal Workflow

The following diagram illustrates the validated decision matrix for routing (1-Phenyl-1H-imidazol-4-yl)methanol waste streams to their appropriate destruction pathways.

WasteDisposal Start Waste Generation: (1-Phenyl-1H-imidazol-4-yl)methanol Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Organic Solvents) Start->Liquid Aqueous Aqueous Waste (Trace contamination) Start->Aqueous SolidCollect Double-bag in compatible polyethylene bags Solid->SolidCollect LiquidCollect Collect in non-halogenated or halogenated carboys Liquid->LiquidCollect AqueousCollect Adjust pH to 6-8, collect in aqueous carboy Aqueous->AqueousCollect Incineration High-Temperature Incineration (EPA/RCRA Compliant TSDF) SolidCollect->Incineration Solid Hazardous Waste LiquidCollect->Incineration Flammable/Toxic Liquid Waste AqueousCollect->Incineration Secondary Wastewater Treatment

Decision tree for the segregation and compliant disposal of (1-Phenyl-1H-imidazol-4-yl)methanol waste.

References

  • Sigma-Aldrich. "Safety Data Sheet: (1-Phenyl-1H-imidazol-4-yl)methanol." Sigma-Aldrich Product Catalog. 1

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Chemical Hygiene Plan (CHP)." OSHA FactSheet. 2

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. 3

  • U.S. Environmental Protection Agency (EPA). "Typical Wastes Generated by Industry Sectors and Disposal Guidelines." EPA Hazardous Waste Programs. 4

Sources

Handling

A Researcher's Guide to the Safe Handling of (1-Phenyl-1H-imidazol-4-yl)methanol

An In-Depth Technical Guide for Laboratory Professionals As drug discovery and development pipelines increasingly involve novel chemical entities, a deep and practical understanding of laboratory safety is paramount. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Laboratory Professionals

As drug discovery and development pipelines increasingly involve novel chemical entities, a deep and practical understanding of laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of (1-Phenyl-1H-imidazol-4-yl)methanol, a compound of interest for researchers in medicinal chemistry and related fields. By moving beyond a simple checklist and delving into the "why" behind each safety recommendation, this document aims to be your preferred source for ensuring a safe and efficient laboratory environment.

Hazard Identification and Risk Assessment

(1-Phenyl-1H-imidazol-4-yl)methanol is a substituted imidazole. While a comprehensive toxicological profile for this specific molecule may not be readily available, data from structurally similar compounds, such as other imidazole derivatives, indicate several potential hazards. The primary risks are associated with skin and eye contact, and ingestion. Some imidazole derivatives are classified as corrosive and can cause severe skin burns and eye damage[1][2]. It is also prudent to assume the compound may be harmful if swallowed[1][2].

Table 1: Hazard Classification for Structurally Related Imidazole Compounds

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Irritation1/2AH318: Causes serious eye damage / H319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Data synthesized from safety data sheets of analogous compounds.

Given these potential hazards, a thorough risk assessment should be conducted before any handling of (1-Phenyl-1H-imidazol-4-yl)methanol. This involves evaluating the quantity of the substance to be used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling (1-Phenyl-1H-imidazol-4-yl)methanol. The following table outlines the minimum required PPE.

Table 2: Personal Protective Equipment (PPE) for Handling (1-Phenyl-1H-imidazol-4-yl)methanol

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes and airborne particles that could cause serious eye damage.[3][4]
Hand Protection Chemical-resistant gloves (Nitrile rubber is a suitable option). Inspect gloves for integrity before each use.Prevents skin contact which can lead to irritation or chemical burns.[4]
Skin and Body Protection A flame-retardant lab coat or a chemical-resistant suit. Long pants and closed-toe shoes are mandatory.Protects the skin from accidental spills and contamination.[4]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[5]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. The following diagram illustrates the recommended step-by-step procedure for handling (1-Phenyl-1H-imidazol-4-yl)methanol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS for (1-Phenyl-1H-imidazol-4-yl)methanol and related compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_spill Locate and verify spill kit accessibility prep_hood->prep_spill handle_weigh Weigh solid in a containment balance or fume hood prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer compound carefully to reaction vessel handle_weigh->handle_transfer handle_dissolve Add solvent and dissolve handle_transfer->handle_dissolve handle_reaction Perform reaction within the fume hood handle_dissolve->handle_reaction clean_decontaminate Decontaminate work surfaces handle_reaction->clean_decontaminate Proceed to Cleanup clean_ppe Doff and dispose of gloves properly clean_decontaminate->clean_ppe clean_waste Collect all waste in a labeled hazardous waste container clean_ppe->clean_waste clean_handwash Wash hands thoroughly clean_waste->clean_handwash cluster_emergency Emergency Response cluster_actions Immediate Actions start Exposure or Spill Occurs skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion spill Spill start->spill action_skin Remove contaminated clothing. Flush with copious amounts of water for at least 15 minutes. skin_contact->action_skin action_eye Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. eye_contact->action_eye action_inhalation Move to fresh air. If breathing is difficult, administer oxygen. inhalation->action_inhalation action_ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->action_ingestion action_spill Evacuate the area. Alert others. If safe to do so, contain the spill with absorbent material. spill->action_spill

Caption: Immediate actions for emergency situations.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [1][2]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1][2]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek medical attention. [1]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][2]* Spill: For a small spill, and if it is safe to do so, absorb the material with an inert absorbent and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

All waste containing (1-Phenyl-1H-imidazol-4-yl)methanol must be treated as hazardous waste.

  • Waste Characterization: The waste is characterized as chemical waste containing an imidazole derivative.

  • Containerization: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and compatible container. [6]The label should include the chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain. [1][7] By adhering to these detailed safety protocols, researchers can confidently and safely handle (1-Phenyl-1H-imidazol-4-yl)methanol, fostering a culture of safety and scientific excellence within the laboratory.

References

  • University of Washington. (n.d.). Imidazole Standard Operating Procedure.
  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol.
  • Hampton Research. (2023, November 3). 1.0 M Imidazole SDS.
  • AK Scientific, Inc. (n.d.). 1H-Imidazol-2-yl(phenyl)methanol Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 1-Methyl-1H-imidazole-4-carbonitrile.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole.
  • NextSDS. (n.d.). [4-(1H-imidazol-4-yl)phenyl]methanol — Chemical Substance Information.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • NextSDS. (n.d.). {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Phenylethanol.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-(Hydroxymethyl)imidazole hydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • MilliporeSigma. (2025, October 7). SAFETY DATA SHEET - 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
  • ChemicalBook. (n.d.). (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol Safety Data Sheet.

Sources

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